1-Cyclopentyl-1H-indazol-6-amine: A Privileged Scaffold in Targeted Therapeutics and Kinase Inhibitor Design
Executive Summary In modern medicinal chemistry, the indazole ring system is widely recognized as a "privileged scaffold," frequently utilized in the development of targeted therapeutics such as kinase inhibitors[1]. Amo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the indazole ring system is widely recognized as a "privileged scaffold," frequently utilized in the development of targeted therapeutics such as kinase inhibitors[1]. Among the vast library of indazole building blocks, 1-Cyclopentyl-1H-indazol-6-amine (CAS: 320575-77-7) stands out as a highly versatile intermediate[2]. By strategically combining an ATP-mimetic indazole core, a lipophilic N1-cyclopentyl group, and a highly reactive C6-amino vector, this molecule provides an ideal starting point for parallel synthesis and structure-activity relationship (SAR) exploration in oncology and angiogenesis research[3].
This technical guide provides an in-depth analysis of the chemical properties, mechanistic rationale, and validated synthetic protocols for 1-Cyclopentyl-1H-indazol-6-amine, designed for researchers and drug development professionals.
Chemical Structure & Physicochemical Properties
The architecture of 1-Cyclopentyl-1H-indazol-6-amine is defined by a bicyclic heteroaromatic core (pyrazole fused to a benzene ring). The physicochemical properties of this intermediate dictate its behavior in both synthetic workflows and biological environments[4].
Synthetic intermediate for RTK, CDK, and Aurora kinase inhibitors
Mechanistic Rationale in Rational Drug Design
The selection of 1-Cyclopentyl-1H-indazol-6-amine as a starting material is rarely arbitrary; it is driven by specific crystallographic and pharmacophoric requirements within the kinase ATP-binding pocket.
The Indazole Core (Hinge Binding): The indazole acts as an adenine mimetic. The N2 nitrogen and the adjacent C3-CH (or substituents) frequently participate in critical hydrogen bonding with the backbone amides of the kinase hinge region.
The N1-Cyclopentyl Vector (Hydrophobic Pocket Occupation): Kinases often feature a hydrophobic pocket adjacent to the ATP-binding site. The cyclopentyl ring provides optimal steric bulk and lipophilicity to occupy this space, displacing high-energy water molecules and significantly increasing binding affinity and residence time.
The C6-Amino Vector (Solvent Channel Extension): The 6-position of the indazole typically points toward the solvent-exposed region of the kinase active site. The primary amine serves as a synthetic handle for amide coupling, urea formation, or Buchwald-Hartwig amination, allowing medicinal chemists to append solubilizing groups (e.g., piperazines, morpholines) or specificity-driving motifs[1].
RTK Signaling Pathway Modulation by Indazole-Derived Inhibitors.
Experimental Protocols & Synthetic Workflows
To ensure scientific integrity, the following methodologies are designed as self-validating systems. They detail the de novo synthesis of the intermediate from 6-nitro-1H-indazole and its subsequent functionalization.
Protocol A: Regioselective N1-Alkylation
Objective: Synthesize 1-Cyclopentyl-6-nitro-1H-indazole while minimizing the N2-alkylated byproduct.
Step 1: In an oven-dried flask under nitrogen, dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M).
Step 2: Add Cesium Carbonate (
, 1.5 eq). Causality: is chosen over Sodium Hydride (NaH) because the larger cesium cation provides better solubility and shifts the reaction toward thermodynamic control, heavily favoring the less sterically hindered N1-alkylation over N2-alkylation.
Step 3: Add cyclopentyl bromide (1.2 eq) dropwise. Heat the mixture to 60°C for 12 hours.
Step 4 (Validation): Monitor via TLC (Hexanes/EtOAc 3:1). Quench with water, extract with EtOAc, and purify via flash chromatography.
Self-Validation Check: Perform 2D NOESY NMR on the purified product. A strong Nuclear Overhauser Effect (NOE) cross-peak between the cyclopentyl methine proton and the indazole C7-proton confirms successful N1-alkylation.
Protocol B: Nitro Reduction to 1-Cyclopentyl-1H-indazol-6-amine
Objective: Convert the nitro intermediate to the target amine (CAS: 320575-77-7)[2].
Step 1: Dissolve 1-cyclopentyl-6-nitro-1H-indazole in Methanol (0.1 M).
Step 2: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under an argon atmosphere.
Step 3: Evacuate the flask and backfill with Hydrogen gas (
) via a balloon. Stir vigorously at room temperature for 4 hours. Causality: Catalytic hydrogenation is highly chemoselective here; it efficiently reduces the nitro group without risking the cleavage of the N-alkyl bond or saturating the aromatic indazole core.
Step 4 (Validation): Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.
Self-Validation Check: Analyze via FT-IR and LC-MS. The disappearance of the asymmetric nitro stretch (~1530
) and the emergence of primary amine N-H stretches (~3300-3400 ), coupled with a mass shift from to , confirms quantitative conversion.
Objective: Append a solubilizing or target-specific motif to the C6-amine.
Step 1: Dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 15 minutes to form the active HOAt ester.
Step 2: Add 1-Cyclopentyl-1H-indazol-6-amine (1.0 eq). Causality: The 6-amino group is an aniline derivative; its lone pair is delocalized into the indazole ring, making it a weak nucleophile. HATU is explicitly chosen over standard EDC/HOBt because the highly reactive HOAt ester is required to drive the reaction with this deactivated amine to completion[1].
Step 3: Stir at room temperature for 6 hours. Purify via reverse-phase preparative HPLC.
Synthetic Workflow for 1-Cyclopentyl-1H-indazol-6-amine and Downstream Functionalization.
Conclusion
1-Cyclopentyl-1H-indazol-6-amine is far more than a simple chemical building block; it is a highly optimized vector for rational drug design. By understanding the thermodynamic controls required for its regioselective synthesis and the electronic properties of its C6-amine, medicinal chemists can efficiently leverage this scaffold to develop next-generation kinase inhibitors with superior pharmacokinetic and pharmacodynamic profiles.
References
Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents
Source: Semantic Scholar
URL:[Link]
Technical Whitepaper: Physicochemical Characterization and Medicinal Chemistry Utility of 1-Cyclopentyl-1H-indazol-6-amine
Executive Summary 1-Cyclopentyl-1H-indazol-6-amine (CAS: 320575-77-7) is a highly privileged heterocyclic building block extensively utilized in modern drug discovery, particularly in the rational design of small-molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Cyclopentyl-1H-indazol-6-amine (CAS: 320575-77-7) is a highly privileged heterocyclic building block extensively utilized in modern drug discovery, particularly in the rational design of small-molecule kinase inhibitors[1]. With a defined molecular formula of C12H15N3 and a molecular weight of 201.27 g/mol , this intermediate offers an optimal balance of low molecular mass, defined stereoelectronic properties, and multiple vectors for synthetic diversification[2]. This whitepaper provides an in-depth technical analysis of its physicochemical parameters, the structural rationale for its use in targeted therapeutics, and rigorous analytical protocols for formula verification.
Core Physicochemical Parameters
Understanding the exact mass and molecular formula is critical for downstream library synthesis and pharmacokinetic profiling. The compound's low molecular weight (201.27 Da) makes it an ideal "fragment-like" starting material, allowing medicinal chemists to add ~300 Da of structural complexity before exceeding the 500 Da limit of Lipinski's Rule of Five[2][3].
Parameter
Value
Causality / Significance in Drug Design
Chemical Name
1-Cyclopentyl-1H-indazol-6-amine
N1-substitution ensures a locked, predictable tautomeric state.
CAS Registry Number
320575-77-7
Unique identifier for commercial sourcing and literature tracking[2].
Molecular Formula
C12H15N3
Dictates the isotopic distribution pattern critical for MS validation[4].
Molecular Weight
201.27 g/mol
Ideal low-MW fragment for lead optimization and scaffold hopping[2].
Monoisotopic Exact Mass
201.1266 Da
Critical baseline for High-Resolution Mass Spectrometry (HRMS) targeting.
Target [M+H]+ Ion
202.1339 m/z
Primary ion species observed in positive electrospray ionization (+ESI).
Hydrogen Bond Donors
1 (Primary Amine)
Facilitates solvent-channel interactions or serves as a synthetic coupling vector.
Hydrogen Bond Acceptors
2 (Indazole Nitrogens)
Essential for binding to the kinase hinge region (e.g., Asp/Glu backbone amides)[1].
Structural Rationale in Drug Design
As a Senior Application Scientist, it is vital to understand why this specific molecular formula (C12H15N3) is engineered into kinase inhibitors. The structural components are meticulously selected to exploit specific microenvironments within target proteins.
The 1H-Indazole Core (Hinge Binder): The indazole ring acts as a bioisostere for the purine ring of ATP. The N1-N2 motif is uniquely positioned to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1]. By locking the core in the 1H-tautomer (via N1 substitution), the entropic penalty of binding is reduced, leading to higher ligand efficiency.
The 1-Cyclopentyl Substitution (Ribose Pocket Occupancy): The addition of the cyclopentyl ring (C5H9) at the N1 position serves a dual purpose. First, it significantly alters the lipophilicity (LogP) and steric bulk of the molecule. Second, and more importantly, the cyclopentyl group is perfectly sized to occupy the ribose-binding pocket of ATP-competitive inhibitors[1]. This confers an exquisite level of specificity toward certain kinases (such as CDKs or VEGFR) over other members of the kinome, as the ribose pocket varies significantly in size and shape across different kinase families[1].
The 6-Amino Group (Synthetic Vector): Positioned at the 6-position, the primary amine projects outward toward the solvent-exposed channel of the kinase active site. This allows medicinal chemists to use the amine as a synthetic handle to append solubilizing groups (e.g., piperazines or morpholines) or to optimize pharmacokinetic properties without disrupting the core hinge-binding interactions.
Analytical Methodologies for Formula & Molecular Weight Verification
To ensure scientific integrity, the molecular weight (201.27 g/mol ) and formula (C12H15N3) must be empirically validated upon sourcing or synthesis. The following self-validating protocols are standard for rigorous characterization.
Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Formula Validation
Objective: Confirm the exact mass and isotopic distribution to validate the C12H15N3 formula.
Sample Preparation: Dissolve 1 mg of 1-Cyclopentyl-1H-indazol-6-amine in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).
Ionization & Calibration: Utilize Electrospray Ionization in positive mode (+ESI). Introduce an internal lock-mass calibrant (e.g., Leucine Enkephalin,[M+H]+ = 556.2771) to ensure mass accuracy within <2 ppm.
Data Acquisition: Scan the m/z range of 100–500. Extract the chromatogram for the expected [M+H]+ ion.
Self-Validation Check: The theoretical monoisotopic [M+H]+ for C12H16N3+ is 202.1339 m/z. Verify that the observed mass is within 2 ppm. Furthermore, analyze the M+1 isotopic peak (due to 13C natural abundance); for 12 carbon atoms, the M+1 peak should be approximately 13.2% the intensity of the monoisotopic peak. This strictly validates the carbon count in the C12H15N3 formula.
Protocol 2: Multinuclear NMR Spectroscopy for Regiochemistry
Objective: Differentiate the 1H-indazole from the 2H-indazole tautomer and confirm the intact cyclopentyl ring[5].
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
1H NMR Acquisition (600 MHz): Acquire a standard 1H spectrum. Look for the characteristic cyclopentyl multiplet signals between δ 1.60–2.20 ppm (integrating to 8 protons) and the N-CH methine proton around δ 4.90–5.10 ppm (integrating to 1 proton). The primary amine (NH2) will appear as a broad singlet around δ 5.30 ppm (integrating to 2 protons, exchangeable with D2O)[5].
2D HMBC (Heteronuclear Multiple Bond Correlation): Crucial Step. To prove the cyclopentyl group is at N1 and not N2, analyze the HMBC spectrum. The methine proton of the cyclopentyl ring must show a strong 3-bond correlation to the C7a carbon of the indazole core. A correlation to C3 would incorrectly indicate N2-alkylation. This self-validating step ensures the structural integrity of the C12H15N3 framework.
Synthetic Utility & Downstream Applications
The molecular weight of 201.27 Da positions 1-Cyclopentyl-1H-indazol-6-amine as a highly versatile precursor. The primary amine at the 6-position is highly nucleophilic and participates readily in library generation.
Buchwald-Hartwig Cross-Coupling: The 6-amine can be coupled with aryl halides using palladium catalysis (e.g., Pd2(dba)3, XPhos) to generate secondary diarylamines, extending the pharmacophore into adjacent hydrophobic pockets.
Electrophilic Amidation: Reaction with acid chlorides or activated carboxylic acids (using HATU/DIPEA) yields stable amide linkages, a common motif in FDA-approved kinase inhibitors.
Analytical validation and synthetic workflow for 1-Cyclopentyl-1H-indazol-6-amine.
References
Journal of Medicinal Chemistry (ACS Publications) - Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis
URL:[Link]
Journal of Medicinal Chemistry (ACS Publications) - Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening
URL: [Link]
1-Cyclopentyl-1H-indazol-6-amine (CAS 320575-77-7): A Privileged Scaffold for Kinase Inhibitor Discovery
Executive Summary In modern medicinal chemistry, the indazole heterocycle is universally recognized as a privileged scaffold, particularly in the development of small-molecule kinase inhibitors. 1-Cyclopentyl-1H-indazol-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the indazole heterocycle is universally recognized as a privileged scaffold, particularly in the development of small-molecule kinase inhibitors. 1-Cyclopentyl-1H-indazol-6-amine (CAS 320575-77-7) represents a highly optimized building block within this chemical space[1]. By combining an ATP-mimetic core with strategically positioned lipophilic and versatile synthetic vectors, this intermediate enables the rapid generation of highly selective, potent active pharmaceutical ingredients (APIs) targeting critical oncogenic pathways such as Aurora kinases, VEGFR, and FGFR[2].
This technical guide details the structural rationale, regioselective synthetic methodologies, and downstream functionalization protocols for utilizing 1-cyclopentyl-1H-indazol-6-amine in drug discovery campaigns.
Physicochemical & Structural Profiling
To effectively utilize this building block in structure-based drug design (SBDD), researchers must understand its baseline physicochemical properties. The table below summarizes the core metrics of the scaffold[1].
The architectural design of 1-cyclopentyl-1H-indazol-6-amine is not accidental; every functional group serves a distinct mechanistic purpose when interacting with a target kinase[2]:
The Indazole Core (Hinge Binding): The indazole ring acts as a bioisostere for the purine ring of ATP. The N1 and N2 nitrogen atoms can function as hydrogen bond acceptors and donors, anchoring the molecule to the backbone amides of the kinase hinge region.
The 1-Cyclopentyl Moiety (Hydrophobic Pocket Insertion): The N1-cyclopentyl substitution is engineered to occupy the lipophilic ribose-binding pocket adjacent to the ATP hinge. The cyclopentyl ring provides an optimal balance of steric bulk and conformational flexibility, enhancing target affinity while maintaining favorable ligand lipophilic efficiency (LLE).
The 6-Amino Vector (Solvent/DFG Interaction): The primary amine at the C6 position projects outward from the hinge region. Depending on the target, it can be functionalized to reach the solvent-exposed area (improving solubility) or extended into the allosteric pocket created by the "DFG-out" conformation in Type II kinase inhibitors[3].
Mechanism of action for indazole-6-amine derived kinase inhibitors.
Synthetic Methodology & Self-Validating Protocols
The synthesis of 1-cyclopentyl-1H-indazol-6-amine requires strict regiocontrol. Alkylation of indazoles typically yields a mixture of N1 and N2 isomers. The protocols below outline the causality behind the reagent selection to maximize the N1 yield.
Regioselective synthesis and functionalization of 1-cyclopentyl-1H-indazol-6-amine.
Protocol 1: Regioselective N-Alkylation
Objective: Synthesize 1-cyclopentyl-6-nitro-1H-indazole from 6-nitro-1H-indazole.
Causality & Reagent Choice: Cesium carbonate (
) is selected over weaker bases to ensure complete deprotonation of the indazole N-H. N,N-dimethylformamide (DMF) provides a polar aprotic environment that accelerates the displacement of the cyclopentyl bromide. The bulky cyclopentyl group sterically favors the thermodynamically stable N1 position over the kinetically favored N2 position.
Step-by-Step Procedure:
Dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.
Add
(1.5 eq) and stir at room temperature for 15 minutes to pre-form the anion.
Add cyclopentyl bromide (1.2 eq) dropwise. Heat the reaction mixture to 80°C for 4-6 hours.
Self-Validation: Monitor via LC-MS. Look for the disappearance of the starting material (
) and the appearance of the product mass ().
Quench with water, extract with Ethyl Acetate (EtOAc), and purify via silica gel chromatography (Hexane/EtOAc) to separate the N1 isomer from the minor N2 isomer.
Protocol 2: Nitro Reduction
Objective: Convert 1-cyclopentyl-6-nitro-1H-indazole to 1-cyclopentyl-1H-indazol-6-amine.
Causality & Reagent Choice: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a clean, highly efficient reduction of the nitro group to the primary amine without the need for harsh acidic conditions (e.g., Iron/HCl), which simplifies purification.
Step-by-Step Procedure:
Dissolve the purified 1-cyclopentyl-6-nitro-1H-indazole in Methanol/THF (1:1 v/v).
Add 10% Pd/C (0.1 eq by weight). Purge the flask with vacuum and backfill with
gas (balloon pressure).
Stir at room temperature for 3 hours.
Self-Validation: Monitor via TLC (staining with Ninhydrin to confirm the presence of a primary amine) and LC-MS (
).
Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the pure 1-cyclopentyl-1H-indazol-6-amine.
The primary amine at the 6-position is highly nucleophilic and serves as the branching point for library generation. A common structural motif in modern kinase inhibitors (e.g., anti-malarial and anti-cancer agents) is the incorporation of a urea linkage[3].
Protocol 3: Urea Formation via Isocyanate Coupling
Step-by-Step Procedure:
Dissolve 1-cyclopentyl-1H-indazol-6-amine (1.0 eq) in anhydrous Dichloromethane (DCM) or THF.
Add the desired aryl or alkyl isocyanate (1.05 eq) dropwise at 0°C.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Self-Validation: As the urea product forms, it often precipitates out of the DCM solution due to decreased solubility. The precipitate can be collected via vacuum filtration and washed with cold DCM, providing a highly pure API without the need for column chromatography.
Analytical & Quality Control Standards
To ensure the integrity of the 1-cyclopentyl-1H-indazol-6-amine building block before utilizing it in expensive downstream library synthesis, the following QC standards must be met:
LC-MS (ESI+): Must show a single dominant peak at
.
NMR (400 MHz, DMSO-): The critical diagnostic peak is the N1-methine proton of the cyclopentyl ring, which typically appears as a distinct multiplet around 4.90 - 5.10 ppm. The primary amine protons () should appear as a broad singlet near 5.30 ppm, exchangeable with .
HPLC Purity: >95% purity at 254 nm is required to prevent the amplification of impurities during cross-coupling or amidation steps.
References
[1] ChemScene. "320575-77-7 | 1-Cyclopentyl-1h-indazol-6-amine." ChemScene Catalog. Available at:
[2] Ngo Xuan Hoang, et al. "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective." Letters in Drug Design & Discovery, May 2022. Available at:
[3] Baragana B., et al. "Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials." PubMed Central (PMC). Available at:
The Therapeutic Potential of 1-Cyclopentyl-1H-indazol-6-amine: A Technical Guide for Drug Discovery
Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide delves int...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the prospective therapeutic utility of a specific, yet underexplored, derivative: 1-Cyclopentyl-1H-indazol-6-amine. Drawing upon the well-established anti-cancer and anti-inflammatory properties of the broader indazole family, we present a comprehensive roadmap for its investigation as a novel therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, providing a structured, in-depth exploration of a hypothetical drug discovery workflow, from chemical synthesis and target validation to lead optimization and preclinical evaluation. The narrative emphasizes the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach to unlocking the potential of this promising molecule.
Introduction: The Indazole Scaffold and the Promise of 1-Cyclopentyl-1H-indazol-6-amine
Indazole derivatives have emerged as a highly successful class of compounds in drug discovery, with several approved drugs and numerous clinical candidates. Their remarkable versatility stems from the unique physicochemical properties of the bicyclic indazole ring system, which can engage in various non-covalent interactions with biological targets. Notably, the indazole nucleus is a key pharmacophore in a range of kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of these enzymes. This has led to the development of potent anti-cancer agents like axitinib and pazopanib.
While the therapeutic landscape of indazoles is broad, encompassing anti-inflammatory, antimicrobial, and neuroprotective activities, the primary focus of this guide will be on the oncological potential of 1-Cyclopentyl-1H-indazol-6-amine. The selection of the cyclopentyl group at the N1 position and the amine at the C6 position is deliberate. The N1 substituent can influence solubility and pharmacokinetic properties, while the C6 amine provides a crucial vector for interaction with target proteins and a potential site for further chemical modification.
This guide will, therefore, present a prospective drug discovery program for 1-Cyclopentyl-1H-indazol-6-amine, postulating its mechanism of action as a kinase inhibitor and outlining a rigorous, multi-stage process for its evaluation.
Proposed Synthesis of 1-Cyclopentyl-1H-indazol-6-amine
A plausible synthetic route for 1-Cyclopentyl-1H-indazol-6-amine can be adapted from established protocols for similar indazole derivatives. The following multi-step synthesis is proposed, starting from commercially available 6-nitro-1H-indazole.
Experimental Protocol: Synthesis of 1-Cyclopentyl-1H-indazol-6-amine
Step 1: N-Alkylation of 6-nitro-1H-indazole
To a solution of 6-nitro-1H-indazole (1.0 eq) in an appropriate aprotic solvent (e.g., N,N-dimethylformamide, DMF), add a suitable base (e.g., sodium hydride, 1.2 eq) portion-wise at 0°C.
Stir the mixture for 30 minutes at 0°C to facilitate the formation of the indazolide anion.
Add cyclopentyl bromide (1.1 eq) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-cyclopentyl-6-nitro-1H-indazole.
Step 2: Reduction of the Nitro Group
Dissolve 1-cyclopentyl-6-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or methanol.
Add a reducing agent, for example, tin(II) chloride dihydrate (5.0 eq) or catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.
If using tin(II) chloride, heat the reaction mixture to reflux for 2-4 hours. For catalytic hydrogenation, stir the reaction at room temperature under a hydrogen balloon.
Monitor the reaction by TLC until the starting material is consumed.
For the tin(II) chloride reduction, cool the reaction mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.
For the catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
Purify the crude product by column chromatography to afford the final compound, 1-Cyclopentyl-1H-indazol-6-amine.
A Hypothetical Drug Discovery Workflow: Targeting Kinases in Oncology
Based on the prevalence of indazole-based kinase inhibitors, we propose a drug discovery workflow for 1-Cyclopentyl-1H-indazol-6-amine focused on identifying and validating its potential as an anti-cancer agent.
Caption: A hypothetical drug discovery workflow for 1-Cyclopentyl-1H-indazol-6-amine.
The initial phase aims to broadly assess the biological activity of 1-Cyclopentyl-1H-indazol-6-amine to identify a potential therapeutic area and molecular targets.
3.1.1. Broad Kinase Panel Screening
To explore its potential as a kinase inhibitor, the compound should be screened against a large panel of human kinases. Commercial services like Eurofins' KinomeScan™ or Thermo Fisher's SelectScreen® Kinase Profiling Service offer comprehensive assays to determine the binding affinity or inhibitory activity of a compound against hundreds of kinases. This approach provides an unbiased view of the compound's selectivity and identifies high-affinity targets.
3.1.2. In vitro Anti-Proliferative Assays
Concurrently, the compound's ability to inhibit cancer cell growth should be evaluated across a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, and leukemia). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.
Experimental Protocol: MTT Assay
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of 1-Cyclopentyl-1H-indazol-6-amine (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value by plotting a dose-response curve.
Phase 2: Hit-to-Lead & Target Validation
Assuming the initial screening reveals promising kinase targets and anti-proliferative activity, the next phase focuses on validating the primary kinase target(s) and confirming their role in the observed cellular effects.
3.2.1. Dose-Response Kinase Inhibition Assays
For the top kinase hits identified in the broad panel screen, detailed dose-response assays are necessary to accurately determine their IC50 values. A common method is a luminescence-based kinase assay that measures ATP consumption.
Reagent Preparation: Prepare a reaction buffer containing a suitable buffer, MgCl₂, and DTT. Dilute the recombinant kinase and its specific substrate to the desired concentrations. Prepare serial dilutions of 1-Cyclopentyl-1H-indazol-6-amine in DMSO.
Assay Procedure: Add the compound dilutions to the wells of a microplate. Add the kinase to the wells and incubate briefly. Initiate the kinase reaction by adding the substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified duration.
ADP Detection: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
3.2.2. Cellular Target Engagement Assays
To confirm that the compound inhibits the target kinase within a cellular context, Western blotting can be used to assess the phosphorylation status of a known downstream substrate of the kinase.
Caption: A typical workflow for a Western blotting experiment.
Phase 3: Lead Optimization
This phase involves medicinal chemistry efforts to synthesize analogs of 1-Cyclopentyl-1H-indazol-6-amine to improve its potency, selectivity, and drug-like properties (ADME/Tox).
Systematic modifications of the lead compound are performed to understand the relationship between its chemical structure and biological activity. Key areas for modification include:
The cyclopentyl group: Exploring different ring sizes and substitutions to optimize binding and pharmacokinetic properties.
The indazole core: Introducing substituents at other positions to enhance potency and selectivity.
The 6-amino group: Derivatizing the amine to explore additional interactions with the target and modulate physicochemical properties.
3.3.2. In vitro ADME/Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial. Standard in vitro assays include:
Metabolic Stability: Incubation with liver microsomes or hepatocytes to assess metabolic clearance.
Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins.
Permeability: Using Caco-2 cell monolayers to predict intestinal absorption.
Cytotoxicity: Assessing toxicity in non-cancerous cell lines.
hERG Inhibition: Evaluating the potential for cardiac toxicity.
Phase 4: Preclinical Evaluation
Promising lead compounds with optimized properties advance to in vivo studies to assess their efficacy and safety in animal models.
3.4.1. In vivo Efficacy Studies
The anti-tumor activity of the lead compound is evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts. Key endpoints include tumor growth inhibition, body weight changes, and overall survival.
These studies establish the relationship between the drug's concentration in the body (PK) and its biological effect (PD). This involves measuring drug levels in plasma and tumor tissue over time and correlating these with target inhibition (e.g., by analyzing phospho-substrate levels in tumor samples).
3.4.3. Preliminary Toxicology Studies
Initial safety assessments are conducted in rodents to identify potential toxicities and determine a maximum tolerated dose.
Data Presentation
All quantitative data generated throughout the drug discovery process should be meticulously documented and presented in a clear and concise manner.
Table 1: Hypothetical In vitro Activity of 1-Cyclopentyl-1H-indazol-6-amine and Analogs
Compound ID
Primary Kinase Target
Kinase IC50 (nM)
Cancer Cell Line
Anti-proliferative IC50 (µM)
Lead-001
Kinase X
50
HCT116 (Colon)
0.5
Analog-002
Kinase X
25
HCT116 (Colon)
0.2
Analog-003
Kinase Y
150
A549 (Lung)
1.2
Conclusion
While 1-Cyclopentyl-1H-indazol-6-amine is a relatively unexplored molecule, the extensive body of research on the indazole scaffold provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the field of oncology. The hypothetical drug discovery workflow outlined in this guide provides a scientifically rigorous and logically structured framework for its evaluation. By systematically progressing from synthesis and initial screening to lead optimization and preclinical testing, researchers can efficiently assess the therapeutic potential of this promising compound and potentially unlock a new chapter in the successful story of indazole-based medicines.
References
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available at: [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC. Available at: [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. MDPI. Available at: [Link]
BindingDB BDBM34645 MLS000106918::N-cycloheptyl-1H-indazol-6-amine::SMR000111294::cid_868390. BindingDB. Available at: [Link]
Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar. Available at: [Link]
Pharmacological Properties of Indazole Derivatives: Recent Developments. Request PDF. Available at: [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]
Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate. Available at: [Link]
Pharmacological properties of indazole derivatives: recent developments. PubMed. Available at: [Link]
Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Request PDF. Available at: [Link]
Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). PubMed. Available at: [Link]
Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PMC. Available at: [Link]
Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. PubMed. Available at: [Link]
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. Available at: [Link]
Foundational
Physicochemical Profiling and Biological Applications of Indazole-6-Amine Derivatives in Drug Discovery
Executive Summary Indazole-6-amine is a highly privileged bicyclic scaffold in modern medicinal chemistry, serving as a critical building block for fragment-based drug discovery (FBDD) and scaffold hopping [1]. By acting...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Indazole-6-amine is a highly privileged bicyclic scaffold in modern medicinal chemistry, serving as a critical building block for fragment-based drug discovery (FBDD) and scaffold hopping [1]. By acting as a robust bioisostere for phenol and indole, the indazole ring provides improved metabolic stability while maintaining essential hydrogen-bonding capabilities. The 6-amino substitution specifically alters the electron density of the bicyclic system, offering an ideal vector for functionalization. This whitepaper provides an in-depth technical analysis of the physicochemical properties, biological applications, and experimental workflows associated with indazole-6-amine derivatives, specifically focusing on their role as kinase inhibitors and anticancer agents.
Structural and Physicochemical Properties
Tautomerism and Bioisosterism
Indazole exists in two tautomeric forms: 1H-indazole and 2H-indazole. In aqueous physiological conditions, the 1H-tautomer is generally thermodynamically favored. The inclusion of the 6-amino group introduces a strong hydrogen bond donor (HBD) to the system, while the N2 atom of the indazole ring acts as a hydrogen bond acceptor (HBA). This dual donor/acceptor profile is highly effective for anchoring molecules into the hinge region of ATP-binding pockets in kinases [2]. Furthermore, replacing a phenol ring with an indazole-6-amine moiety typically increases lipophilicity and reduces susceptibility to Phase I and Phase II metabolic pathways (such as glucuronidation), thereby enhancing the pharmacokinetic profile [1].
Lipophilicity, Permeability, and the "Rule of Three"
For fragment-based hits, adherence to the "Rule of Three" (Molecular Weight < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) is critical to ensure high ligand efficiency. Indazole-6-amine derivatives are exceptionally well-suited for this paradigm. The topological polar surface area (TPSA) of these derivatives typically falls below 60 Ų, ensuring excellent cell membrane permeability [3].
Quantitative Physicochemical Data
The following table summarizes the computed physicochemical properties of key indazole-6-amine derivatives used in recent oncology studies [3][4].
Compound Name
Molecular Weight ( g/mol )
XLogP3
TPSA (Ų)
HBD
HBA
IC₅₀ (HCT116)
1-methyl-1H-indazol-6-amine
147.18
1.4
43.8
1
2
> 100 μM
3-methyl-1H-indazol-6-amine
147.18
1.3
54.7
2
2
N/A
N-(4-fluorobenzyl)-1H-indazol-6-amine
241.26
~3.0
< 60.0
2
2
14.3 ± 4.4 μM
Data synthesized from PubChem and recent in vitro biological evaluations [3][4].
Biological Applications: Targeting Kinases
Indazole-6-amine derivatives have demonstrated profound efficacy as extracellular signal-regulated kinase 1/2 (ERK1/2) inhibitors [2]. The MAPK/ERK pathway is heavily implicated in the proliferation and survival of BRAF-mutant cancer cells (e.g., HT29 colorectal cancer cells). By utilizing structure-based drug design, researchers have optimized indazole amides to form critical hydrogen bonds with hinge residues (such as Lys114 and Lys54), potently inhibiting ERK1/2 enzyme activity and downstream signaling [2].
Fig 1. Inhibition of the ERK1/2 signaling pathway by indazole-6-amine derivatives.
Experimental Workflows & Methodologies
To validate the physicochemical and biological profiles of these compounds, a rigorous, self-validating experimental workflow must be established. The causality behind these specific methodological choices ensures high-fidelity data suitable for lead optimization.
Fig 2. Experimental workflow from synthesis to hit identification.
Protocol 1: Synthesis of 6-Aminoindazole via Catalytic Hydrogenation
Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over dissolving metal reductions (e.g., Iron/Acetic acid) because it provides a cleaner reaction profile, avoids the generation of heavy metal waste, and selectively reduces the 6-nitro group without risking the cleavage of the sensitive N-N bond in the indazole ring.
Step-by-Step Methodology:
Preparation: Dissolve 6-nitro-1H-indazole (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask.
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 10% w/w relative to the substrate) under an inert argon atmosphere to prevent auto-ignition.
Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon or a Parr shaker apparatus (1 atm). Stir the suspension vigorously at room temperature for 12–18 hours.
Monitoring: Monitor reaction progress via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the yellow nitro compound indicates completion.
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess methanol.
Concentration: Evaporate the filtrate under reduced pressure to yield 6-amino-1H-indazole as a light brown/yellow solid. Recrystallize from water or ethanol for >95% purity.
Protocol 2: In Vitro Cytotoxicity Profiling using the SRB Assay
Rationale: The Sulforhodamine B (SRB) assay is utilized instead of the traditional MTT assay for evaluating the anti-proliferative activity of indazole derivatives [3]. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a highly linear relationship with total cellular protein mass. Unlike MTT, SRB is independent of cellular metabolic activity, which can be artificially skewed by chemical inhibitors.
Step-by-Step Methodology:
Cell Seeding: Seed human colorectal cancer cells (HCT116) in 96-well plates at a density of 5 × 10³ cells/well in 100 μL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the indazole-6-amine derivatives in DMSO (final DMSO concentration < 0.1%). Add 100 μL of the drug solutions to the wells and incubate for 72 hours.
Fixation: Add 50 μL of cold 50% (w/v) trichloroacetic acid (TCA) directly to each well to fix the cells. Incubate at 4°C for 1 hour. Wash the plates 5 times with deionized water and air dry.
Staining: Add 100 μL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes in the dark.
Washing: Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
Solubilization & Reading: Solubilize the protein-bound dye by adding 100 μL of 10 mM Tris base solution (pH 10.5) per well. Shake on a gyratory shaker for 10 minutes. Measure the optical density (OD) at 515 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.
References
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[Link]
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery (Bentham Science). Available at:[Link]
1-methyl-1H-indazol-6-amine. PubChem (National Center for Biotechnology Information). Available at:[Link]
Exploratory
safety data sheet (SDS) for 1-Cyclopentyl-1h-indazol-6-amine
Technical Whitepaper: Safety, Handling, and Stewardship of 1-Cyclopentyl-1H-indazol-6-amine Document Control: Subject: 1-Cyclopentyl-1H-indazol-6-amine (CAS: 320575-77-7)[1] Version: 1.0 (Research & Development Grade) Pa...
1.1 The "Scaffold" Context
In the realm of medicinal chemistry, 1-Cyclopentyl-1H-indazol-6-amine represents a critical "privileged structure." The indazole core is a bioisostere for the indole ring found in many kinase inhibitors, while the 1-cyclopentyl group provides necessary lipophilicity to penetrate cell membranes and fit into hydrophobic pockets of target enzymes (e.g., PARP or specific kinases). The 6-amino group serves as a versatile handle for amide coupling or Buchwald-Hartwig aminations, allowing the construction of complex libraries.
However, this utility comes with specific safety obligations.[2][3][4][5][6] As an aromatic amine with a lipophilic tail, this compound possesses enhanced bioavailability potential compared to its parent scaffold, 6-aminoindazole. This guide moves beyond the standard "wear gloves" advice to explain the why and how of safe stewardship.
1.2 Physicochemical Profile
Property
Specification / Data
Senior Scientist Note
CAS Number
320575-77-7
Unique identifier for the 1-substituted isomer.
Molecular Formula
C₁₂H₁₅N₃
--
Molecular Weight
201.27 g/mol
--
Appearance
Solid (Powder), typically beige to light brown
Amines oxidize/darken upon air exposure. Darkening indicates degradation.
Solubility
DMSO, Methanol, DCM; Low in Water
The cyclopentyl group drastically reduces water solubility compared to bare indazole.
Weak base. Compatible with standard silica chromatography.
Part 2: Hazard Identification & Toxicology (GHS)[5]
2.1 GHS Classification (Derived from Analogs)
While specific toxicological data for this exact CAS is often proprietary, we apply "Read-Across" principles from 1-methyl-1H-indazol-6-amine and 6-aminoindazole.
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[7][8][9][10]
STOT-SE: Category 3 (May cause respiratory irritation).[5][8]
2.2 The "Aniline Alert" (Mechanistic Insight)
The 6-amino moiety classifies this molecule as a primary aromatic amine.
Mechanism of Concern: Aromatic amines can undergo metabolic N-hydroxylation in the liver (via CYP450 enzymes). The resulting N-hydroxylamines can damage DNA or form adducts with hemoglobin (methemoglobinemia).
Risk Assessment: While indazoles are generally less toxic than simple anilines, the addition of the cyclopentyl group increases lipophilicity, potentially facilitating transport across the dermal barrier. Treat this compound as a potential mutagen and skin sensitizer until proven otherwise.
Part 3: Handling & Storage Protocols
3.1 Engineering Controls
Powder Handling: ALL weighing of the solid must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.
Static Control: The cyclopentyl group adds non-polar character, increasing the risk of static charge buildup during transfer. Use anti-static gun or spatula if "flying powder" is observed.
Why? Standard nitrile offers good protection against solid transfer. However, if dissolved in DCM or DMF , use Silver Shield or double-glove (Nitrile over Laminate) because the solvent acts as a carrier vehicle, dragging the amine through the glove material.
Eyes: Chemical safety goggles. Safety glasses are insufficient if fine dust is generated.
Body: Lab coat (buttoned) + long sleeves. Tyvek sleeves recommended for scale-up (>10g).
3.3 Storage & Stability
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Store under Inert Gas (Argon/Nitrogen) .
Reasoning: The electron-rich amino group is susceptible to oxidation. Air exposure turns the beige solid to a dark tar over time, complicating purification and altering stoichiometry.
Container: Amber glass vials (protect from light).
Part 4: Emergency Response & Waste
4.1 Spill Response Algorithm
Dry Spill: Do NOT sweep (creates dust). Use a wet wipe or damp paper towel to capture the powder.
Solution Spill: Cover with vermiculite or sand. Do not use combustible materials like sawdust (reaction risk with potential oxidizers in the lab).
4.2 First Aid
Eye Contact: Rinse immediately for 15 minutes.[4][8][11] The basicity of the amine can cause corneal hazing if not treated promptly.
Skin Contact: Wash with soap and water.[4][5][8][11][12] Avoid alcohol-based sanitizers immediately after exposure, as alcohols can enhance the solubility and absorption of the lipophilic amine into the skin.
4.3 Waste Disposal
Stream: Hazardous Chemical Waste (Incineration).
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) in the waste stream to prevent exothermic nitration/oxidation reactions.
Part 5: Visualization of Workflows
Figure 1: Safe Handling Decision Matrix
This logic flow guides the researcher on PPE and containment based on the state and quantity of the material.[10]
Caption: Decision matrix for selecting appropriate containment and PPE based on physical state and solvent carrier risks.
Figure 2: Synthesis & Reactivity Context
Understanding where this molecule fits in a reaction helps predict hazards (e.g., coupling reagents).
Caption: Synthetic workflow illustrating upstream and downstream hazards associated with the compound's usage.
Part 6: References
Sigma-Aldrich. 1-Cyclopentyl-1H-indazol-6-amine Product Detail & Pricing. Retrieved from (Accesses CAS 320575-77-7 data).
PubChem. 1-methyl-1H-indazol-6-amine (Analog Read-Across). National Library of Medicine. Retrieved from (Used for GHS classification inference).
Combi-Blocks. 6-Aminoindazole Safety Data Sheet. Retrieved from (Baseline toxicity data for the indazole-amine scaffold).
Thermo Fisher Scientific. Safety Data Sheet: 5-Aminoindazole (Isomer Analog). Retrieved from (General handling for aminoindazoles).
literature review of 1-Cyclopentyl-1h-indazol-6-amine synthesis
This guide details the synthesis of 1-Cyclopentyl-1H-indazol-6-amine (CAS 320575-77-7), a critical intermediate in the development of cyclin-dependent kinase (CDK) inhibitors such as Voruciclib and various PARP inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis of 1-Cyclopentyl-1H-indazol-6-amine (CAS 320575-77-7), a critical intermediate in the development of cyclin-dependent kinase (CDK) inhibitors such as Voruciclib and various PARP inhibitors.[1][2]
[1][2]
Executive Summary
1-Cyclopentyl-1H-indazol-6-amine is a pharmacophore scaffold used primarily in the synthesis of kinase inhibitors targeting the ATP-binding pocket.[2] Its structural rigidity, provided by the indazole core, combined with the lipophilic cyclopentyl group at the N1 position, ensures high affinity and selectivity for CDK and PARP enzymes.
Critical Process Challenge: The synthesis hinges on the regioselective N-alkylation of the indazole ring.[2][3] Indazoles possess two nucleophilic nitrogens (N1 and N2).[3] While N1-alkylation is thermodynamically favored, significant N2-alkylated byproducts often form, necessitating rigorous chromatographic separation or optimized reaction conditions to maximize the N1 isomer yield.
Scope: This guide covers the two primary synthetic pathways:
The Nitro Route (Standard): Alkylation of 6-nitroindazole followed by reduction.[1][2]
The Halo Route (Alternative): Alkylation of 6-bromoindazole followed by Buchwald-Hartwig amination.[1][2]
Retrosynthetic Analysis
The most logical disconnection relies on the stability of the indazole core. The amine functionality is best masked as a nitro group during the alkylation step to prevent side reactions.
Caption: Retrosynthetic breakdown favoring the N-alkylation of the nitro-precursor.
Route 1: The Nitro Pathway (Recommended)
This route is preferred for scale-up due to the commercial availability of 6-nitroindazole and the cleanliness of the nitro-to-amine reduction.[2]
Step 1: Regioselective N-Alkylation
Objective: Attach the cyclopentyl group to the N1 position.[2]
Reaction: SN2 Substitution
Setup: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Nitrogen (N2).
Dissolution: Dissolve 6-nitroindazole (1.0 equiv) in anhydrous DMF (10 mL/g). Cool the solution to 0°C in an ice bath.
Deprotonation: Carefully add NaH (1.2 equiv) portion-wise.[1][2][3] Caution: Hydrogen gas evolution.[1][2] Stir at 0°C for 30 minutes until gas evolution ceases and the anion forms (solution typically turns deep red/orange).
Alkylation: Add cyclopentyl bromide (1.3 equiv) dropwise via syringe.[1][2]
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–16 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).[1][2]
Note: If starting material remains, heat to 60°C.
Workup: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with water (to remove DMF) and brine.[1] Dry over Na2SO4 and concentrate.
Purification: The crude residue will contain both N1 (target) and N2 isomers.[1][2] Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Identification: The N1-isomer is typically less polar (elutes first) and shows a distinct deshielded methine proton in NMR compared to the N2-isomer.[1]
Step 2: Nitro Reduction
Objective: Convert the nitro group to the primary amine.
Reaction: Catalytic Hydrogenation
δ 4.90 (m, 1H, N-CH of cyclopentyl) — Diagnostic Peak
δ 1.60–2.10 (m, 8H, cyclopentyl CH2)
References
Regioselective Alkylation of Indazoles
Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects."
[Link]
Voruciclib (P-1446A-05) and CDK Inhibitor Context
National Institutes of Health (NIH) PubChem.[1][2] "1-Cyclopentyl-1H-indazol-6-amine Compound Summary."
[Link]
General Nitro Reduction Methodologies
Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines."[2]
[Link][1]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Biological Activity of Cyclopentyl-Substituted Indazoles
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The indazole scaffold (1H-indazole) is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. When substituted with a cyclopentyl moiety —typically at the N1 position or as a cyclopentyloxy ether—the scaffold exhibits distinct physicochemical properties, including optimized lipophilicity (LogP), metabolic stability, and enhanced fit within hydrophobic binding pockets (e.g., ATP-binding sites of kinases or the Z-pocket of PDE4).
This guide analyzes the biological activity of cyclopentyl-substituted indazoles across three primary therapeutic axes: Anti-cancer/Anti-angiogenic agents , Synthetic Cannabinoid Receptor Agonists (SCRAs) , and Kinase Inhibitors . It provides synthesis protocols, structure-activity relationship (SAR) insights, and quantitative data to support drug discovery campaigns.
Core Case Study: Anti-Cancer & Anti-Angiogenic Activity
Recent research has identified 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives as potent inhibitors of tumor proliferation and angiogenesis.[1] The bulky cyclopentyl group at N1 provides critical steric occlusion that prevents rapid metabolic clearance while anchoring the molecule in the target active site.
Mechanism of Action
These compounds function as multi-target inhibitors, downregulating pro-inflammatory and pro-angiogenic cytokines.
Target: Inhibition of TNFα, VEGF, and EGF signaling pathways.[2]
Effect: Reduction in cell viability of HEP3B (liver), MDA-MB-453 (breast), and HL-60 (leukemia) cancer lines.[3]
Antioxidant Activity: Significant scavenging of hydroxyl (OH) and superoxide radicals, contributing to cytoprotection against oxidative stress in normal tissues.
Quantitative Data: Cytotoxicity Profile
Table 1: Comparative IC50 values (µM) of N1-cyclopentyl indazole amides against human cancer cell lines.
Compound ID
R-Substituent (Amide)
HEP3B (Liver)
MDA-MB-453 (Breast)
HL-60 (Leukemia)
Radical Scavenging (OH)
11c
4-Fluoro-phenyl
0.85 ± 0.1
1.20 ± 0.2
2.10 ± 0.3
High
11d
4-Methoxy-phenyl
1.10 ± 0.2
0.95 ± 0.1
1.80 ± 0.2
Moderate
11n
3-Chloro-phenyl
2.45 ± 0.4
3.10 ± 0.5
2.90 ± 0.4
Very High
Methotrexate
(Control)
0.50 ± 0.1
0.65 ± 0.1
0.80 ± 0.1
N/A
Key Insight: The N1-cyclopentyl group is essential for maintaining the hydrophobic interaction required for membrane permeability. Substitution at the 4-position (amide linker) dictates the selectivity between cytotoxicity and antioxidant capacity.
Experimental Protocol: Synthesis of the Core Scaffold
Objective: Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid.
Dissolve methyl 6-bromo-1H-indazole-4-carboxylate (1.0 eq) in anhydrous DMF.
Add
(2.5 eq) and stir at room temperature for 30 mins to deprotonate N1.
Add cyclopentyl bromide (1.2 eq) dropwise.
Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Note: The cyclopentyl group prefers N1 over N2 due to steric and electronic stabilization, but N2 isomers may form; purify via column chromatography.
Hydrolysis:
Dissolve the ester intermediate in THF/Water (1:1).
Add LiOH (3.0 eq) and stir at reflux for 2 hours.
Acidify with 1N HCl to pH 3 to precipitate the carboxylic acid.
Filter, wash with cold water, and dry under vacuum.
Amide Coupling (General):
Activate the acid using EDC.HCl (1.2 eq) and HOBt (1.2 eq) in DMF.[4]
Add the corresponding amine (1.1 eq) and DIPEA (2.0 eq).
Stir at RT for 12 hours.
Synthetic Cannabinoid Receptor Agonists (SCRAs)
The indazole-3-carboxamide scaffold is a dominant template in modern synthetic cannabinoids (e.g., AB-PINACA derivatives).[5][6] While pentyl and fluoropentyl chains are common, cyclopentyl and cyclohexylmethyl analogs represent a critical area of SAR exploration to modulate potency and evade legal scheduling.
Structure-Activity Relationship (SAR)
N1-Tail: The hydrophobic pocket of the CB1 receptor accommodates alkyl chains of 4-6 carbons.
Linear Pentyl: High flexibility, high potency (Ki ~ 1-3 nM).
Cyclopentyl:[4][7][8] Restricted conformation. Reduces entropic penalty upon binding but increases steric bulk. Often results in slightly lower potency than linear pentyl but higher metabolic stability against
-oxidation.
Linker (C3): An amide or ester linker at C3 is crucial for hydrogen bonding with residue Lys192 in the CB1 receptor.
Visualization: CB1 Receptor Activation Pathway
The following diagram illustrates the signaling cascade activated by indazole-based agonists.
Caption: Signal transduction pathway for Indazole-3-carboxamide agonists acting on CB1 receptors. Note the Gi/Go-mediated inhibition of Adenylyl Cyclase.
Kinase Inhibition & PDE4 Targeting
Beyond cannabinoids and general cytotoxicity, cyclopentyl-indazoles are engineered to target specific enzymatic pockets.
Kinase Inhibitors (ATP-Mimetics)
The indazole core mimics the adenine ring of ATP. The cyclopentyl group is frequently employed to fill the hydrophobic "sugar pocket" or solvent-exposed regions of kinases like VEGFR2 or PLK4 .
Advantage: The cycloalkyl group provides a better shape complementarity than linear alkyls for certain kinases, improving selectivity profiles.
Example: In pkmyt1 inhibitors, cyclopentyl substituents are utilized to optimize Van der Waals interactions within the ATP binding cleft.
PDE4 Inhibition
Indazoles are potent scaffolds for Phosphodiesterase-4 (PDE4) inhibitors.
Pharmacophore: A cyclopentyloxy group (ether linkage) at the C4 or C5 position of the indazole is a classic bioisostere for the methoxy/cyclopentyloxy pattern seen in Rolipram.
Function: This group occupies the "Z-pocket" of the PDE4 active site, a hydrophobic sub-pocket critical for high-affinity binding.
Visualization: General Synthesis Workflow
A unified workflow for generating diverse N1-substituted indazoles.
Caption: General synthetic workflow for N1-cyclopentyl indazole derivatives, highlighting the critical regioselective alkylation step.
References
Sawant, A. S., et al. (2020). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research. Link
Antonides, L. H., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists. Frontiers in Chemistry. Link
Banister, S. D., et al. (2015). Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA. ACS Chemical Neuroscience. Link
Van der Mey, M., et al. (2001). Novel selective PDE4 inhibitors.[8][9][10] 1. Synthesis, structure-activity relationships, and molecular modeling. Journal of Medicinal Chemistry. Link
BenchChem. (2025).[4] Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. Link
reliable suppliers for high-purity 1-Cyclopentyl-1h-indazol-6-amine
Strategic Sourcing and Analytical Validation of High-Purity 1-Cyclopentyl-1H-indazol-6-amine for Kinase Inhibitor Development Executive Summary & Mechanistic Rationale In contemporary oncology and immunology drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Sourcing and Analytical Validation of High-Purity 1-Cyclopentyl-1H-indazol-6-amine for Kinase Inhibitor Development
Executive Summary & Mechanistic Rationale
In contemporary oncology and immunology drug discovery, the 6-aminoindazole scaffold has emerged as a privileged pharmacophore[1]. Specifically, 1-Cyclopentyl-1H-indazol-6-amine (CAS: 320575-77-7) serves as a critical building block for synthesizing potent kinase inhibitors (e.g., CRAF, BRAF) and indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors[2][3].
The Causality of the Scaffold:
As an Application Scientist, selecting this specific building block is driven by its precise steric and electronic properties. The indazole core acts as an ATP-mimetic, anchoring into the kinase hinge region via hydrogen bonding[2]. The 6-amino group serves as a highly reactive nucleophile for amide coupling or reductive amination, while also acting as a crucial hydrogen bond donor in the final active pharmaceutical ingredient (API)[1][3]. Crucially, the N1-cyclopentyl substitution provides optimal lipophilic interactions within the hydrophobic pocket of target kinases, enhancing cellular permeability while sterically shielding the N1/N2 indazole nitrogens from undesired side reactions during synthesis.
Chemical Profiling & Quantitative Specifications
Before initiating procurement, it is essential to establish strict quantitative specifications. Table 1 outlines the baseline physicochemical properties required for validation.
Table 1: Physicochemical Profile of 1-Cyclopentyl-1H-indazol-6-amine
Relying on a single supplier introduces critical supply chain vulnerabilities. A robust procurement strategy evaluates suppliers based on synthetic scale, QA/QC rigor, and batch-to-batch consistency.
Table 2: Strategic Supplier Matrix
Supplier
Primary Utility
Quality Control Strengths
Sourcing Profile
Sigma-Aldrich (Enamine)
Late-stage preclinical API synthesis
Exhaustive analytical validation; high batch consistency[6].
Premium pricing; high reliability for sensitive couplings.
BLD Pharm
Scale-up and library screening
Comprehensive COA with NMR/LC-MS data provided[4].
Excellent for bulk procurement and high-throughput screening.
ChemScene
Custom synthesis workflows
Specializes in complex building blocks and custom scaling[5].
Flexible scaling from milligram to kilogram quantities.
Bidepharm
Regional distribution (Asia/Global)
Guarantees ≥98% purity for indazole derivatives[7][8].
Rapid regional fulfillment to prevent project bottlenecks.
Self-Validating Analytical Protocol
Never accept a Certificate of Analysis (CoA) as absolute truth. To ensure trustworthiness, implement the following self-validating analytical workflow upon batch receipt. The output of the LC-MS must logically align with the structural integrity confirmed by NMR.
Step 1: LC-MS Profiling (Purity & Mass Verification)
Method: C18 Reverse Phase column (50 x 2.1 mm, 1.8 µm).
Mobile Phase: Gradient of H2O (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Causality: The addition of 0.1% formic acid is non-negotiable. It ensures the complete protonation of the 6-amino group, preventing peak tailing and providing a sharp, quantifiable peak.
Validation Check: Look for a dominant [M+H]+ signal at m/z 202.2. If secondary peaks appear at m/z 218.2, it indicates oxidation of the amine, and the batch must be rejected.
Step 2: 1H-NMR (Structural Integrity)
Solvent: Anhydrous DMSO-d6.
Causality: DMSO-d6 is deliberately chosen over CDCl3 because it prevents the rapid exchange of the primary amine protons. This allows for the distinct visualization of the -NH2 broad singlet (typically around δ 5.0 - 5.5 ppm).
Validation Check: Confirm the integration of the cyclopentyl aliphatic protons (8H multiplet) against the indazole aromatic protons (3H). A mismatch indicates incomplete cyclopentylation during the supplier's synthesis.
Synthetic Application Workflow: Amide Coupling
Once validated, the compound is typically integrated into larger kinase inhibitor scaffolds via amide coupling[1][3].
Step-by-Step Methodology:
Activation: In a flame-dried flask under inert N2 atmosphere, dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes.
Causality: HATU is selected over EDC/HOBt due to its superior efficiency in activating sterically hindered acids, ensuring rapid formation of the active ester.
Coupling: Add 1-Cyclopentyl-1H-indazol-6-amine (1.1 eq) to the activated mixture. Stir for 4-6 hours.
Causality: The bulky N1-cyclopentyl group sterically shields the indazole ring, directing the electrophilic attack exclusively to the highly nucleophilic 6-amino group, thereby preventing undesired N-acylation.
Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution.
Causality: The 5% LiCl wash is critical for completely removing residual DMF, which would otherwise co-elute during chromatography.
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
Workflow Visualization
Figure 1: Self-validating procurement and analytical workflow for 1-Cyclopentyl-1H-indazol-6-amine.
References
Hoang, V. et al. "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents". ResearchGate. URL: [Link]
Vo, T. et al. "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective". ResearchGate. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-Cyclopentyl-1H-indazol-6-amine
Part 1: Executive Summary & Physicochemical Context
1.1 Strategic Importance
1-Cyclopentyl-1H-indazol-6-amine is a high-value pharmacophore, serving as a critical intermediate in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1] Its structural duality—combining a polar, H-bond-donating amine with a lipophilic N1-cyclopentyl tail—creates a unique solubility profile that challenges standard purification protocols.
In drug development, "good enough" solubility data often leads to process bottlenecks, such as unexpected oiling out during crystallization or poor yield in nucleophilic substitutions.[1][2] This guide provides a rigorous, self-validating framework to determine its precise solubility profile, enabling rational solvent selection for scale-up.
1.2 Physicochemical Profile
Before initiating wet chemistry, we must ground our expectations in the molecule's intrinsic properties.[1][2]
Parameter
Value / Prediction
Implication for Solubility
CAS Number
1320575-77-7
Unique identifier for sourcing & regulatory checks.
Amphiphilic nature.[1] Soluble in mid-polarity solvents; poor in pure water or hexane.[2]
Predicted LogP
~2.8 – 3.2
Lipophilic.[1][2] Expect higher solubility in esters/chlorinated solvents than water.[2]
pKa (Predicted)
~3.5 – 4.0 (Aniline-like)
pH-dependent solubility.[1] Acidification will drastically increase aqueous solubility via protonation.[2]
Part 2: Experimental Protocol (The "How")
2.1 Methodology: The Static Equilibrium Approach
Expert Insight: While dynamic methods (laser monitoring) are faster, the Shake-Flask Method coupled with HPLC-UV remains the gold standard for thermodynamic accuracy. It eliminates errors from supersaturation hysteresis common in dynamic cooling methods.[2]
2.2 Workflow Diagram
The following workflow ensures data integrity through built-in checkpoints (System Suitability Tests).
Caption: Validated workflow for thermodynamic solubility determination. Note the "Sedimentation Phase" to prevent micro-crystal transfer.
2.3 Detailed Protocol Steps
Preparation of Supersaturated Solutions:
Weigh approximately 50 mg of 1-Cyclopentyl-1H-indazol-6-amine into 10 mL glass vials.
Add 2 mL of the target solvent (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, THF, DMF, DMSO).[1][2]
Critical Control: Ensure visible solid remains.[2] If the solution becomes clear, add more solid until a persistent suspension forms.
Equilibration:
Place vials in a temperature-controlled orbital shaker (accuracy ±0.1 K).
Agitate at 150 rpm for 48 hours.
Why 48h? Indazoles can form solvates.[2] Short equilibration (e.g., 6h) often measures the solubility of the metastable form, leading to artificially high values.[2]
Sampling & Filtration:
Stop agitation and allow solids to settle for 4 hours (isothermal).
Withdraw supernatant using a pre-heated syringe (to match solution Temp).[2]
Filter through a 0.45 µm PTFE membrane.[2] Note: Nylon filters may adsorb the amine.[2]
Quantification (HPLC-UV):
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[2]
Mobile Phase: ACN:Water (60:40 v/v) with 0.1% Formic Acid (to ensure amine protonation and sharp peaks).
Detection: UV at 254 nm (Indazole absorption max).[1][2]
Part 3: Thermodynamic Modeling & Analysis
Once experimental data (
) is obtained, raw numbers must be converted into a predictive model.[2] This allows you to interpolate solubility at any temperature, crucial for designing cooling crystallization profiles.[2]
3.1 The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.[1][2]
Part 4: Solvent Selection for Process Optimization
4.1 Hansen Solubility Parameters (HSP)
To scientifically select a solvent mixture (e.g., for recrystallization), we visualize the interaction between the solute and solvents.[1][2]
Caption: HSP model showing solvent affinity. Green = High Solubility, Yellow = Moderate, Blue = Poor.
4.2 Application: Crystallization Strategy
Solvent: Ethanol (High temperature solubility).[1][2]
Antisolvent: Water (Drastic solubility drop).[1][2]
Protocol: Dissolve 1-Cyclopentyl-1H-indazol-6-amine in refluxing Ethanol. Slowly add Water until turbidity (cloud point).[2] Cool to 5°C.[2]
Why? The cyclopentyl group makes the molecule "greasy" enough that adding water forces it out of solution cleanly, while the amine functionality prevents oiling out if the cooling is controlled.[2]
Part 5: References
Thermodynamic Modeling Standard: Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[2]
Hansen Solubility Parameters: Hansen, C. M. (2007).[1][2] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2]
Phase Solubility Methodology: Higuchi, T., & Connors, K. A. (1965).[1][2] Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212.[2]
Application Note: Regioselective Synthesis and Reduction Pathway for 1-Cyclopentyl-1H-indazol-6-amine
Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary The indazole scaffold is a privileged pharmacophore widely utilized in the design of targeted therapeutics, particul...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
The indazole scaffold is a privileged pharmacophore widely utilized in the design of targeted therapeutics, particularly kinase inhibitors (e.g., CDK4/6 inhibitors) and immunomodulators[1]. The synthesis of 1-alkyl-1H-indazol-6-amines from commercially available 6-nitro-1H-indazole is a fundamental transformation in medicinal chemistry. However, the tautomeric nature of the indazole ring often leads to a mixture of N1- and N2-alkylated regioisomers.
This application note details an optimized, scalable, and self-validating protocol for the synthesis of 1-Cyclopentyl-1H-indazol-6-amine (CAS: 320575-77-7). By leveraging thermodynamic control during the alkylation phase and employing a highly efficient catalytic hydrogenation for nitro reduction, this workflow ensures high regioisomeric purity and excellent overall yields.
Mechanistic Insights & Causality
To execute this synthesis with precision, one must understand the causality behind the selected reaction conditions:
Regioselectivity and Thermodynamic Control: 1H-indazole exists in a tautomeric equilibrium between the benzenoid (1H) and quinonoid (2H) forms. Because the 1H-tautomer is energetically more stable by approximately 4.5 kcal/mol [2], thermodynamic reaction conditions favor N1-alkylation. We utilize Cesium Carbonate (
) in N,N-Dimethylformamide (DMF) at 80 °C. The elevated temperature and the bulky secondary electrophile (cyclopentyl bromide) push the reaction toward thermodynamic control, yielding the N1-isomer as the major product (typically a 3:1 to 4:1 ratio over the N2-isomer) [1, 2].
Isomer Separation Dynamics: The N2-alkylated indazole possesses a highly polarized quinonoid structure, resulting in a larger dipole moment compared to the N1-isomer. Consequently, the N2-isomer interacts more strongly with the polar stationary phase of silica gel. This causal relationship guarantees that the desired N1-isomer will consistently elute first during normal-phase chromatography, providing a reliable visual and physical separation metric [3].
Nitro Reduction Strategy: Palladium on Carbon (Pd/C) catalyzed hydrogenation is selected over dissolving metal reductions (e.g., Fe/
or ). Because the intermediate lacks sensitive halogen substituents that might undergo undesired hydrodehalogenation, Pd/C offers a rapid, clean conversion where the only byproduct is water, streamlining the downstream workup.
Materials and Reagents
Reagent / Material
Role
Equivalents
Specifications
6-Nitro-1H-indazole
Starting Material
1.0 eq
>98% purity
Cyclopentyl bromide
Alkylating Agent
1.5 eq
Store over copper wire
Cesium Carbonate ()
Base
2.0 eq
Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)
Solvent
N/A
Anhydrous, amine-free
10% Palladium on Carbon (Pd/C)
Catalyst
0.1 eq (w/w)
50% wet (safety precaution)
Hydrogen Gas ()
Reducing Agent
Excess
Balloon or Parr apparatus
Methanol (MeOH)
Solvent
N/A
HPLC grade
Experimental Protocols
Protocol A: N-Alkylation of 6-Nitro-1H-indazole
This step establishes the core molecular framework. The self-validating metric here is the complete consumption of the starting material and the appearance of two distinct product spots on TLC.
Preparation: To an oven-dried, nitrogen-flushed round-bottom flask, add 6-nitro-1H-indazole (1.0 eq) and anhydrous
(2.0 eq).
Solvent Addition: Suspend the mixture in anhydrous DMF (approx. 0.2 M concentration). Stir at room temperature for 15 minutes to initiate deprotonation. The solution will turn a deep red/orange color, indicative of the indazole anion formation.
Electrophile Addition: Add cyclopentyl bromide (1.5 eq) dropwise via syringe. Causality Note: Dropwise addition prevents localized concentration spikes, mitigating the risk of polyalkylation or excessive exotherms.
Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 6 hours.
Validation (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) should be fully consumed, replaced by a major spot (, N1-isomer) and a minor spot (, N2-isomer).
Workup: Cool to room temperature. Quench by pouring the mixture into ice-cold distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Chromatographic Isolation of the N1-Isomer
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using Hexane as the slurry solvent.
Loading: Load the crude mixture onto the column using a minimal amount of Dichloromethane (DCM).
Elution: Elute with a gradient of Hexane:EtOAc (from 9:1 to 3:1).
Collection: Collect the faster-eluting fractions (
). Verify the mass of these fractions via LC-MS ( 232.1 ). Pool and concentrate to afford 1-cyclopentyl-6-nitro-1H-indazole as a pale yellow solid.
Protocol C: Catalytic Hydrogenation to the Final Amine
Safety Critical: Pd/C is highly pyrophoric, especially when dry or in the presence of methanol vapors and oxygen.
Setup: Dissolve the isolated 1-cyclopentyl-6-nitro-1H-indazole (1.0 eq) in MeOH (0.1 M).
Inert Atmosphere: Purge the reaction flask with Nitrogen gas for 5 minutes.
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Causality Note: Using 50% wet Pd/C significantly reduces the risk of ignition upon contact with MeOH.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.
Validation: Monitor by TLC (DCM:MeOH 95:5). The nitro intermediate (
) will disappear, replaced by a highly polar baseline-proximal spot () corresponding to the amine.
Filtration: Purge the flask with Nitrogen to remove residual
. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.
Final Isolation: Concentrate the filtrate under reduced pressure to yield 1-Cyclopentyl-1H-indazol-6-amine as an off-white to tan solid.
Quantitative Data & Self-Validation Metrics
To ensure a self-validating system, compare your analytical results against the benchmark data in the table below. Deviation from these values indicates a failure in regiocontrol or incomplete reduction.
Compound
MW ( g/mol )
Expected Yield
TLC
LC-MS ()
Key NMR Shifts (, ppm)
6-Nitro-1H-indazole
163.13
N/A
0.25 (Hex/EtOAc 3:1)
164.1
8.45 (s, 1H, H-7), 13.5 (br s, 1H, NH)
1-Cyclopentyl-6-nitro-1H-indazole
231.25
65 - 75%
0.65 (Hex/EtOAc 3:1)
232.1
5.10 (quintet, 1H, N-CH cyclopentyl)
2-Cyclopentyl-6-nitro-2H-indazole
231.25
15 - 25%
0.40 (Hex/EtOAc 3:1)
232.1
4.95 (quintet, 1H, N-CH cyclopentyl)
1-Cyclopentyl-1H-indazol-6-amine
201.27
> 95%
0.25 (DCM/MeOH 95:5)
202.1
4.90 (quintet, 1H, N-CH), 3.85 (br s, 2H, )
Workflow Visualization
Workflow for the regioselective synthesis and purification of 1-Cyclopentyl-1H-indazol-6-amine.
References
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Application
Application Note: Protocol for the Preparation of 1-Cyclopentyl-1H-indazol-6-amine
Strategic Abstract & Synthesis Logic The preparation of 1-Cyclopentyl-1H-indazol-6-amine presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of N-alkylation on the indazole core. Inda...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Abstract & Synthesis Logic
The preparation of 1-Cyclopentyl-1H-indazol-6-amine presents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of N-alkylation on the indazole core. Indazoles possess two nucleophilic nitrogen atoms (N1 and N2).[1] While the N1-tautomer is thermodynamically favored, alkylation conditions often yield a mixture of N1- and N2-isomers, necessitating rigorous separation.
This protocol utilizes a "Nitro-First" strategy . We begin with 6-nitro-1H-indazole rather than the 6-amino analog. The strong electron-withdrawing nature of the nitro group at position 6 increases the acidity of the N-H proton, facilitating deprotonation, while preventing potential side reactions (N-alkylation of the exocyclic amine) that would occur if the amino group were present during the alkylation step.
Synthetic Pathway[2][3][4][5][6]
Step 1 (Regioselective Alkylation): Nucleophilic substitution of Bromocyclopentane by the 6-nitroindazole anion.
Step 2 (Reduction): Catalytic hydrogenation of the nitro group to the target amine.
Visual Workflow (Reaction Scheme)
Caption: Two-step synthesis pathway highlighting the critical isomer separation at Step 1.
Detailed Experimental Protocols
Step 1: N-Alkylation (Synthesis of 1-Cyclopentyl-6-nitro-1H-indazole)
Objective: Install the cyclopentyl ring at the N1 position while minimizing N2 formation.
Critical Insight: The use of Sodium Hydride (NaH) in DMF promotes the formation of the thermodynamic N1 product. However, chromatographic separation is mandatory as 10-20% N2 isomer is common.
Materials Table
Reagent
MW ( g/mol )
Equiv.
Amount
Role
6-Nitro-1H-indazole
163.13
1.0
5.0 g
Starting Material
Bromocyclopentane
149.03
1.2
5.5 g (3.9 mL)
Electrophile
Sodium Hydride (60% in oil)
24.00
1.5
1.84 g
Base
DMF (Anhydrous)
-
-
50 mL
Solvent
Procedure
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
Deprotonation: Add 6-Nitro-1H-indazole (5.0 g) and anhydrous DMF (40 mL). Cool the solution to 0°C in an ice bath.
Base Addition: Carefully add NaH (1.84 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Ensure venting.
Activation: Remove the ice bath and stir at Room Temperature (RT) for 30 minutes. The solution will turn dark (orange/red) indicating anion formation.
Alkylation: Re-cool to 0°C. Add Bromocyclopentane (3.9 mL) dropwise.
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (3:7 EtOAc:Hexane) or LCMS.
Workup:
Cool to RT. Quench by slow addition of ice-water (100 mL).
Extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with water (2 x 50 mL) and brine (1 x 50 mL) to remove DMF.
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Purification (CRITICAL):
Perform Flash Column Chromatography (Silica Gel).
Gradient: 0% to 30% EtOAc in Hexane.
Elution Order: The N1-isomer (Target) typically elutes after the N2-isomer in this specific scaffold, or shows distinct Rf separation. Note: In many indazoles, N1 is less polar, but nitro-indazoles can behave differently. Rely on NMR for fraction confirmation.
Yield Expectation: 60-70% (N1 isomer).
QC Checkpoint: Isomer Identification
N1-Isomer (Target): 1H NMR (CDCl3) typically shows the C3-H singlet around δ 8.0–8.1 ppm . NOE correlation observed between the Cyclopentyl methine proton and the C7-H aromatic proton.
N2-Isomer (Impurity): 1H NMR typically shows the C3-H singlet shifted downfield to δ 8.3–8.6 ppm .
Step 2: Nitro Reduction (Synthesis of 1-Cyclopentyl-1H-indazol-6-amine)
Objective: Reduce the nitro group to a primary amine without cleaving the N-N bond of the indazole.
Safety Note: Pd/C is pyrophoric. Handle under inert atmosphere.
Materials Table
Reagent
MW ( g/mol )
Equiv.
Amount
Role
1-Cyclopentyl-6-nitroindazole
231.25
1.0
3.0 g
Intermediate
Pd/C (10% w/w)
-
10 wt%
300 mg
Catalyst
Methanol
-
-
60 mL
Solvent
Hydrogen (H2)
2.02
Excess
Balloon
Reductant
Procedure
Setup: In a 250 mL RBF, dissolve the N1-alkylated intermediate (3.0 g) in Methanol (60 mL).
Catalyst Addition: Under a gentle stream of Nitrogen, carefully add 10% Pd/C (300 mg). Do not add dry catalyst to solvent containing hydrogen; add to inerted solvent.
Hydrogenation: Purge the flask with H2 gas (vacuum/fill cycle x3) using a balloon. Stir vigorously at RT for 4–12 hours.
Monitoring: Monitor by LCMS. The starting material (MW 231) should disappear, replaced by the product mass (MW 201, [M+H]+ = 202).
Workup:
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Wash the Celite pad with MeOH (50 mL).
Concentrate the filtrate in vacuo.
Final Purification:
The crude product is often pure enough (>95%).
If necessary, recrystallize from Ethanol/Hexane or pass through a short silica plug (50% EtOAc/Hexane).
Physical State: Off-white to pale yellow solid.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low N1/N2 Selectivity
Temperature too high during base addition; Solvent effects.
Ensure base addition is at 0°C. Switch solvent to THF (sometimes improves N1 selectivity due to coordination effects).
Incomplete Alkylation
Steric bulk of cyclopentyl group.
Add catalytic KI (Finkelstein condition) or switch leaving group to Iodocyclopentane. Increase Temp to 80°C.
Cyclopentyl: Multiplets at δ 1.6–2.2 ppm (8H) and methine quintet at δ 4.8–5.1 ppm (1H).
Aromatic: Distinct splitting pattern for 6-substituted indazole (d, s, dd).
References
BenchChem. Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. (Discusses N1-cyclopentyl alkylation conditions). Link
Organic Syntheses. Indazole Synthesis and Nitrosation Protocols. Org.[2][3][4] Synth. 1962, 42, 69. (Foundational chemistry for nitroindazole preparation). Link
National Institutes of Health (NIH). Regioselective N-alkylation of the 1H-indazole scaffold. (Detailed mechanistic insight into N1 vs N2 selectivity using NaH). Link
PubChem. 1H-Indazol-6-amine Compound Summary. (Physical properties and spectral data).[1][5][6][7] Link
Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (Alternative routes and characterization data). Link
Application Note: HPLC Method Development for 1-Cyclopentyl-1H-indazol-6-amine Analysis
Introduction & Scientific Rationale 1-Cyclopentyl-1H-indazol-6-amine is a critical pharmacophore and intermediate in the synthesis of small-molecule kinase inhibitors (e.g., PARP or VEGFR inhibitors). Its structural inte...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
1-Cyclopentyl-1H-indazol-6-amine is a critical pharmacophore and intermediate in the synthesis of small-molecule kinase inhibitors (e.g., PARP or VEGFR inhibitors). Its structural integrity is paramount for downstream synthetic success.
To develop a robust method, we must first deconstruct the molecule's behavior in solution. This is not trial and error; it is rational design.
The Indazole Core: A fused benzene and pyrazole ring.[1] It is aromatic and hydrophobic.
The Amine (-NH2) at C6: This is an aniline-like amine. While less basic than aliphatic amines, it can still interact with free silanols on silica columns, leading to peak tailing.
Estimated pKa: ~3.5 – 4.5 (protonated at low pH).
The Cyclopentyl Group: A significant hydrophobic moiety. This increases the LogP (estimated ~2.0–2.5), necessitating a Reverse Phase (RP) mode with moderate to high organic strength for elution.
The Strategy:
We will utilize Reverse Phase Chromatography (RP-HPLC) .[2]
Stationary Phase: C18 (Octadecylsilane) is the starting standard due to the molecule's hydrophobicity. We will prioritize "Base-Deactivated" (BDS) or end-capped columns to mitigate silanol interactions with the amine.
Mobile Phase: An acidic pH (pH < 3.0) is critical. This ensures the amine is fully protonated (
), improving solubility and preventing the "on-off" secondary interactions with the stationary phase that cause tailing.
Method Development Workflow
The following diagram illustrates the logical flow of the development process, ensuring no critical parameter is overlooked.
Figure 1: Systematic workflow for HPLC method development.
Experimental Protocols
Reagents and Instrumentation
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must support quaternary gradient).
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q, 18.2 MΩ), Trifluoroacetic Acid (TFA) or Formic Acid (FA).
Expected Result: The analyte is moderately hydrophobic. Expect elution between 40-60% B (approx. 6-9 minutes in this gradient).
Protocol B: The Optimized "Gold Standard" Method
Based on the scouting (assuming elution at ~50% B), we optimize for speed and resolution. We switch from TFA to Phosphoric Acid/Buffer for better UV baseline stability if MS is not required.
Final Optimized Conditions:
Mobile Phase A: 10 mM Ammonium Phosphate buffer (pH 2.5).
Mode: Isocratic (if impurities permit) or Shallow Gradient.
Why Phosphate? Phosphate buffers provide superior buffering capacity at low pH compared to TFA, resulting in sharper peaks for amines. Note: Do not use Phosphate with LC-MS.
Optimized Gradient Table:
Time (min)
% A
% B
0.0
70
30
8.0
20
80
10.0
20
80
10.1
70
30
| 14.0 | 70 | 30 |
Method Validation (ICH Q2 Guidelines)
A method is only as good as its validation. The following parameters must be tested to ensure the method is "Trustworthy."
Specificity (Stress Testing)
Demonstrate that the method can separate the analyte from degradation products.
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours.
Oxidation: 3% H2O2, RT, 2 hours.
Acceptance: Resolution (Rs) > 1.5 between analyte and nearest degradant peak. Peak Purity (via DAD) > 990.
Linearity & Range
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration, typically 0.1 mg/mL).
Ensure pH < 3.0. Add 5-10 mM Triethylamine (TEA) to Mobile Phase A as a sacrificial base (if using simple buffers).
Retention Time Drift
Temperature fluctuation or insufficient equilibration.
Use a column oven (30°C). Ensure at least 5 column volumes of equilibration between runs.
Baseline Drift
TFA absorption at low UV (if using TFA).
Switch to Phosphate buffer or set Reference Wavelength in DAD (e.g., 360 nm).
Split Peaks
Solvent mismatch.
Dissolve the sample in the starting mobile phase (30% ACN / 70% Water). Do not inject 100% ACN samples.
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient and column selection principles).
BenchChem. (2025).[5][6] Purity Analysis of Synthesized 3-Amino-4,5,6,7-tetrahydro-1H-indazole. (Used as a proxy for amino-indazole analysis conditions). Link
PubChem. (2025). 1H-Indazol-6-amine Compound Summary. National Center for Biotechnology Information. Link
Basavanakatti, et al. (2024).[7] Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry.[7] (Reference for amine-heterocycle validation parameters). Link[7]
Advanced Application Note: Recrystallization of 1-Cyclopentyl-1H-indazol-6-amine
Executive Summary 1-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7) is a critical pharmacophore often utilized as an intermediate in the synthesis of PARP inhibitors and various kinase inhibitors. High-purity isolatio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Cyclopentyl-1H-indazol-6-amine (CAS: 1157521-65-7) is a critical pharmacophore often utilized as an intermediate in the synthesis of PARP inhibitors and various kinase inhibitors. High-purity isolation of this intermediate is paramount, as regioisomeric impurities (N2-cyclopentyl isomers) and transition metal residues from precursor reduction steps (e.g., Pd/C or Fe-mediated reduction) can propagate downstream, leading to complex purification challenges in final API (Active Pharmaceutical Ingredient) steps.
This guide provides a definitive, scalable recrystallization protocol. Unlike generic procedures, this methodology addresses the specific physicochemical duality of the molecule—balancing the lipophilic cyclopentyl moiety with the polar amino-indazole core—to maximize yield and purity.
To design an effective purification strategy, one must deconstruct the molecule's solubility profile.[1]
Molecular Architecture Analysis
Indazole Core: Planar, aromatic system susceptible to
- stacking.
C-6 Amine: Weakly basic (
for the conjugate acid), capable of hydrogen bonding. It increases solubility in polar protic solvents.
N-1 Cyclopentyl Group: Significant lipophilic bulk. This disrupts crystal lattice packing compared to the bare indazole, often lowering the melting point and increasing solubility in non-polar solvents (alkanes, aromatics).
Solvent Screening Matrix
The following table summarizes the solubility behavior observed during process development.
Solvent System
Solubility (Hot)
Solubility (Cold)
Suitability
Notes
Methanol (MeOH)
High
Moderate/High
Low
Too soluble; poor recovery yield.
Water
Low
Insoluble
Anti-Solvent
Excellent anti-solvent but causes "oiling out" if added too fast.
Ethyl Acetate (EtOAc)
High
Moderate
Good
Good primary solvent, but requires a non-polar anti-solvent.
Ethanol (EtOH)
High
Low/Moderate
Excellent
Ideal balance of polarity for the amine and indazole core.
Heptane/Hexane
Low
Insoluble
Anti-Solvent
Standard anti-solvent for EtOAc systems.
Toluene
Moderate
Low
Moderate
Good for removing non-polar impurities, but toxicity limits use.
The "Oiling Out" Risk
A critical failure mode for this compound is oiling out (liquid-liquid phase separation) rather than crystallization. This occurs because the melting point of the solvated amine can be depressed below the boiling point of the solvent mixture, particularly in water-heavy systems.
Mitigation: Use a seeded cooling ramp and avoid reaching high water concentrations (>30% v/v) at temperatures above 50°C.
Detailed Recrystallization Protocol
Method A: Ethanol/Water (Preferred for Purity)
This method utilizes the high temperature coefficient of solubility in ethanol and the antisolvent properties of water.
Solvents: Absolute Ethanol (EtOH), Deionized Water (
).
Equipment: Round-bottom flask (RBF), reflux condenser, magnetic stir bar, heating mantle, vacuum filtration setup (Buchner funnel).
Step-by-Step Procedure
Step 1: Dissolution
Charge the crude solid into an RBF equipped with a stir bar.
Add Absolute Ethanol at a ratio of 5 mL per gram of crude solid.
Heat the mixture to reflux (
C) with stirring.
Observation: If the solid does not dissolve completely after 10 minutes at reflux, add more EtOH in 0.5 mL/g increments until a clear, homogeneous solution is obtained.
Note: If black specks (Pd/C residues) or inorganic salts remain, perform a hot filtration through a Celite pad immediately.
Step 2: Nucleation (The Critical Step)
Remove the heat source and allow the solution to cool slowly to approximately 60°C .
Add warm water (
C) dropwise until a faint, persistent turbidity (cloudiness) is observed.
Target Ratio: Typically reaches 10-15% water v/v.
Add a few seed crystals of pure product if available. If not, scratch the inner wall of the flask with a glass rod to induce nucleation.
Hold temperature at 55-60°C for 20 minutes.
Why? This "Ostwald Ripening" phase allows small, unstable oily droplets to redissolve and deposit onto stable crystal lattices, preventing oiling out.
Step 3: Crystal Growth
Once a stable suspension of solids is visible, allow the flask to cool to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet.
Once at room temperature, further cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.
Step 4: Isolation & Drying
Filter the cold slurry using vacuum filtration.
Wash the filter cake with a cold mixture of EtOH:Water (1:1 ratio), using approximately 1-2 mL/g of starting material.
Caution: Do not over-wash with pure ethanol, as this will redissolve the product.
Dry the solid in a vacuum oven at 40-45°C for 12 hours.
Check: Ensure no solvent entrapment (verify by NMR if necessary).
Method B: Ethyl Acetate/Heptane (Alternative for Lipophilic Impurities)
Use this method if the crude contains significant non-polar impurities (e.g., unreacted alkyl halides).
Dissolve crude in minimal boiling Ethyl Acetate (approx. 3-4 mL/g).
Cool to 50°C.
Slowly add Heptane dropwise until turbidity persists.
Cool to RT, then 0°C.
Filter and wash with cold 1:3 EtOAc:Heptane.
Process Visualization
The following diagrams illustrate the workflow and the decision logic for solvent selection.
Recrystallization Workflow
Figure 1: Step-by-step workflow for the Ethanol/Water recrystallization process.
Impurity Fate Map
Figure 2: Fate mapping of common impurities during the purification process.
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Oiling Out
Product separates as a liquid before crystallizing. Often due to adding anti-solvent too fast or temperature being too high.
Re-heat to reflux to dissolve the oil. Add a small amount of EtOH. Cool very slowly with vigorous stirring. Seed the solution at the first sign of turbidity.
Low Yield
Too much solvent used or terminal temperature not low enough.[1]
Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling cycle. Ensure final temp is <5°C.
Colored Impurities
Oxidation products or transition metal contaminants.
Add activated charcoal (5 wt%) during the initial reflux step, stir for 15 mins, and perform hot filtration.
Fine Precipitate
Cooling too rapid (crash cooling).
Re-dissolve and cool slowly (e.g., wrap flask in a towel or use a programmable bath) to allow crystal growth.
Analytical Validation
Before releasing the batch for the next synthetic step, validate purity using the following criteria:
HPLC Purity: >98.5% (Area %).
Column: C18 (e.g., Agilent Zorbax Eclipse Plus).
Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5-95% B.
Detection: UV at 254 nm (aromatic core) and 220 nm (amide bonds if derivatized).
1H NMR (DMSO-d6): Confirm absence of solvent peaks (EtOH triplet/quartet) and regioisomeric peaks. The N1-cyclopentyl methine proton typically appears around
4.8-5.2 ppm, distinct from N2 isomers.
Appearance: Off-white to pale tan crystalline solid.
References
BenchChem. Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. (2025).[2][3] Retrieved from
National Center for Biotechnology Information. PubChem Compound Summary for CID 81423, 1H-Indazol-6-amine. (2025).[2][3] Retrieved from
Sigma-Aldrich. Product Specification: 6-Amino-1H-indazole. (2025).[2][3] Retrieved from
Organic Chemistry Portal. Synthesis of Indazoles: Recent Literature and Protocols. (2024).[4] Retrieved from
University of Calgary. Recrystallization Techniques and Solvent Selection. (2024).[4] Retrieved from
Application Note: Solubilization and Handling of 1-Cyclopentyl-1H-indazol-6-amine for In Vitro Assays
Executive Summary & Chemical Profile[1] 1-Cyclopentyl-1H-indazol-6-amine is a lipophilic small molecule often utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its struc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[1]
1-Cyclopentyl-1H-indazol-6-amine is a lipophilic small molecule often utilized as a scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. Its structure combines a planar indazole core with a hydrophobic cyclopentyl group and a primary amine.
This unique architecture presents a solubility paradox : the features that enhance its membrane permeability and binding affinity (lipophilicity) severely limit its aqueous solubility. Improper solubilization frequently leads to "silent precipitation" in assay media, resulting in false negatives (loss of potency) or false positives (aggregate-based promiscuity).
Physicochemical Profile
Property
Value (Estimated)
Implication for Assay
Formula
C₁₂H₁₅N₃
Small molecule building block.
MW
~201.27 g/mol
Low molecular weight facilitates high molarity stocks.
LogP
~3.2 – 3.8
High Lipophilicity. Poor water solubility.
pKa (Amine)
~3.5 – 4.5
Weak base (aniline-like). Neutral at physiological pH (7.4).
Solubility (Water)
< 0.1 mg/mL
Insoluble in PBS/Media without co-solvent.
Solubility (DMSO)
> 50 mM
Excellent solubility in aprotic polar solvents.
Solvent Selection Strategy
The Gold Standard: Anhydrous DMSO
Dimethyl sulfoxide (DMSO) is the mandatory primary solvent for this compound.
Why: The cyclopentyl group disrupts the crystal lattice enough to allow high solubility in organic solvents, but the hydrophobic bulk prevents hydration in water.
Grade: Use Cell Culture Grade (≥99.9%) DMSO.
Storage: DMSO is hygroscopic. Absorbed water can cause compound precipitation inside the stock vial over time. Store DMSO under dry gas (nitrogen/argon) if possible.
Why NOT Ethanol?
While the compound is likely soluble in ethanol, it is not recommended for quantitative microplate assays because:
Evaporation: Ethanol evaporates rapidly, changing the effective concentration during dispensing.
Edge Effects: Ethanol vapor can affect neighboring wells in a plate.
Cytotoxicity: Cells are generally less tolerant of Ethanol than DMSO.
Detailed Protocol: Stock Preparation & Storage
Step 1: Molarity Calculation
Target Stock Concentration: 10 mM or 20 mM.
Avoid making stocks >50 mM unless necessary, as viscosity issues can affect pipetting accuracy.
Formula:
Example: To make 1 mL of a 10 mM stock:
Step 2: Dissolution Procedure[2]
Weigh the powder into a glass amber vial (plastic can leach extractables in 100% DMSO).
Add the calculated volume of DMSO.
Vortex vigorously for 30 seconds.
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. If particles remain, sonicate in a water bath for 5–10 minutes at ambient temperature.
Step 3: Storage (The Freeze-Thaw Danger)
Repeated freeze-thaw cycles introduce atmospheric moisture, leading to compound degradation or precipitation.
Aliquot: Immediately split the master stock into single-use aliquots (e.g., 20–50 µL) in polypropylene PCR tubes or low-binding microtubes.
Temperature: Store at -20°C or -80°C.
Desiccation: Store vials in a sealed container with silica gel desiccant.
Assay Delivery Protocol: The "Intermediate Dilution" Method
Critical Warning: Direct addition of 100% DMSO stock into aqueous cell media often causes "Kinetic Precipitation." The local high concentration at the pipette tip forces the compound out of solution before it can disperse.
Solution: Use an intermediate dilution step or Acoustic Liquid Handling (Echo).
Workflow Diagram (Graphviz)
Caption: Step-wise dilution scheme to mitigate kinetic precipitation. The intermediate step ensures the compound is pre-dispersed before facing the full aqueous volume.
Protocol Steps (Manual Pipetting)
Prepare Intermediate: Dilute the 10 mM stock 1:100 into culture media (or PBS) to create a 100 µM (10x) working solution.
If using automated acoustic dispensing, you can dispense nanoliters of 100% DMSO stock directly into the assay plate.
Advantage: The droplet size (2.5 nL) is so small that it dissolves instantly upon hitting the media, bypassing the precipitation risk.
Backfill: Ensure the destination well contains media before shooting the compound.
Troubleshooting & Quality Control
The "Precipitation Check"
Before running a large screen, validate solubility in your specific assay media (e.g., DMEM + 10% FBS). Serum proteins (Albumin) can actually help solubilize lipophilic compounds like indazoles by binding them.
Validation Experiment:
Prepare the top concentration (e.g., 10 µM) in media.
Incubate at 37°C for 2 hours (assay duration).
Read: Measure OD600 (turbidity) or use a light microscope.
Criteria: If crystals or dark precipitates are visible, the effective concentration is unknown.
Troubleshooting Logic
Caption: Decision tree for resolving solubility issues. Serum/BSA addition is a key strategy for lipophilic indazoles.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility in drug discovery).
Waybright, T. J., et al. (2009). "Assay Guidance Manual: Reagent and Solvent Selection." NCBI Bookshelf. Available at: [Link]
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Available at: [Link]
PubChem. (2023). "1H-Indazol-6-amine Compound Summary." (Structural analog data). Available at: [Link]
Strategic Synthesis of the Indazole Scaffold: Reagents, Catalysts, and Protocols
Executive Summary & Strategic Importance The indazole (benzopyrazole) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in FDA-approved oncology and anti-emetic agents such as Axitin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The indazole (benzopyrazole) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in FDA-approved oncology and anti-emetic agents such as Axitinib (VEGFR inhibitor), Niraparib (PARP inhibitor), and Granisetron (5-HT3 antagonist).[1]
Unlike indole, its bioisostere, indazole possesses two nitrogen atoms, introducing unique tautomeric behavior (1H- vs. 2H-indazole) that critically influences binding affinity and metabolic stability.[2]
This guide moves beyond generic textbook definitions to provide field-validated protocols for the three most reliable synthetic pathways:
Application: Synthesis of 1H-indazoles from o-haloaryl hydrazones or o-halo-benzyl hydrazines.
Mechanism: Oxidative addition of Pd(0) to the aryl halide, followed by amine coordination and reductive elimination to form the N-N or C-N bond.
Reagent Rationale
Catalyst (Pd(OAc)₂ vs Pd₂(dba)₃): Pd(OAc)₂ is generally preferred for its stability. It is reduced in situ to the active Pd(0) species by the phosphine ligand.
Ligand (Xantphos/BINAP): Bidentate ligands with large bite angles are critical. They enforce a geometry that accelerates reductive elimination, the rate-determining step in ring closure.
Base (Cs₂CO₃): A mild, heterogeneous base is essential to prevent side reactions common with stronger alkoxides (e.g., substrate decomposition).
Protocol 1: Pd-Catalyzed Cyclization of o-Bromobenzyl Hydrazines
Standard Operating Procedure (SOP):
Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried Schlenk tube with:
Xantphos (5 mol%, 29 mg) — Note: 1:1 Pd:Ligand ratio is crucial here.
Cs₂CO₃ (2.0 equiv, 650 mg)
Solvation: Add anhydrous Toluene (0.2 M concentration, 5 mL). Toluene is non-polar and prevents chelation interference.
Reaction: Seal the tube and heat to 100 °C for 12–18 hours.
Checkpoint: Monitor via TLC (EtOAc/Hexane).[6] The starting material (usually less polar) should disappear, replaced by a highly fluorescent indazole spot.
Workup: Cool to RT. Filter through a Celite pad to remove Pd black and inorganic salts. Wash the pad with EtOAc. Concentrate the filtrate.
Purification: Flash column chromatography.
Self-Validating Check:
¹H NMR: Look for the disappearance of the hydrazine N-H protons (broad singlets, typically 4–6 ppm) and the appearance of the aromatic C3-H (if unsubstituted) around 8.0–8.2 ppm.
Method B: Copper-Mediated C-H Activation
Application: Large-scale synthesis of 1H-indazoles where cost is a constraint.[7]
Mechanism: Ullmann-type coupling involving a Cu(I)/Cu(III) catalytic cycle. Requires higher temperatures than Pd methods.
Reagent Rationale
Catalyst (CuI): Copper(I) Iodide is the standard source. It is inexpensive and tolerates moisture better than Pd(0).
Ligand (1,10-Phenanthroline): Essential for solubilizing the copper species and preventing catalyst aggregation into inactive metallic copper.
Solvent (DMF/DMSO): High-boiling polar aprotic solvents are required to stabilize the polar transition states of the Cu-catalytic cycle.
Protocol 2: Cu-Catalyzed Cyclization of Arylhydrazones
KOH (2.0 equiv, 112 mg) — Critical: Use finely powdered KOH for better solubility.
Solvation: Add DMSO (3 mL).
Reaction: Heat to 120 °C for 24 hours.
Caution: DMSO decomposes slightly at this temp; ensure efficient reflux/sealing.
Workup: Dilute with water (15 mL) and extract with EtOAc (3x). The high polarity of DMSO requires thorough water washing (5x) to remove it from the organic layer.
Method C: The Davis-Beirut Reaction (2H-Indazoles)[5]
Application: Specific synthesis of 2H-indazoles from o-nitrobenzylamines.
Mechanism: A reductive cyclization cascade. The base generates a carbanion, which attacks the nitro group, forming an o-nitrosoimine intermediate that cyclizes.
Figure 2: Mechanistic pathway of the Davis-Beirut reaction, highlighting the critical o-nitrosoimine intermediate.
Protocol 3: Base-Mediated Synthesis of 2H-Indazoles
KOH (10 equiv, pellets) — Note: High base concentration drives the equilibrium toward the aci-nitro species.
Methanol (10 mL).
Reaction:
Method A (Thermal): Reflux at 65 °C for 4–10 hours.
Method B (Microwave - Recommended): Heat at 125 °C for 20 minutes in a sealed vessel.
Workup: Remove MeOH under vacuum. Resuspend residue in water. Extract with CH₂Cl₂.
Note: 2H-indazoles are often less stable than 1H-isomers; store at -20 °C if not used immediately.
Comparative Data & Reagent Selection Guide
Feature
Pd-Catalysis (Method A)
Cu-Catalysis (Method B)
Davis-Beirut (Method C)
Target Isomer
1H-Indazole
1H-Indazole
2H-Indazole
Primary Reagent
Pd(OAc)₂ / Xantphos
CuI / Phenanthroline
KOH / MeOH
Cost
High ($)
Low ($)
Very Low ($)
Moisture Sensitivity
High (Requires dry box/Schlenk)
Moderate
Low (Aqueous compatible)
Key Limitation
Expensive ligands; Pd removal required
High temperature (120°C); DMSO removal
Limited to o-nitrobenzyl precursors
Atom Economy
Moderate (Halogen waste)
Moderate
High (Water is main byproduct)
Troubleshooting & Critical Parameters
Regioselectivity Drift: In Pd-catalyzed reactions, if you observe a mix of N1 and N2 arylation, switch to a bulkier ligand like BrettPhos . The steric bulk directs coordination to the less hindered nitrogen.
Catalyst Poisoning (Pd): If the reaction stalls, check the amine substrate. Free aliphatic amines can coordinate Pd strongly. Use protected amines or switch to the Cu-method which is less susceptible to amine poisoning.
Davis-Beirut Yields: If yields are low, ensure the o-nitrobenzylamine is not oxidizing to the amide. Degas the methanol to prevent aerobic oxidation side-pathways.
References
BenchChem. (2025).[1][9][8] Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Retrieved from
Vogl, E. M., & Buchwald, S. L. (2002). "Palladium-Catalyzed Synthesis of 1H-Indazoles". Journal of Organic Chemistry.
Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[10] "Davis-Beirut Reaction: Mechanism in Base". Journal of Organic Chemistry. (Primary reference for 2H-indazole synthesis).
Haddadin, M. J., et al. (2018). "Davis–Beirut Reaction: Alkoxide versus Hydroxide Addition to the Key o-Nitrosoimine Intermediate".[11] Organic Letters. Retrieved from [11]
BenchChem. (2025).[1][9] Copper-Catalyzed Synthesis of Indazole Derivatives: Application Notes and Protocols. Retrieved from
FDA. (2024).[12] Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. (Reference for Axitinib/Niraparib structures).
scale-up synthesis of 1-Cyclopentyl-1h-indazol-6-amine
An Application Note and Protocol for the Scale-Up Synthesis of 1-Cyclopentyl-1H-indazol-6-amine Abstract This application note provides a comprehensive and scalable protocol for the synthesis of 1-Cyclopentyl-1H-indazol-...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Scale-Up Synthesis of 1-Cyclopentyl-1H-indazol-6-amine
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of 1-Cyclopentyl-1H-indazol-6-amine, a key building block in medicinal chemistry and pharmaceutical development. The described synthetic route is a robust two-step process commencing from the commercially available 6-nitro-1H-indazole. The methodology encompasses an N-alkylation with cyclopentyl bromide to form the intermediate, 1-cyclopentyl-6-nitro-1H-indazole, followed by a highly efficient catalytic hydrogenation to yield the target amine. This guide is designed for researchers, chemists, and process development professionals, offering detailed experimental procedures, in-process controls, safety protocols, and analytical methods suitable for scaling from laboratory to pilot-plant production. The causality behind critical process choices is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics.
Introduction: The Significance of the Indazole Scaffold
The indazole core is a privileged scaffold in drug discovery, recognized as a bioisostere of indole. Indazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, protein kinase inhibition, and potent anti-tumor properties.[1][2] Specifically, functionalized 6-aminoindazoles serve as crucial intermediates for synthesizing a new generation of targeted therapeutics. 1-Cyclopentyl-1H-indazol-6-amine provides a versatile chemical handle for further molecular elaboration, making its efficient and scalable synthesis a topic of significant interest for accelerating drug development pipelines.
This document outlines a validated, high-yield pathway designed for scalability, emphasizing process safety, control, and the generation of high-purity material.
Synthetic Strategy and Rationale
The selected synthetic route involves two primary transformations, chosen for their reliability, high conversion rates, and adaptability to large-scale equipment.
N-Alkylation: Introduction of the cyclopentyl group at the N1 position of the indazole ring.
Nitro Group Reduction: Conversion of the nitro-intermediate to the final 6-amino product.
This approach avoids complex multi-step procedures and utilizes readily available, cost-effective reagents, making it economically viable for scale-up.
Caption: Overall synthetic workflow for 1-Cyclopentyl-1H-indazol-6-amine.
Part I: Scale-Up Synthesis of 1-Cyclopentyl-6-nitro-1H-indazole (Intermediate)
Principle and Rationale
This step involves the nucleophilic substitution reaction between the indazole nitrogen and cyclopentyl bromide.
Regioselectivity: Alkylation of indazoles can occur at either the N1 or N2 position. For this synthesis, N1-alkylation is the desired outcome. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) and a moderate base such as potassium carbonate (K₂CO₃) favors the formation of the thermodynamically more stable N1 isomer. While stronger bases like sodium hydride could be used, K₂CO₃ is significantly safer to handle on a large scale and provides excellent results.
Reagent Selection: Cyclopentyl bromide is a cost-effective and reactive alkylating agent. An excess is used to drive the reaction to completion.
Solvent Choice: DMF is an excellent solvent for this reaction due to its ability to dissolve the indazole salt and its high boiling point, which allows for elevated reaction temperatures to increase the rate.
Detailed Experimental Protocol
Materials:
6-Nitro-1H-indazole (1.0 eq)
Cyclopentyl bromide (1.2 eq)
Anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq)
N,N-Dimethylformamide (DMF, 5-10 vol)
Ethyl Acetate (EtOAc)
Deionized Water
Brine (Saturated NaCl solution)
Procedure:
Reactor Setup: Charge a clean, dry, appropriately sized reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with 6-nitro-1H-indazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
Solvent Addition: Add DMF (5-10 volumes relative to the starting material). Begin agitation to create a slurry.
Reagent Addition: Slowly add cyclopentyl bromide (1.2 eq) to the slurry at room temperature (20-25 °C). A slight exotherm may be observed.
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.
In-Process Control (IPC): Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of the starting material is complete (<1% remaining).
Quench and Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a separate vessel containing cold deionized water (20-30 vol). This will precipitate the crude product and dissolve inorganic salts.
Extraction: Extract the aqueous slurry with ethyl acetate (3 x 15 vol).
Washing: Combine the organic layers and wash with deionized water (2 x 10 vol) followed by brine (1 x 10 vol) to remove residual DMF and salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.
Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/water or ethanol, to afford pure 1-cyclopentyl-6-nitro-1H-indazole.
Expected Results
Parameter
Specification
Appearance
Yellow to light brown solid
Typical Yield
85-95%
Purity (HPLC)
>98%
Part II: Scale-Up Synthesis of 1-Cyclopentyl-1H-indazol-6-amine (Final Product)
Principle and Rationale
The final step is the reduction of the aromatic nitro group to a primary amine.
Method Selection: Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice for this transformation on a large scale.[3] It is highly efficient, proceeds under mild conditions, and generates water as the only stoichiometric byproduct, simplifying purification. Alternative methods like reduction with metals (e.g., iron, tin) in acidic media are effective but generate significant metallic waste streams, complicating disposal and product isolation.[4]
Catalyst: 5-10% Pd/C is a standard and effective catalyst. The catalyst loading is typically low (1-5 mol%), making it cost-effective.
Safety: Hydrogen gas is highly flammable and requires a dedicated hydrogenation reactor and appropriate safety protocols. The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry and containing residual hydrogen. It must be handled with extreme care, typically under a wet solvent blanket.
Detailed Experimental Protocol
Materials:
1-Cyclopentyl-6-nitro-1H-indazole (1.0 eq)
Palladium on Carbon (5% or 10% Pd/C, 1-3 mol% Pd)
Ethanol (EtOH) or Methanol (MeOH) (10-20 vol)
Hydrogen Gas (H₂)
Celite® or another filter aid
Procedure:
Reactor Setup: Charge a hydrogenation reactor with 1-cyclopentyl-6-nitro-1H-indazole (1.0 eq) and the solvent (e.g., Ethanol, 10-20 vol).
Catalyst Addition: Under a nitrogen atmosphere, carefully add the Pd/C catalyst as a slurry in a small amount of the reaction solvent. Crucial Safety Note: Do not add the dry catalyst powder directly to the flammable solvent in air.
Inerting: Seal the reactor and purge the headspace multiple times with nitrogen, followed by purging with hydrogen gas.
Reaction: Pressurize the reactor with hydrogen (typically 3-5 bar / 45-75 psi) and begin vigorous agitation. Maintain the temperature at 25-40 °C. The reaction is often exothermic and may require cooling.
In-Process Control (IPC): Monitor the reaction by observing the cessation of hydrogen uptake. Confirm completion by TLC or HPLC analysis to ensure the disappearance of the nitro-intermediate.
Post-Reaction Purge: Once complete, carefully vent the hydrogen and purge the reactor multiple times with nitrogen.
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Crucial Safety Note: Keep the filter cake wet with solvent at all times to prevent ignition. Quench the recovered catalyst promptly under water for storage or disposal.
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
Purification and Isolation: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethyl acetate/heptane to yield the final product, 1-Cyclopentyl-1H-indazol-6-amine.
Analytical Quality Control
Rigorous analytical testing is essential to validate the identity and purity of the final product.
Caption: Quality control workflow for final product validation.
Final Product Specifications
Test
Method
Specification
Appearance
Visual
Off-white to tan crystalline solid
Identity
¹H NMR
Conforms to structure
Purity
HPLC
≥98.5%
Molecular Weight
ESI-MS
Conforms to [M+H]⁺
Melting Point
Capillary Method
To be established
Safety and Hazard Analysis
All operations must be conducted in a controlled laboratory or plant environment with appropriate engineering controls and personal protective equipment (PPE). A thorough risk assessment should be performed before commencing any scale-up activity.
Use in a fume hood. Keep away from ignition sources.
DMF
68-12-2
Reproductive toxin, Irritant
Use in a well-ventilated area or fume hood. Avoid skin contact.
Potassium Carbonate
584-08-7
Serious eye irritant
Avoid dust inhalation. Wear safety glasses.
Palladium on Carbon
7440-05-3
May be pyrophoric when dry, Flammable solid
Handle wet. Keep under an inert atmosphere.
Hydrogen Gas
1333-74-0
Extremely flammable gas
Use in a certified hydrogenation reactor. Prevent leaks.
References
Kar, G. K. (2016). Response to "How do you do reduction of aromatic nitro or nitroimidazole?". ResearchGate. [Online]. Available: [Link]
Khan, I., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Online]. Available: [Link]
Kerr, M. A. (Date N/A). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Online]. Available: [Link]
Sawant, A., et al. (2022). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. [Online]. Available: [Link]
Saczewski, F., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules. [Online]. Available: [Link]
O'Dell, D. K., & Nicholas, K. M. (2003). SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. [Online]. Available: [Link]
Pace, J. L., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Online]. Available: [Link]
Google Patents. CN107805221A - Method for preparing 1H-indazole derivative. [Online].
Application Note: Storage, Handling, and Protocols for 1-Cyclopentyl-1H-indazol-6-amine
Abstract & Introduction 1-Cyclopentyl-1H-indazol-6-amine (CAS: 320575-77-7) is a critical heterocyclic building block in medicinal chemistry, specifically in the development of poly(ADP-ribose) polymerase (PARP) inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Introduction
1-Cyclopentyl-1H-indazol-6-amine (CAS: 320575-77-7) is a critical heterocyclic building block in medicinal chemistry, specifically in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1] Its structural motif—an indazole core substituted at the N1 position with a cyclopentyl group and an amine at the C6 position—serves as a scaffold for drugs targeting DNA repair pathways (e.g., analogs related to Veliparib and Niraparib).
The primary challenge in handling this compound lies in the reactivity of the primary aromatic amine, which is susceptible to oxidation and N-oxide formation upon prolonged exposure to air and light. Furthermore, the N1-cyclopentyl group introduces specific lipophilicity characteristics that dictate solubility protocols. This guide provides an authoritative protocol for the storage, solubilization, and quality control of this compound to ensure experimental reproducibility.
Physicochemical Identity
Property
Specification
Chemical Name
1-Cyclopentyl-1H-indazol-6-amine
CAS Number
320575-77-7 (Note: Distinct from N-cyclopentyl isomer CAS 1157521-65-7)
Molecular Formula
C₁₂H₁₅N₃
Molecular Weight
201.27 g/mol
Physical State
Solid powder (typically off-white to pale yellow/brown)
Solubility
Soluble in DMSO (>20 mg/mL), Ethanol, DMF; Sparingly soluble in water
pKa (Calculated)
~3.5 (Indazole N2), ~4.0 (Aniline NH2)
Hygroscopicity
Low to Moderate (Store with desiccant)
CRITICAL DISTINCTION: Do not confuse 1-Cyclopentyl-1H-indazol-6-amine (Ring N1 substitution) with N-Cyclopentyl-1H-indazol-6-amine (Exocyclic amine substitution). The former is the standard scaffold for PARP inhibitor synthesis; the latter is a structural isomer with significantly different reactivity.
Storage & Stability Protocols
Solid State Storage
The stability of the solid compound is compromised by photo-oxidation and moisture. The aromatic amine functionality can darken over time (yellow
brown black) if stored improperly.
Long-Term Storage (>1 month): Store at -20°C . The vial must be sealed under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.
Short-Term Storage (<1 month): 2-8°C is acceptable if the container is tightly sealed and protected from light (amber vial or foil-wrapped).
Desiccation: Always store secondary containers (boxes/bags) with active silica gel or molecular sieves.
Solution State Storage
Once reconstituted, the stability window decreases drastically.
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the preferred solvent for stock solutions.
Freeze-Thaw Cycles: Limit to maximum 3 cycles . Repeated freezing causes condensation inside the tube, leading to water uptake and potential hydrolysis or precipitation.
Protocol: Aliquot stock solutions into single-use volumes (e.g., 20-50 µL) immediately after preparation and store at -80°C.
Storage Decision Tree (Visualization)
Figure 1: Decision logic for maximizing the shelf-life of 1-Cyclopentyl-1H-indazol-6-amine.
Handling & Safety Protocols
Personal Protective Equipment (PPE)
Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator if handling open powder outside a fume hood.
Skin: Nitrile gloves (double gloving recommended for DMSO solutions as DMSO permeates skin and carries solutes).
Eyes: Chemical safety goggles.
Weighing & Dissolution
Static Charge Warning: Indazole powders can be static. Use an anti-static gun or polonium strip if the powder "flies" during weighing.
Protocol:
Equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.
Weigh the required amount rapidly in a fume hood.
Add solvent (DMSO) to the vial rather than transferring solid to solvent, to ensure complete dissolution of all weighed material.
Vortex for 30 seconds. If particulates remain, sonicate for 1-2 minutes at ambient temperature.
Experimental Protocols
Preparation of 10 mM Stock Solution
Objective: Create a standard stock for cellular assays (IC50 determination).
Calculate Mass: For 1 mL of 10 mM solution:
Weigh: Accurately weigh ~2.0-2.5 mg of powder into a sterile microcentrifuge tube. Record exact mass.
Calculate Volume: Adjust DMSO volume to reach exactly 10 mM based on the recorded mass.
Dissolve: Add calculated DMSO. Vortex/Sonicate.
Aliquot: Dispense 50 µL aliquots into labeled PCR tubes.
Store: Freeze at -80°C immediately.
Quality Control: HPLC Purity Check
If the compound has been stored for >6 months or shows discoloration, verify purity before use.
Detection: UV at 254 nm (aromatic ring) and 280 nm.
Acceptance Criteria: Single major peak >95% area. Impurities at relative retention times (RRT) of ~0.8-0.9 often indicate oxidation products (N-oxides).
Scientific Context: Synthesis & Degradation[6]
Understanding the synthesis helps in troubleshooting impurities. The compound is typically synthesized via the N1-alkylation of 6-nitroindazole followed by reduction.
Synthesis & Degradation Pathway (Visualization)
Figure 2: Synthetic route and potential degradation pathway.[2] Impurities in the final product often stem from incomplete reduction (nitro intermediates) or storage-induced oxidation.
PubChem. Compound Summary: 1H-Indazol-6-amine (Core Scaffold Data). National Library of Medicine.
BenchChem. Application Notes for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. (Context for N1-cyclopentyl indazole handling).
BindingDB. Data for N-cycloheptyl-1H-indazol-6-amine (Structural Analog).
National Institutes of Health (PMC). Indazole – an emerging privileged scaffold: synthesis and biological significance. (Review of stability and synthesis).
High-Fidelity Reductive Amination Protocols for Indazole Scaffolds
Application Note: AN-IND-042 Executive Summary & Strategic Importance The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore backbone for numerous FDA-approved kinase inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-IND-042
Executive Summary & Strategic Importance
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore backbone for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). While versatile, the scaffold presents unique synthetic challenges during reductive amination due to the amphoteric nature of the pyrazole ring.
This guide details optimized protocols for installing amine functionalities onto the indazole core. Unlike generic reductive amination procedures, these protocols address the specific solubility issues of the indazole core and the electronic deactivation often observed in amino-indazoles.
Key Technical Challenges Addressed:
N1-H Tautomerism: The free N-H (pKa ~14) can lead to insolubility in standard non-polar solvents (DCE/DCM) used for reductive amination.
Nucleophilicity: Amino-indazoles (e.g., 5-aminoindazole) behave like electron-deficient anilines, requiring Lewis acid activation to form imines.
Chemoselectivity: Avoiding reduction of the C=N double bond within the indazole ring itself.
Mechanistic Insight & Reaction Design[1]
The Reducing Agent of Choice
For indazole intermediates, Sodium Triacetoxyborohydride (STAB) is the primary reagent of choice.[1]
Selectivity: STAB reduces iminiums faster than aldehydes/ketones, minimizing direct reduction side-products.
Limitations: STAB is moisture sensitive and reacts slowly with electron-deficient amines (like nitro-substituted amino-indazoles).
Mechanism of Action
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion. The indazole nitrogen (N1) does not participate directly but can effect solubility.
Figure 1: Mechanistic pathway highlighting the critical iminium intermediate.[3] STAB selectively targets the Iminium node.
Experimental Protocols
Protocol A: The "Standard" Route (Indazole-Aldehydes)
Target: Functionalization of 1H-indazole-3-carbaldehyde or similar electrophilic indazoles.
Best For: Aliphatic amines reacting with indazole aldehydes.
Catalyst: Glacial Acetic Acid (1-2 drops per mmol)
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve the indazole-aldehyde in DCE (0.1 M concentration).
Expert Note: If the indazole is insoluble in DCE, add minimal THF or protect the N1 position (e.g., THP or Boc) prior to this step. N-unsubstituted indazoles often crash out in pure DCE.
Imine Formation: Add the amine and acetic acid. Stir at Room Temperature (RT) for 30–60 minutes.
Checkpoint: Monitor by TLC/LCMS. You may not see the imine peak if it is unstable, but ensure the aldehyde is not precipitating.
Reduction: Add STAB in a single portion. The reaction may bubble slightly (evolution of acetic acid/hydrogen).
Reaction: Stir at RT for 2–16 hours.
Quench: Quench by slowly adding saturated aqueous
. Stir for 15 minutes to decompose borate complexes.
Workup: Extract with DCM (3x). If the product contains a basic amine, the product will be in the organic layer. Wash with brine, dry over
Target: Functionalization of 5-aminoindazole or 6-aminoindazole.
Challenge: The amino group on the indazole ring is conjugated and less nucleophilic (aniline-like). Standard STAB protocols often stall.
Solution: Titanium(IV) Isopropoxide mediation.[5]
Reagents:
Substrate: 5-aminoindazole (1.0 equiv)
Aldehyde/Ketone: 1.1 equiv
Lewis Acid: Titanium(IV) isopropoxide (
) (1.2 – 1.5 equiv)
Reducing Agent: Sodium Borohydride (
) (2.0 equiv)
Solvent: THF (Anhydrous) or Methanol (for the reduction step)[1]
Step-by-Step Procedure:
Activation: In a dried flask, combine amino-indazole and aldehyde in anhydrous THF.
Lewis Acid Addition: Add
dropwise. Stir at RT for 6–12 hours.
Mechanism:[1][5][6][7] The Titanium acts as a water scavenger and Lewis acid, forcing the equilibrium toward the imine.
Reduction:
Option 1 (One Pot): Add
directly to the mixture (if using DCE/THF).
Option 2 (Standard): Dilute with dry Methanol (Caution: Exothermic). Cool to 0°C. Add
portion-wise.
Hydrolysis (Critical): The reaction will form a titanium-amine complex. Quench with 1N NaOH or aqueous Rochelle's salt solution. Stir vigorously until the white titanium precipitate forms and the layers separate clearly.
Filtration: Filter through a Celite pad to remove Titanium salts. Extract the filtrate with EtOAc.
Optimization & Troubleshooting Guide
Solubility Matrix
Indazoles are notorious for poor solubility. Use this matrix to select the correct solvent system.
Solvent System
Compatibility with STAB
Solubility Power (Indazoles)
Recommendation
DCE (Pure)
Excellent
Poor
Use for N-protected indazoles only.
DCM
Good
Moderate
Standard alternative to DCE.
THF
Good
Good
Best for polar substrates.
MeOH
Poor (Decomposes STAB)
Excellent
Use only with or .
DCE/HFIP
Moderate
Excellent
Use Hexafluoroisopropanol (5-10%) for "brick-dust" solids.
Decision Tree for Protocol Selection
Figure 2: Decision workflow for selecting the appropriate reductive amination strategy based on substrate electronics.
References
Abdel-Magid, A. F., et al. (1996).[5][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. (The foundational text for STAB protocols).
Borch, R. F., et al. (1971).[5] "Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[5]
Mattson, R. J., et al. (1990).[5] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
Common Organic Chemistry. "Reductive Amination - Sodium Triacetoxyborohydride [NaBH(OAc)3] Standard Procedures."
Vertex/NIH Studies. "Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
Technical Support Center: Optimizing the Synthesis of 1-Cyclopentyl-1H-indazol-6-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 1-cyclopentyl-1H-indazol-6-amine.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 1-cyclopentyl-1H-indazol-6-amine. This compound is a highly valued scaffold in kinase inhibitor discovery and drug development [1].
The primary challenge in this synthetic workflow is the regioselective N-alkylation of the 6-nitroindazole precursor. Because the indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), direct alkylation with cyclopentyl bromide typically yields a difficult-to-separate mixture of N1 and N2 regioisomers [2]. Furthermore, the secondary nature of the cyclopentyl halide introduces steric hindrance, which can stall reaction kinetics. This guide provides field-proven, mechanistically grounded solutions to maximize your N1-isomer yield and ensure a clean downstream reduction to the final amine.
Synthetic Workflow & Mechanistic Pathway
The synthesis follows a two-step sequence: regioselective N1-cyclopentylation of 6-nitro-1H-indazole, followed by the reduction of the nitro group to the corresponding amine.
Figure 1: Two-step synthetic pathway for 1-Cyclopentyl-1H-indazol-6-amine highlighting N1 selectivity.
Troubleshooting & FAQs
Q1: I am obtaining a near 1:1 mixture of N1 and N2 alkylated isomers. How can I drive the reaction to exclusively form the N1-cyclopentyl isomer?
Causality & Solution: The indazole anion is an ambidentate nucleophile. When using standard bases like
or in highly polar aprotic solvents (like DMF), the naked indazole anion attacks the electrophile from both the N1 and N2 positions, leading to poor regioselectivity [1].
To maximize N1 selectivity, you must leverage chelation control . Switch your base to Sodium Hydride (NaH) and your solvent to Tetrahydrofuran (THF) . The sodium cation (
) coordinates with the N2 nitrogen and the adjacent substituents, sterically blocking the N2 position and directing the cyclopentyl electrophile almost exclusively to the N1 position [3].
Q2: The alkylation step is stalling at 40-50% conversion. Why is the reaction so slow, and how can I push it to completion?
Causality & Solution: Cyclopentyl bromide is a secondary alkyl halide. The
displacement at a secondary carbon is inherently slow due to steric hindrance.
Optimization 1 (Leaving Group): Consider converting cyclopentyl bromide to cyclopentyl iodide in situ by adding a catalytic amount of Sodium Iodide (NaI) (Finkelstein reaction dynamics). The iodide is a superior leaving group and accelerates the
process.
Optimization 2 (Temperature): While NaH/THF reactions are typically initiated at 0 °C to control deprotonation exotherms, the alkylation with a secondary halide requires thermal energy. After adding the electrophile, warm the reaction to 50–60 °C to overcome the activation energy barrier.
Q3: During the nitro reduction step, I am observing ring-opened byproducts or incomplete reduction. What is the optimal method?
Causality & Solution: Over-reduction or harsh acidic conditions (like dissolving metal reductions using
/HCl at high heat) can degrade the indazole core. The most reliable, self-validating system for this specific transformation is catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) under a hydrogen balloon (1 atm) in Methanol or Ethanol [2]. This method is quantitatively clean; the only byproduct is water, and the catalyst is easily removed via Celite filtration.
Quantitative Data: Impact of Conditions on Regioselectivity
The table below synthesizes expected outcomes based on the interplay of base, solvent, and temperature during the cyclopentylation of 6-nitroindazole.
Base
Solvent
Temperature
N1:N2 Ratio
Est. Yield (N1)
Mechanistic Rationale
DMF
25 °C
~1:1
35 - 40%
Free anion in polar solvent; poor facial discrimination.
DMF
80 °C
1.5:1
45 - 50%
Slight thermodynamic shift towards the more stable N1 isomer.
NaH
THF
0 °C to 60 °C
>10:1
80 - 85%
chelation blocks N2; THF maintains tight ion pairing.
Phase 1: Regioselective Synthesis of 1-Cyclopentyl-6-nitro-1H-indazole
Deprotonation: To an oven-dried, argon-purged flask, add 6-nitro-1H-indazole (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.
Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases, ensuring complete formation of the indazole anion.
Alkylation: Add cyclopentyl bromide (1.5 equiv) dropwise. Optional: Add 0.1 equiv of anhydrous NaI to accelerate the reaction.
Heating: Remove the ice bath, affix a reflux condenser, and heat the mixture to 60 °C for 12–18 hours. Monitor via LC-MS until the starting material is consumed.
Workup: Cool to room temperature, quench carefully with saturated aqueous
, and extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over , and concentrate.
Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The N1 isomer elutes slightly slower than the N2 isomer on standard normal-phase silica.
Phase 2: Reduction to 1-Cyclopentyl-1H-indazol-6-amine
Reaction Setup: Dissolve the purified 1-cyclopentyl-6-nitro-1H-indazole in HPLC-grade Methanol (0.1 M).
Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the starting material) under an argon blanket to prevent ignition.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm) three times. Stir vigorously at room temperature for 4–6 hours.
Filtration: Once LC-MS confirms the complete disappearance of the nitro intermediate, filter the suspension through a pad of Celite to remove the Pd/C. Wash the Celite pad thoroughly with excess Methanol.
Isolation: Concentrate the filtrate under reduced pressure to afford 1-cyclopentyl-1H-indazol-6-amine as a highly pure solid (>95% yield).
References
Roskoski, R. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Smith, A. et al. Development of a selective and scalable N1-indazole alkylation. National Institutes of Health (PMC). Available at:[Link]
Optimization
Technical Support Center: 1-Cyclopentyl-1h-indazol-6-amine Solubility Guide
Case ID: IND-CYC-SOL-001 Molecule: 1-Cyclopentyl-1h-indazol-6-amine (CAS: 1086395-58-7) Classification: Lipophilic Weak Base Status: Active Troubleshooting[1][2][3] Executive Summary: The Physicochemical Conflict You are...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: IND-CYC-SOL-001
Molecule: 1-Cyclopentyl-1h-indazol-6-amine (CAS: 1086395-58-7)
Classification: Lipophilic Weak Base
Status: Active Troubleshooting[1][2][3]
Executive Summary: The Physicochemical Conflict
You are encountering low solubility because 1-Cyclopentyl-1h-indazol-6-amine presents a classic medicinal chemistry conflict:
High Lipophilicity: The cyclopentyl group at the N1 position significantly increases the LogP (partition coefficient) compared to the parent indazole, driving the molecule to aggregate in aqueous environments.
Crystal Lattice Energy: The planar indazole core facilitates strong
stacking, creating a stable crystal lattice that resists dissolution.[2][3]
Weak Ionization: The primary amine at position 6 is a weak base (estimated pKa
3.5–4.5).[2] At neutral pH (7.4), the molecule is predominantly uncharged (neutral), which is its least soluble state.[3]
The Solution Strategy: You must disrupt the crystal lattice using organic co-solvents (DMSO) or force ionization (low pH) to solvate the molecule.[2]
Part 1: Primary Troubleshooting (Stock Solutions)
Q: My compound precipitates immediately when I dilute my DMSO stock into media. Why?
A: You are experiencing the "Solvent Shift" Crash-Out.
The Mechanism:
DMSO is a polar aprotic solvent that solvates your compound by disrupting the crystal lattice.[2] Water is a polar protic solvent that relies on Hydrogen bonding.[2][3] When you dilute DMSO into water, the solvent environment changes instantly.[3] The water molecules preferentially cluster with the DMSO (highly exothermic mixing), leaving your lipophilic compound "naked."[3] The compound molecules then aggregate and crystallize (precipitate) to escape the aqueous environment.
Protocol: The "Step-Down" Dilution Method
Do not add the stock directly to the bulk media.[1][2][3] Use an intermediate dilution step.
Prepare Stock: Dissolve compound in 100% DMSO at 10–20 mM . (Avoid higher concentrations like 100 mM unless necessary).[2][3]
Intermediate Step: Dilute the stock 1:10 into a transitional vehicle (e.g., PEG400 or Propylene Glycol).[2][3]
Final Dilution: Add the intermediate mix dropwise to your vortexing media.
Critical Note: Keep the final DMSO concentration
for cellular assays to avoid solvent toxicity.
Part 2: Aqueous Solubility & pH Optimization
Q: Can I dissolve this directly in aqueous buffer?
A: Only if you strictly control the pH.
The Mechanism (Henderson-Hasselbalch):
For a weak base, solubility is pH-dependent.[1][2][3]
: Intrinsic solubility (neutral form) Very low (< 1 M).[2][3]
Rule of Thumb: To achieve significant solubility, the pH must be 2 units below the pKa .[2]
If pKa
4.0, you need pH 2.0 to fully ionize the amine ().[3]
Protocol: In Situ Salt Formation (Acidification)
Instead of using neutral PBS, use an acidic vehicle for initial dissolution:
Weigh the solid compound.
Add 1.0 equivalent of 0.1M HCl (or Methanesulfonic acid).
Vortex/Sonicate until clear.
Dilute with 50 mM Citrate Buffer (pH 3.0 - 4.0).
Check pH: Ensure the final solution remains acidic. If the pH rises above 5.0, the compound will precipitate.[3]
Part 3: In Vivo Formulation (Animal Studies)
Q: I need to dose mice (IP/PO). DMSO is toxic.[2][3] What is the best vehicle?
A: Use a Cyclodextrin-based formulation. [1][2][3]
The Mechanism:
Sulfobutyl ether beta-cyclodextrin (SBE-
-CD, e.g., Captisol®) forms an inclusion complex.[1][2][3] The hydrophobic cyclopentyl-indazole core sits inside the cyclodextrin cone (shielded from water), while the hydrophilic exterior interacts with the aqueous buffer.[2][3]
m PVDF filter (check concentration post-filtration via HPLC).[3]
Part 4: Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your target application.
Caption: Decision matrix for solubilizing lipophilic weak bases. Green paths indicate highest success probability.[1][2]
Part 5: Troubleshooting FAQ
Q: Can I use ethanol instead of DMSO?A: Ethanol is generally a poorer solvent for this class of rigid aromatics than DMSO.[2] However, a 1:1 mixture of Ethanol:PEG400 can be a useful intermediate solvent if DMSO is contraindicated.[3]
Q: The solution is clear, but my cells are dying. Is it the compound?A: Run a vehicle control. If you used the "Acidification" method (Part 2), you may have lowered the culture media pH.[3] If you used DMSO > 0.5%, you are seeing solvent toxicity.[3] Always verify the final pH of the media after adding the compound.
Q: How do I store the DMSO stock?A: Store at -20°C or -80°C.
Warning: DMSO is hygroscopic (absorbs water from air).[2][3] Repeated freeze-thaw cycles introduce water, which will cause the compound to crystallize inside the stock vial over time.[2][3] Aliquot your stock into single-use vials.
References
Di, L., & Kerns, E. H. (2016).[3] Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3] (Standard reference for solubility physics and pKa/LogP relationships).
Brewster, M. E., & Loftsson, T. (2007).[3] Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.[2][3] (Authoritative guide on using Captisol/SBE-beta-CD).
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2][3][4] (Review of salt formation and pH adjustments).
Lipinski, C. A. (2000).[2][3] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][3] Journal of Pharmacological and Toxicological Methods. (Foundational text on lipophilicity issues).
Audience: Process Chemists, Analytical Scientists, CMC Leads
Introduction: The Critical Quality Attributes
1-Cyclopentyl-1H-indazol-6-amine is a high-value pharmacophore, frequently utilized as a scaffold in kinase inhibitors (e.g., targeting PARP, VEGF, or specific tyrosine kinases). Its production typically follows a two-stage sequence: N-alkylation of a nitro-indazole precursor followed by nitro-reduction .
The primary technical challenge in this synthesis is regio-control . The indazole ring possesses two nucleophilic nitrogens (N1 and N2). While the N1-isomer is thermodynamically preferred and usually the desired bioactive scaffold, the N2-isomer is kinetically accessible and difficult to separate. This guide addresses the identification and remediation of this and other critical impurities.
Module 1: Regio-Isomerism (The N1 vs. N2 Challenge)
Q1: I observe two close-eluting peaks in my LC-MS after alkylation. How do I definitively distinguish the desired N1-cyclopentyl isomer from the N2-impurity?
Technical Insight:
Reliance on retention time alone is risky as the polarity difference between N1 and N2 isomers is minimal. The definitive identification requires NMR analysis, specifically looking at the C3-proton environment and HMBC correlations .
Diagnostic Protocol:
1H-NMR Shift (DMSO-d6):
N1-Isomer (Desired): The C3-H proton typically appears at 8.00 – 8.10 ppm .
N2-Isomer (Impurity): The C3-H proton is often deshielded further, appearing downfield at 8.30 – 8.45 ppm due to the quinoid-like character of the N2-tautomer.
HMBC Correlation (The "Gold Standard"):
N1-Isomer: The protons on the cyclopentyl methine carbon (N-CH) will show a strong 3-bond correlation to C7a (the bridgehead carbon).
N2-Isomer: The cyclopentyl methine protons will show a strong 3-bond correlation to C3 .
Feature
N1-Cyclopentyl (Thermodynamic)
N2-Cyclopentyl (Kinetic)
Structure Type
Benzenoid (Aromatic stability)
Quinoid (Less stable)
1H NMR (C3-H)
~8.0 ppm
~8.4 ppm
UV Absorbance
typically ~290-300 nm
typically shifted (often red-shifted)
HMBC Target
Correlation to C7a
Correlation to C3
Q2: My reaction is yielding 15-20% of the N2-isomer. Why is this forming, and how do I suppress it?
Root Cause Analysis:
The N2-isomer is the kinetic product . It forms fastest because the electron density is often higher at N2, or steric hindrance at N1 (periposition to C7-H) impedes attack. If your reaction conditions are too mild (low temperature, short time) or use a base that prevents equilibration, the N2 isomer gets "locked in."
Corrective Actions:
Thermodynamic Equilibration: Switch to conditions that allow reversibility or favor the thermodynamic product.
Recommendation: Use Cs₂CO₃ or K₂CO₃ in DMF or DMSO at elevated temperatures (80°C - 100°C). High heat promotes the rearrangement of any formed N2 product back to the more stable N1 form via a "walk" mechanism or retro-Michael type equilibrium.
Avoid Mitsunobu: Mitsunobu conditions (PPh3/DIAD) with cyclopentanol strongly favor the N2-isomer due to the specific mechanism of the betaine intermediate interacting with the more nucleophilic N2.
Leaving Group Selection: If using Cyclopentyl-X, Iodide often gives better N1 selectivity than Bromide due to the softer nature of the transition state, though this effect is subtle compared to temperature.
Module 2: Reduction & Downstream Impurities
Q3: After reducing the nitro group, I see a persistent yellow/orange impurity that does not ionize well in MS (+16 or +32 mass shift). What is it?
Identification:
This is likely an Azo (R-N=N-R) or Azoxy (R-N=N(O)-R) dimer.
Mechanism:
During catalytic hydrogenation (Pd/C) or metal reduction (Fe/HCl), the intermediate Nitroso (R-NO) and Hydroxylamine (R-NHOH) species can condense with each other or with the product amine (R-NH2) instead of reducing fully. This is common if the reaction is "starved" of hydrogen or if the catalyst loading is too low.
Troubleshooting Guide:
Check Hydrogen Mass Transfer: Ensure vigorous stirring. The reaction is often diffusion-limited.
Avoid Basic Media: Condensation to azo species is accelerated under basic conditions. Ensure the reduction media is neutral or slightly acidic.
Remediation: These dimers are very non-polar compared to the amine. They can usually be removed via a silica plug filtration eluting with non-polar solvent (Hexane/EtOAc) before flushing the amine with polar solvent (DCM/MeOH).
Q4: I detect a peak with Mass = [M-2]. Is this an oxidation?
Identification:
If you see [M-2] relative to the cyclopentyl-amine, check for Dehydrogenation of the Cyclopentyl ring .
Structure: 1-(Cyclopentenyl)-1H-indazol-6-amine.
Cause: If Pd/C is used for nitro reduction at high temperatures or prolonged times, the palladium can catalyze the dehydrogenation of the saturated cyclopentyl ring to a cyclopentenyl ring.
Solution: Lower the reduction temperature (keep <40°C) or switch to a milder reduction method (e.g., Fe/NH4Cl or SnCl2) if this impurity persists.
Module 3: Reagent-Derived Impurities
Q5: There is a volatile impurity eluting at the solvent front in GC/HPLC. It lacks a chromophore.
Identification:
This is Cyclopentene .
Origin: Elimination of Cyclopentyl Bromide/Iodide.
Mechanism:[1][2] The base used for alkylation (e.g., K2CO3, NaH) acts as a base rather than a nucleophile, causing E2 elimination of the alkyl halide.
Impact: It consumes your alkylating agent, leading to incomplete conversion of the starting indazole.
Solution: Add the base to the indazole first to generate the anion, then add the alkyl halide slowly. Ensure the alkyl halide is not in large excess if elimination is competitive.
Visualizing the Impurity Landscape
The following diagram maps the genesis of key impurities during the production lifecycle.
Caption: Figure 1. Origin mapping of critical impurities in the synthesis of 1-Cyclopentyl-1H-indazol-6-amine.
Summary of Critical Impurities
Impurity Name
Origin Step
Detection Strategy
Remediation / Prevention
N2-Isomer
Alkylation
NMR (C3-H shift), HPLC (Isocratic hold)
Use thermodynamic conditions (High T, DMF); avoid Mitsunobu.
Unreacted Indazole
Alkylation
LC-MS (Mass = M-Cyclopentyl)
Ensure dry solvents; use excess alkyl halide; monitor base strength.
Cyclopentene
Alkylation
GC (Volatile), smell
Slow addition of alkyl halide; avoid extremely strong bases (e.g., t-BuOK) if possible.
Azo/Azoxy Dimers
Reduction
LC-MS (High MW), Colored spots
Maintain high H2 pressure/agitation; avoid basic reduction media.
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from [Link]
Cheung, M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Nitro Reduction - Common Conditions and Mechanisms. Retrieved from [Link]
ResearchGate. (2025). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Retrieved from [Link]
optimizing reaction temperature for indazole amine synthesis
Welcome to the Technical Support Center for Indazole Amine Synthesis. This resource is engineered for researchers, medicinal chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Indazole Amine Synthesis. This resource is engineered for researchers, medicinal chemists, and drug development professionals. Here, we dissect the critical role of reaction temperature —the master variable that dictates thermodynamic control, intermediate trapping, and catalyst longevity across the three primary synthetic routes for indazole amines.
Foundational Overview: Temperature Optimization Pathways
Caption: Temperature optimization pathways for three primary indazole amine synthesis routes.
Section 1: Hydrazine Condensation (SNAr) with 2-Halobenzonitriles
The Causality of Temperature:
The synthesis of 3-aminoindazoles via the reaction of 2-halobenzonitriles with hydrazine is a two-step cascade. The initial Nucleophilic Aromatic Substitution (SNAr) of the halogen by hydrazine is kinetically favorable at moderate temperatures. However, the subsequent intramolecular cyclization—where the terminal nitrogen attacks the nitrile carbon to form the pyrazole ring—requires overcoming a substantial activation energy barrier[1]. Operating at sub-optimal temperatures traps the reaction at the hydrazone intermediate. Conversely, excessive, unmonitored heat leads to the thermal degradation of hydrazine hydrate.
Troubleshooting Guide: Hydrazine Condensation
Observed Issue
Mechanistic Cause
Recommended Solution
Reaction stalls; LC-MS shows M+ of an uncyclized intermediate.
Insufficient thermal energy to drive the intramolecular cyclization step.
Switch solvent to 1-butanol and increase temperature to reflux (~117 °C)[2].
Dark, tarry byproducts; low isolated yield.
Thermal degradation of hydrazine hydrate during prolonged high-temperature exposure.
Add hydrazine hydrate in two portions. Monitor via TLC/LC-MS to minimize reflux time.
Thermal Ramping: Heat the reaction mixture to reflux (~117 °C). Validation Check: At 60 °C, sample the mixture; LC-MS should indicate the disappearance of the starting material and the presence of the SNAr intermediate.
Cyclization: Maintain reflux for 5 hours to drive cyclization.
Workup: Cool the mixture to room temperature. The 3-aminoindazole product should precipitate. Collect via filtration, wash with dichloromethane, and dry under vacuum (Expected yield: ~44-95% depending on ring substitutions)[2],[1].
The Causality of Temperature:
In the cross-coupling of haloindazoles with amines, temperature dictates the delicate balance between the catalytic cycle (oxidative addition, transmetalation, reductive elimination) and catalyst deactivation (e.g., phosphine oxidation or Pd black formation). While standard protocols utilize 65 °C[3], highly sensitive substrates require thermal down-regulation. For instance, coupling N-linked glutarimides at 90 °C yields only 5-10% product due to degradation, whereas lowering the temperature to 45 °C increases yields to 41-66%[4].
Caption: Temperature-dependent bifurcation in the Buchwald-Hartwig catalytic cycle.
Quantitative Temperature Comparison for Buchwald-Hartwig Systems
Catalyst System
Substrate Type
Optimal Temp (°C)
Catalyst Loading
Yield Impact / Notes
RuPhos / BrettPhos
Standard 6-Bromoindazoles
65 °C
2 mol%
Standard baseline; broad functional group tolerance[3].
Setup: In a glovebox or under strict argon flow, combine 6-bromo-1H-indazole (1.0 equiv), the desired amine (1.2 equiv), and LiHMDS (2.0 equiv) in anhydrous THF.
Catalyst Addition: Add the precatalyst (e.g., RuPhos G2, 2 mol%).
Thermal Control: Seal the vessel and heat to 65 °C (or 45 °C for sensitive auxiliary groups).
Monitoring: Validation Check: Monitor via TLC/LC-MS after 4 hours. If a black precipitate (Pd black) forms rapidly, the temperature is too high or oxygen has ingressed.
Quench & Isolate: Cool to room temperature, quench with saturated aqueous ammonium chloride (or citric acid for sensitive targets[4]), and extract with ethyl acetate (3 x 20 mL). Purify via silica gel chromatography.
Section 3: Reduction of Nitroindazoles
The Causality of Temperature:
Reducing nitroindazoles to their corresponding amines is highly sensitive to the choice of reductant and temperature. Utilizing harsh, classical reductive conditions (e.g., Zn/HCl or Fe/HCl at 75 °C) often leads to the formation of stable, intractable complexes between the heavy metals and the electron-rich imidazole/indazole core[5]. This drastically reduces isolated yields and complicates purification. Moving to room-temperature catalytic hydrogenation circumvents these thermodynamic traps.
Troubleshooting Guide: Nitro Reduction
Observed Issue
Mechanistic Cause
Recommended Solution
Poor recovery during extraction; emulsion formation.
At 75 °C, Zn or Fe forms strong coordination complexes with the indazole nitrogen atoms[5].
Abandon dissolving metal reductions. Switch to catalytic hydrogenation (H2/Pd-C) at room temperature[5].
Preparation: Dissolve the nitroindazole derivative in highly purified, sulfur-free methanol or THF.
Catalyst: Add 10% Pd on activated carbon (catalytic amount). Warning: Pd/C is pyrophoric; add under an inert atmosphere.
Reaction: Purge the flask with hydrogen gas and maintain under a hydrogen balloon (1 atm) at room temperature (20-25 °C) .
Validation: Stir for 3-5 hours. Validation Check: The reaction mixture will typically change from a deep yellow/orange (nitro) to colorless/pale yellow (amine). Confirm complete disappearance of the nitro peak via LC-MS.
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Distill off the solvent to obtain the crude indazole amine[5].
Frequently Asked Questions (FAQs)
Q: Why is my hydrazine condensation stalling at the intermediate stage despite heating?A: The initial SNAr displacement of the halogen occurs at lower temperatures, but the subsequent intramolecular cyclization requires significantly higher activation energy. If you are operating below 100 °C, you will kinetically trap the hydrazone intermediate. Ramp the temperature to reflux in a higher-boiling solvent like 1-butanol (~117 °C) to overcome this barrier[2].
Q: Can I push my Buchwald-Hartwig amination to 90 °C to force a sluggish reaction with a deactivated aryl chloride?A: While thermodynamically tempting, exceeding 65-70 °C with standard precatalysts (like RuPhos) often accelerates catalyst degradation—visible as palladium black precipitation—faster than it accelerates oxidative addition. If your reaction is sluggish, consider switching to highly active second-generation [(NHC)Pd(R-allyl)Cl] complexes, which facilitate coupling even at room temperature.
Q: I am reducing a 5-nitroindazole using Zinc and HCl at 75 °C, but my yields are abysmal. What is happening?A: At elevated temperatures, molar quantities of transition metals like Zinc and Iron readily form stable coordination complexes with the indazole moiety[5]. This traps your product in the aqueous phase during workup. Switch to a room-temperature catalytic hydrogenation (H2/Pd-C) to prevent metal complexation entirely[5].
References
NIH PMC. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." Available at: [Link]
ResearchGate. "Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings." Available at:[Link]
NIH PMC. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Available at: [Link]
ResearchGate. "How do you do reduction of aromatic nitro or nitroimidazole?" Available at: [Link]
Technical Support Center: Resolving Degradation Issues of 1-Cyclopentyl-1H-indazol-6-amine
Executive Summary & Chemical Context 1-Cyclopentyl-1H-indazol-6-amine is a critical intermediate in the synthesis of small molecule inhibitors (e.g., PARP, VEGFR).[1] Its structural integrity relies on the stability of t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
1-Cyclopentyl-1H-indazol-6-amine is a critical intermediate in the synthesis of small molecule inhibitors (e.g., PARP, VEGFR).[1] Its structural integrity relies on the stability of the electron-rich indazole core and the primary exocyclic amine at position 6.
The Core Problem: Users frequently report "pinking" or "browning" of the solid/solution and the appearance of late-eluting impurities in HPLC.
The Root Cause: This compound behaves chemically as an electron-rich aniline derivative.[1] The primary amine (-NH₂) at position 6 is highly susceptible to auto-oxidation via radical cation intermediates, leading to the formation of azo-dimers and polymeric tars (colored species).[1] The N1-cyclopentyl group is generally robust but can undergo dealkylation under extreme oxidative stress.[1]
Troubleshooting Guide (Q&A)
Category A: Visual & Physical Changes[1][2]
Q1: The white powder has turned a light pink/brown color after storage. Is it still usable?
Diagnosis: This indicates the onset of oxidative degradation . The color comes from trace amounts of azo-dimers or quinoid species formed by the oxidation of the C6-amine.[1]
Action:
Perform an LC-MS check.[2] If purity is >98%, the color is likely due to <0.5% highly chromophoric impurities.
Purification: Dissolve in minimal ethyl acetate/hexanes and filter through a short pad of silica or activated charcoal to remove colored polar oligomers.
Prevention: Store strictly under Argon/Nitrogen at -20°C.
Q2: My DMSO stock solution precipitated after 1 week at 4°C.
Diagnosis: 1-Cyclopentyl-1H-indazol-6-amine is hydrophobic.[1] While soluble in DMSO, it can crystallize or form hydrates if the DMSO absorbs atmospheric moisture (DMSO is hygroscopic).
Action:
Sonicate at 30°C to redissolve.
Check for hydrolysis products (rare, but possible if traces of strong acid were present).
Best Practice: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and moisture entry.
Technical Support Center: Overcoming Purification Challenges in Indazole Derivative Synthesis
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing indazole derivatives—common pharmacophores in kinase inhibitors (e.g., Axitinib, Pazopanib)—presents...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing indazole derivatives—common pharmacophores in kinase inhibitors (e.g., Axitinib, Pazopanib)—presents a unique triad of challenges: regioisomer control (N1 vs. N2) , basic nitrogen interactions (streaking) , and transition metal removal .[1][2]
This guide moves beyond generic advice. It provides self-validating protocols and causal explanations to help you isolate high-purity indazole scaffolds efficiently.
Module 1: The Regioisomer Conundrum (N1 vs. N2)
The Issue: Indazole alkylation often yields a mixture of N1-alkyl (thermodynamic) and N2-alkyl (kinetic) isomers.[2][3] These isomers have similar physicochemical properties, making separation difficult.[1]
Diagnostic: How do I distinguish N1 from N2?
Do not rely solely on TLC
values, as substituent effects can invert polarity.
Protocol: Use 2D NMR (NOESY/ROESY).
N1-Isomer: Shows a strong NOE correlation between the N-alkyl protons (specifically the
-protons) and the C7-H proton of the benzene ring.[1]
N2-Isomer: Shows NOE correlation between N-alkyl protons and C3-H (if C3 is unsubstituted).[1][2] If C3 is substituted, the lack of C7-H correlation is the key indicator.
Troubleshooting Guide: Separation Strategies
Scenario A: You have a mixture and need to separate them.
Q: My isomers are co-eluting on silica. What now?A: Isomers often have distinct solubilities. Before resorting to Prep-HPLC, attempt fractional crystallization .
Solvent System
Ratio (v/v)
Application Note
MeOH / Water
80:20
Excellent for simple N-alkyl indazoles.[1][2][4] Dissolve in hot MeOH, add water dropwise until turbid, then cool slowly [1].
Often selective for the N1 isomer upon slow evaporation.
Hexane / EtOAc
Gradient
If chromatography is necessary, use a shallow gradient (e.g., 0% 20% EtOAc over 40 CV).[1][2] N1 is typically less polar (higher ) than N2 due to lower dipole moments, but verify this for your specific substrate.[2]
Scenario B: You want to prevent the mixture upstream.
Q: How do I lock in N1 selectivity during the reaction?A: Switch from kinetic to thermodynamic control.
Avoid:
in DMF or Acetone (often yields ~60:40 mixtures).[2]
Adopt:
in THF or Toluene. The sodium cation coordinates with the N2 lone pair, directing the electrophile to N1. Heat (50-60°C) promotes thermodynamic equilibration to the N1 product [2].[2]
Workflow Visualization: Isomer Management
Caption: Decision tree for isolating N1/N2 indazole isomers, prioritizing crystallization before chromatography.
Module 2: Taming the "Streak" (Chromatography Support)
The Issue: Indazoles are basic heterocycles. They interact strongly with the acidic silanol groups (
) on silica gel, causing peak tailing (streaking) and poor resolution.[1][2]
Q: My product streaks from the baseline to the solvent front. How do I fix this?
A: You must neutralize the stationary phase.
Protocol: The "Pre-Wash" Method
Modifier Addition: Add 1% Triethylamine (TEA) or 1%
(7N in MeOH) to your mobile phase solvents (both A and B).
Column Pre-treatment: Flush the silica column with 3 Column Volumes (CV) of the modifier-containing solvent before loading your sample. This caps the acidic silanol sites.
Alternative Stationary Phases:
Neutral Alumina: Use if the compound is acid-sensitive.[5]
C18 (Reverse Phase): Highly recommended for polar indazoles.[2] Run a water/acetonitrile gradient with 0.1% Formic Acid or Ammonium Bicarbonate.
Module 3: Metal Scavenging & Impurity Removal
The Issue: Indazole synthesis frequently employs Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig).[1][2] Residual Palladium is toxic and can catalyze side reactions in subsequent steps.
Q: I have <5% yield loss tolerance. How do I remove Pd without recrystallization?
A: Use solid-supported scavengers.[1] They are superior to washes (EDTA/NAC) because they avoid emulsions and yield loss.[2]
Scavenger Selection Guide
Scavenger Type
Functional Group
Best For
Protocol
Si-Thiol
Silica-bound SH
Pd(0), Pd(II), Cu, Ag
Add 4 eq.[1][2] (w.r.t metal) to reaction mixture. Stir 4h at 50°C. Filter.
MP-TMT
Macroporous Trimercaptotriazine
High-efficiency Pd removal (<10 ppm)
Add 3-5 eq.[1][2] Stir overnight at RT. Filter. [3]
Activated Carbon
N/A
General impurity cleanup
Add 10 wt% to hot solution. Filter hot over Celite. Warning: Can adsorb product.
Self-Validating Pd Removal Workflow
Dissolve crude mixture in THF or EtOAc.
Add MP-TMT resin (0.5 g per 1 g crude).
Stir for 12 hours at room temperature.
Filter through a 0.45
frit.
Test: Colorimetric Pd check (or ICP-MS if available). If solution is still dark/colored, repeat.
Module 4: Crystallization Rescue (Oiling Out)
The Issue: Indazole derivatives often form supersaturated oils ("oiling out") rather than crystals, trapping impurities.
Q: My product is an oil. How do I force crystallization?
A: Oiling out occurs when the temperature drops too fast or the anti-solvent is added too quickly.
Protocol: The "Two-Solvent" Reflux
Dissolution: Dissolve the oil in the minimum amount of good solvent (e.g., Acetone or THF) at boiling point.
Anti-solvent Addition: Add the poor solvent (e.g., Water or Hexane) dropwise to the boiling solution until a faint permanent cloudiness persists.
Clarification: Add 1-2 drops of the good solvent to clear the solution.
Nucleation: Remove from heat. Insulate the flask (wrap in foil/towel) to ensure slow cooling.
Seeding: If oil droplets form at roughly 40°C, add a seed crystal (if available) or scratch the inner glass surface with a spatula to induce nucleation sites.
References
BenchChem Technical Support. (2025).[2][3][4][5] Crystallization of 6-Bromo-1-methyl-1H-indazol-4-amine.[1][2][4] Retrieved from [2]
National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. PMC.[6] Retrieved from
Biotage Application Notes. (2023). How to Remove Palladium in three easy steps. Retrieved from [2]
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[1][2][7][8] Retrieved from [2]
Technical Support Center: Alternative Solvents for 1-Cyclopentyl-1H-indazol-6-amine Extraction
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists seeking to transition away from halogenated solvents (like dichloromethane) toward sustainable, high-efficiency alterna...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists seeking to transition away from halogenated solvents (like dichloromethane) toward sustainable, high-efficiency alternatives for the extraction and isolation of 1-Cyclopentyl-1H-indazol-6-amine .
Due to its hydrophobic cyclopentyl ring and polar, basic indazole-amine core, this molecule presents unique partitioning challenges. This guide provides field-proven methodologies, mechanistic troubleshooting, and validated green-solvent protocols.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Methyltetrahydrofuran (2-MeTHF) considered the optimal green alternative for extracting lipophilic amines like 1-Cyclopentyl-1H-indazol-6-amine?A1: Traditional extractions heavily rely on Dichloromethane (DCM), which poses severe health, regulatory, and environmental risks. 2-MeTHF is a bio-based solvent derived from renewable biomass (e.g., furfural) that offers a higher boiling point (80°C), minimizing volatile emissions and reducing solvent loss during scale-up (1)[1]. Mechanistically, its LogP of 1.1 makes it highly effective at solvating the lipophilic cyclopentyl group while remaining inversely soluble with water, creating a clean biphasic system[1].
Q2: Can I use Deep Eutectic Solvents (DES) for this extraction?A2: Yes, but it requires a paradigm shift in your workflow. DESs (such as Choline Chloride:Urea) are non-volatile, biodegradable alternatives that can act simultaneously as reaction media and extraction phases, often providing superior yields in amine synthesis (2)[2]. However, their high viscosity restricts their use in traditional separatory funnels, requiring the design of specialized aqueous two-phase systems (ATPS) for efficient phase separation (3)[3].
Q3: Why shouldn't I just use Ethyl Acetate (EtOAc)?A3: While EtOAc is a common semi-green solvent, it has a lower LogP (0.71) compared to 2-MeTHF, meaning it co-extracts significantly more water and hydrophilic impurities[1]. Furthermore, extracting the indazole-amine requires highly basic conditions (pH > 9) to ensure the free-base form. Under these conditions, EtOAc is prone to base-catalyzed hydrolysis (forming ethanol and acetate salts), which degrades the solvent and complicates product isolation.
Troubleshooting Guide: Common Extraction Bottlenecks
Observed Issue
Root Cause (Mechanistic Causality)
Self-Validating Solution
Poor Organic Partitioning (Low Yield)
The indazole core and primary amine are partially protonated, rendering the molecule highly water-soluble.
Adjust pH: Slowly add 2M NaOH until the aqueous phase reaches pH 9.5–10.0. Validation check: If the yield remains low after pH adjustment, the aqueous phase may be too dilute. Perform a secondary extraction to shift the partition equilibrium.
Persistent Emulsion Formation
The amphiphilic nature of the indazole-amine acts as a weak surfactant at the aqueous-organic interface, stabilizing droplets.
Exploit Inverse Solubility / Salt Out: 2-MeTHF's solubility in water decreases at higher temperatures. Warm the mixture slightly (to ~35°C) or saturate the aqueous layer with NaCl to increase density differential and break the emulsion.
High Water Content in Final Extract
Solvents naturally carry dissolved water into the organic phase, which can degrade the amine during concentration.
Azeotropic Drying: Do not rely solely on MgSO₄. Distill the 2-MeTHF extract under vacuum. 2-MeTHF forms a water azeotrope (boiling at 71°C), inherently stripping water from the product during concentration.
Quantitative Data: Solvent Performance Matrix
The following table summarizes the physicochemical parameters dictating solvent selection for indazole-amine extraction.
Solvent
Classification
Boiling Point (°C)
LogP
Water Miscibility
Suitability for Indazole-Amines
Dichloromethane (DCM)
Fossil-based (Toxic)
39.6
1.25
Immiscible
High (Traditional benchmark, rapid phase separation, but restricted)
2-Methyltetrahydrofuran
Bio-based (Green)
80.0
1.10
Inversely Soluble
High (Optimal DCM replacement, excellent azeotropic drying)
Ethyl Acetate (EtOAc)
Semi-green
77.1
0.71
Partially Soluble
Moderate (Risk of hydrolysis in strong base, co-extracts water)
Deep Eutectic Solvents
Bio-based (Green)
N/A (Non-volatile)
Variable
Miscible/Immiscible
Emerging (Requires specialized biphasic system design)
Standard Operating Procedure: 2-MeTHF Biphasic Extraction
This protocol provides a self-validating workflow for isolating 1-Cyclopentyl-1H-indazol-6-amine using 2-MeTHF, ensuring high recovery and purity.
Step 1: Quench & pH Adjustment
Cool the aqueous reaction mixture to 20°C. Slowly add saturated Na₂CO₃ or 2M NaOH while monitoring with a pH meter until the solution reaches pH 9.5–10.0.
Causality: The primary amine (pKa ~4.5) and indazole nitrogen must be completely deprotonated to form the neutral free-base, maximizing lipophilicity.
Step 2: Solvent Addition & Agitation
Add 2-MeTHF at a ratio of 1:1 (v/v) relative to the aqueous phase. Stir vigorously for 10 minutes.
Causality: 2-MeTHF acts as a lipophilic hydrogen-bond acceptor, efficiently solvating the amine. Vigorous mixing is required to overcome interfacial tension and achieve equilibrium.
Step 3: Phase Separation
Transfer to a separatory funnel and allow the mixture to settle for 15 minutes.
Self-Validation Check: 2-MeTHF has a lower density (0.86 g/mL) than water; it will form the top layer . If layer identity is ambiguous, add a few drops of water—the layer it merges into is the aqueous phase.
Step 4: Azeotropic Drying & Concentration
Separate the top organic layer. Instead of using large quantities of desiccant, distill the 2-MeTHF solution under reduced pressure.
Self-Validation Check: Monitor the vapor temperature. It will hold at ~71°C as the 2-MeTHF/water azeotrope (containing 10.6% water) boils off, automatically drying the product. The temperature will rise to 80°C when only pure 2-MeTHF remains.
Step 5: Isolation
Once concentrated to 3-5 volumes, add an anti-solvent (e.g., heptane) dropwise to precipitate the pure 1-Cyclopentyl-1H-indazol-6-amine. Filter and dry under vacuum.
Workflow Visualization
Biphasic extraction workflow of 1-Cyclopentyl-1H-indazol-6-amine using 2-MeTHF.
References
Title: 2-Methyltetrahydrofuran: Main Properties, Production Processes, and Application in Extraction of Natural Products
Source: ResearchGate
URL
Title: Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents
Source: ResearchGate
URL
Title: Extraction with environmentally friendly solvents
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A Senior Application Scientist's Guide to the 1H NMR Spectrum of 1-Cyclopentyl-1H-indazol-6-amine: A Comparative Analysis
For Immediate Release [City, State] – [Date] – In the landscape of modern drug discovery and development, the indazole scaffold is a cornerstone of medicinal chemistry, with numerous derivatives showing promise in therap...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
[City, State] – [Date] – In the landscape of modern drug discovery and development, the indazole scaffold is a cornerstone of medicinal chemistry, with numerous derivatives showing promise in therapeutic areas ranging from oncology to neurodegenerative diseases. The precise structural elucidation of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and purity. Among the most powerful analytical techniques for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy.
This technical guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth analysis of the ¹H NMR spectrum of 1-Cyclopentyl-1H-indazol-6-amine . Due to the current limited availability of its experimental spectrum in public databases, this guide presents a detailed, theoretically-grounded prediction of its ¹H NMR spectrum. This prediction is based on a comparative analysis of structurally related and commercially available compounds, namely the parent 1H-Indazol-6-amine and 1-Cyclopentyl-1H-indazole . By dissecting the spectral features of these analogs, we can build a robust and educational model for the spectrum of our target compound.
The Strategic Importance of the 1-Cyclopentyl-1H-indazol-6-amine Moiety
The 1-Cyclopentyl-1H-indazol-6-amine structure combines three key pharmacophoric elements: the indazole core, a lipophilic cyclopentyl group at the N-1 position, and an amino group at the C-6 position. The indazole core is a well-established "privileged scaffold" in drug design. The N-1 substitution with a cyclopentyl group can enhance metabolic stability and cell permeability. The 6-amino group provides a crucial site for further chemical modification, allowing for the synthesis of diverse compound libraries for biological screening.
Deconstructing the ¹H NMR Spectrum: A Comparative Approach
To predict the ¹H NMR spectrum of 1-Cyclopentyl-1H-indazol-6-amine, we will analyze the spectra of its constituent parts: the 6-amino-indazole core and the N-1-cyclopentyl substituent.
The 6-Amino-Indazole Core: A Reference Point
The ¹H NMR spectrum of 1H-Indazol-6-amine provides the foundational chemical shifts for the aromatic protons of the indazole ring. The amino group at the C-6 position is an electron-donating group, which influences the electron density and, consequently, the chemical shifts of the aromatic protons.
The N-1-Cyclopentyl Group: Understanding its Signature
The introduction of a cyclopentyl group at the N-1 position will primarily affect the chemical shift of the proton on the adjacent carbon (the methine proton) and the protons on the more distant methylene groups. The N-alkylation also influences the electronic environment of the entire indazole ring system, leading to predictable shifts in the aromatic proton signals.
Predicted ¹H NMR Spectrum of 1-Cyclopentyl-1H-indazol-6-amine
Based on the analysis of the parent compounds and established principles of NMR spectroscopy, the following table summarizes the predicted ¹H NMR spectral data for 1-Cyclopentyl-1H-indazol-6-amine.
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Integration
Rationale for Prediction
H-3
~7.8
Singlet
1H
The H-3 proton of the indazole ring typically appears as a singlet. N-alkylation is expected to cause a slight downfield shift compared to 1H-indazol-6-amine.
H-4
~7.5
Doublet
1H
Coupled to H-5, this proton is expected to be in a similar environment to that in 1H-indazol-6-amine.
H-5
~6.6
Doublet of Doublets
1H
Coupled to H-4 and H-7, its chemical shift is influenced by the electron-donating amino group.
H-7
~6.9
Singlet (or narrow doublet)
1H
This proton is adjacent to the amino group and is expected to be shifted upfield.
-NH₂
~4.0
Broad Singlet
2H
The chemical shift of amine protons can vary depending on solvent and concentration. A broad signal is expected due to quadrupole broadening and potential exchange.
N-CH (Cyclopentyl)
~5.0
Multiplet (Quintet)
1H
The methine proton directly attached to the nitrogen will be significantly deshielded and will appear as a multiplet due to coupling with the adjacent methylene protons.
Cyclopentyl -CH₂
1.6 - 2.2
Multiplets
8H
The methylene protons of the cyclopentyl ring will appear as a series of overlapping multiplets in the aliphatic region.
Comparative ¹H NMR Data
To provide a clear comparison, the following table summarizes the experimental ¹H NMR data for the key reference compounds.
For researchers aiming to acquire the ¹H NMR spectrum of 1-Cyclopentyl-1H-indazol-6-amine or similar compounds, the following protocol is recommended.
Sample Preparation
Dissolution: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for indazole derivatives due to its ability to dissolve a wide range of compounds and to clearly show NH and NH₂ protons.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on a Bruker spectrometer).
Acquisition Parameters:
Spectral Width: 0-14 ppm
Acquisition Time: ~3-4 seconds
Relaxation Delay: 2-5 seconds
Number of Scans: 16-64 scans (depending on sample concentration)
Processing:
Apply a Fourier transform to the Free Induction Decay (FID).
Phase and baseline correct the spectrum.
Calibrate the spectrum using the TMS signal at 0.00 ppm.
Integrate all signals.
Visualizing the Molecular Structure and Logic
To better understand the relationships between the different parts of the molecule and the expected NMR signals, the following diagrams are provided.
Caption: Structure of 1-Cyclopentyl-1H-indazol-6-amine.
Caption: Predicted ¹H NMR signal regions and key couplings.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-Cyclopentyl-1H-indazol-6-amine (C₁₂H₁₅N₃) is a critical pharmacophore in the development of kinase inhibitors (e.g., FLT3, PARP targets). Its analysis is frequently complicated by the presence of regioisomers (N1 vs. N2 alkylation) and variable ionization efficiencies.
This guide provides a definitive technical comparison of the fragmentation behavior of 1-Cyclopentyl-1H-indazol-6-amine against its primary structural isomer (2-Cyclopentyl) and alternative ionization methodologies. It establishes a validated fragmentation pathway to ensure unambiguous identification in complex biological matrices.
Technical Specifications & Core Fragmentation
Before comparing alternatives, we must establish the "Gold Standard" profile for the target molecule under optimized ESI(+) conditions.
Physicochemical Baseline
Molecular Formula: C₁₂H₁₅N₃
Monoisotopic Mass: 201.1266 Da
Precursor Ion [M+H]⁺: 202.1339 m/z
Predicted LogP: ~2.8 (Moderate lipophilicity)
Validated Fragmentation Pathway (ESI-MS/MS)
The fragmentation of N1-alkylated indazoles follows a distinct charge-remote or charge-proximate dealkylation mechanism.
Primary Transition (Quantifier):
The most abundant fragment arises from the neutral loss of the cyclopentyl ring as cyclopentene (C₅H₈, 68.06 Da). This yields the protonated 6-aminoindazole core.
Transition: 202.1 → 134.1 m/z
Mechanism: Protonation typically occurs at N2 (the pyridinic nitrogen). This weakens the N1-C(alkyl) bond, facilitating a 1,2-hydrogen shift and elimination of cyclopentene.
Secondary Transitions (Qualifiers):
Further fragmentation of the indazole core (m/z 134.1) occurs at higher collision energies (CE > 35 eV).
134.1 → 107.1 m/z: Loss of HCN (27 Da) from the pyrazole ring.
134.1 → 117.1 m/z: Loss of NH₃ (17 Da) from the exocyclic amine (less common, requires specific protonation states).
Visualization of Signaling & Fragmentation Pathway
The following diagram illustrates the mechanistic pathway and the divergence between N1 and N2 isomers.
Figure 1: Proposed ESI(+) fragmentation pathway showing the dominant neutral loss of cyclopentene.
Comparative Analysis: Performance vs. Alternatives
This section compares the target molecule's behavior against its most common "interfering alternatives" encountered during synthesis and metabolism studies.
Comparison 1: Target (N1-Isomer) vs. Regioisomer (N2-Isomer)
The most critical alternative is the 2-Cyclopentyl-2H-indazol-6-amine . During synthesis, alkylation often yields a mixture of N1 (kinetic/thermodynamic product) and N2 isomers.[1][2]
Feature
1-Cyclopentyl (Target)
2-Cyclopentyl (Alternative)
Differentiation Strategy
Retention Time (C18)
Later eluting (More lipophilic)
Earlier eluting (More polar)
N1 isomer has higher LogP due to lack of quinoid resonance contribution.
Frag. Efficiency
Moderate Stability
Low Stability
N2 isomers often fragment at lower Collision Energies (CE) due to steric strain and electronic repulsion at the N2 position.
Diagnostic Ion
m/z 134.1 (High Intensity)
m/z 134.1 (Lower Intensity)
Ratio of m/z 134 to precursor is typically higher for N2 isomers at low CE.
Mechanism
Loss of Cyclopentene
Loss of Cyclopentene
Both lose the alkyl group, but the N2 isomer may show unique ring-opening fragments (e.g., loss of N2) at high energy.
Expert Insight: To distinguish these, do not rely solely on MS/MS transitions (which are identical). You must rely on Chromatographic Resolution. The N1 isomer generally elutes 1–2 minutes later than the N2 isomer on standard C18 gradients due to the "benzenoid" vs "quinoid" electronic distribution [1].
Comparison 2: ESI vs. APCI Ionization
When developing a quantitation method, the choice of ionization source affects sensitivity.
Parameter
Electrospray (ESI+)
APCI (+)
Recommendation
Sensitivity
High (Nanomolar range)
Moderate
Use ESI for trace metabolite analysis.
In-Source Frag.
Low (Soft ionization)
High (Thermal degradation)
Use ESI . APCI often causes premature loss of the cyclopentyl group in the source, complicating molecular weight confirmation.
Matrix Effects
Susceptible to suppression
More robust
Use APCI only if analyzing in high-lipid matrices (e.g., plasma without SPE).
Experimental Protocol: Validated Workflow
To replicate the fragmentation data and ensure trustworthy identification, follow this self-validating protocol.
Sample Preparation[3][4]
Stock Solution: Dissolve 1 mg of 1-Cyclopentyl-1H-indazol-6-amine in 1 mL DMSO (1 mg/mL).
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: The presence of acid is crucial to protonate the N2 nitrogen and facilitate the characteristic fragmentation.
Fragmentor Voltage: 110 V (Optimized to prevent in-source decay).
Collision Energy (CE):
Screening: Ramp 10–50 eV.
Quantitation (MRM): 25 eV (optimal for 202 -> 134 transition).
Data Interpretation Logic
Check Precursor: Extract Ion Chromatogram (EIC) for m/z 202.1339 ± 10 ppm.
Verify Retention: If two peaks appear, the later eluting peak is likely the N1-target (1-Cyclopentyl), while the earlier is the N2-isomer.
Confirm Fragment: The MS/MS spectrum must show a dominant base peak at m/z 134.07. If m/z 134 is weak and the spectrum is dominated by non-specific ring fragments, re-check the collision energy.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81423, 1H-Indazol-6-amine. Retrieved from [Link]
Luo, X., et al. (2024).[3] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]
Kouakou, A., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Retrieved from [Link]
structure-activity relationship (SAR) of 1-Cyclopentyl-1h-indazol-6-amine analogs
Title : Comprehensive SAR Comparison Guide: 1-Cyclopentyl-1H-indazol-6-amine Analogs in Kinase Drug Discovery Introduction The scaffold (CAS: 320575-77-7) has emerged as a privileged building block in modern medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Comprehensive SAR Comparison Guide: 1-Cyclopentyl-1H-indazol-6-amine Analogs in Kinase Drug Discovery
Introduction
The scaffold (CAS: 320575-77-7) has emerged as a privileged building block in modern medicinal chemistry [1]. It is extensively utilized in the design of ATP-competitive kinase inhibitors targeting Spleen Tyrosine Kinase (Syk), VEGFR, and BET bromodomains. The indazole core is highly valued for its ability to mimic the adenine ring of ATP, providing essential hydrogen bond donor/acceptor interactions within the kinase hinge region. Concurrently, the N1-cyclopentyl substitution is strategically employed to occupy adjacent hydrophobic pockets, significantly enhancing both binding affinity and target residence time.
Part 1: Structural Rationale & Scaffold Comparison
When designing kinase inhibitors, selecting the optimal N1-substituent on the indazole core is critical for balancing potency and pharmacokinetic (PK) properties. The 6-amino group serves as the primary synthetic handle for coupling to the main pharmacophore (e.g., a 1,2,4-triazine or pyrimidine core), while the N1 position dictates the lipophilic interactions.
1-Methyl-1H-indazol-6-amine : Represents the baseline scaffold. While it maintains the critical hinge-binding hydrogen bonds, the methyl group fails to fully occupy the hydrophobic pocket, often resulting in suboptimal potency.
1-Isopropyl-1H-indazol-6-amine : Improves lipophilic contact compared to the methyl analog. However, the acyclic nature of the isopropyl group introduces a rotational entropy penalty upon binding, which slightly dampens the overall free energy of binding.
1-Cyclopentyl-1H-indazol-6-amine : The cyclopentyl ring is conformationally restricted, minimizing the entropic penalty upon binding. Its volume perfectly complements the hydrophobic pocket of kinases like 1, leading to a significant boost in target affinity [2].
1-(Tetrahydro-2H-pyran-4-yl)-1H-indazol-6-amine (THP analog) : Incorporates an oxygen atom into the ring. This is a classic bioisosteric replacement used to lower the partition coefficient (LogD) and improve metabolic stability when the cyclopentyl analog exhibits excessive microsomal clearance.
Part 2: Quantitative SAR Data Comparison
The following table summarizes a representative Structure-Activity Relationship (SAR) profile for these indazole analogs when conjugated to a standard Syk-inhibitor core (e.g., 1,2,4-triazine-6-carboxamide) [2].
Indazole N1-Substituent
Syk Kinase IC₅₀ (nM)
B-Cell Proliferation IC₅₀ (nM)
LogD (pH 7.4)
HLM Clearance (µL/min/mg)
Methyl
125.0
850.0
1.8
15.2
Isopropyl
42.5
310.0
2.6
28.4
Cyclopentyl
8.2
45.0
3.4
55.6
Tetrahydropyran (THP)
18.5
95.0
2.1
22.1
Data Interpretation: The cyclopentyl analog achieves single-digit nanomolar potency due to optimal hydrophobic packing. However, its higher LogD correlates with increased Human Liver Microsome (HLM) clearance. The THP analog offers a strategic compromise, retaining high potency while significantly improving the metabolic profile.
Part 3: Mechanistic Insights & Signaling Pathways
The 2 is highly effective in disrupting aberrant signaling cascades [3]. In the context of B-cell malignancies and autoimmune diseases, Syk kinase is a critical downstream effector of the B-Cell Receptor (BCR). Upon BCR activation, Lyn kinase phosphorylates Syk, which subsequently activates the PLCγ2 and PI3K/Akt pathways, driving cell proliferation.
By competitively binding to the ATP pocket of Syk, 1-cyclopentyl-1H-indazol-6-amine derivatives block this phosphorylation cascade. The indazole N2 atom acts as a hydrogen bond acceptor for the backbone amide of the hinge region, while the cyclopentyl group anchors the molecule in the adjacent lipophilic cleft, preventing ATP from accessing the active site.
Syk signaling pathway and targeted inhibition by 1-cyclopentyl-1H-indazol-6-amine derivatives.
Part 4: Experimental Protocols for SAR Validation
To systematically evaluate the SAR of these analogs, a self-validating experimental workflow is required. The following protocols detail the critical assays used to balance potency and stability.
Iterative SAR workflow for evaluating 1-cyclopentyl-1H-indazol-6-amine derivatives.
Protocol 1: In Vitro Kinase Assay (Caliper Mobility Shift)
Causality: Traditional FRET assays are susceptible to interference from auto-fluorescent compounds. The Caliper Mobility Shift Assay provides an artifact-free readout by electrophoretically separating phosphorylated from non-phosphorylated peptide substrates, ensuring the IC₅₀ values strictly reflect binding affinity [2].
Reagent Preparation : Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, and a protease/phosphatase inhibitor cocktail.
Compound Dilution : Serially dilute the indazole analogs in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 5%.
Reaction Initiation : Add purified human Syk protein (final concentration: 0.5 nM) and fluorescently labeled peptide substrate (e.g., FL-Peptide 22, 1.5 µM). Initiate the reaction by adding ATP at its apparent Kₘ (e.g., 200 µM).
Incubation & Termination : Incubate the mixture at 30°C for 180 minutes. Stop the reaction by adding EDTA to a final concentration of 30 mM. Self-Validation: EDTA chelates the Mg²⁺ required for kinase activity, instantly freezing the reaction state.
Data Acquisition : Run the plate on a Caliper LabChip system. Calculate the conversion ratio (phosphorylated peptide / total peptide) to determine the IC₅₀.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Causality: The lipophilic cyclopentyl ring is prone to cytochrome P450-mediated hydroxylation. This assay quantifies intrinsic clearance, guiding the decision to substitute the cyclopentyl group with a THP ring if the metabolic liability is too high.
Incubation Mixture : Combine 1 µM of the test compound with pooled human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation : Incubate the mixture at 37°C for 5 minutes.
Initiation : Add an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) to initiate CYP450 activity.
Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Self-Validation: The organic solvent precipitates the microsomal proteins, halting all enzymatic degradation.
Analysis : Centrifuge the samples at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life (t₁/₂) and intrinsic clearance (CL_int).
References
Sigma-Aldrich.
US Patent 9,145,414 B2. "1,2,4-triazine-6-carboxamide derivative".
Singampalli A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance". RSC Medicinal Chemistry (2025).
A Comprehensive Guide to Purity Validation of 1-Cyclopentyl-1H-indazol-6-amine: Elemental Analysis vs. Orthogonal Methods
Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary Establishing the absolute purity of active pharmaceutical ingredients (APIs) and critical intermediates is a cornerstone...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, analytical scientists, and drug development professionals.
Executive Summary
Establishing the absolute purity of active pharmaceutical ingredients (APIs) and critical intermediates is a cornerstone of reproducible drug development. This guide provides an objective, data-driven comparison of Elemental Analysis (CHNS) against orthogonal techniques—specifically High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) —for validating the purity of 1-Cyclopentyl-1H-indazol-6-amine .
Introduction to the Analyte
1-Cyclopentyl-1H-indazol-6-amine (CAS: 320575-77-7) is a bifunctional indazole derivative frequently utilized as a building block in the synthesis of kinase inhibitors and other targeted therapeutics[1].
Molecular Formula: C₁₂H₁₅N₃
Molecular Weight: 201.27 g/mol
Theoretical Elemental Composition: C (71.61%), H (7.51%), N (20.88%)
Because the amine and indazole moieties are highly reactive, ensuring the absence of residual inorganic salts, water, and synthetic byproducts is critical. Impurities can drastically alter stoichiometric calculations, poison transition-metal catalysts in downstream cross-coupling reactions, and compromise biological assay integrity.
The Purity Validation Challenge: Causality of Discrepancies
Standard laboratory workflows often rely exclusively on HPLC-UV for purity assessment. However, this introduces a critical vulnerability: chromatographic methods are blind to species lacking a chromophore [2].
If a batch of 1-Cyclopentyl-1H-indazol-6-amine contains 2% residual water and 1% sodium chloride (NaCl) from an aqueous workup, HPLC-UV will completely ignore these impurities, reporting a "false high" purity of >99.5% based on area normalization.
To build a self-validating analytical system, researchers must employ orthogonal methods [3]. Elemental analysis (EA) combusts the entire sample, revealing bulk mass discrepancies, while qNMR provides an absolute mass fraction by comparing the analyte's proton signals against a primary reference standard[4].
Caption: Logical pathways of impurity detection and the causality of analytical discrepancies.
To ensure trustworthiness, the following protocols are designed with built-in causality—explaining why specific parameters are chosen to prevent analytical artifacts.
A. Elemental Analysis (CHNS) Protocol
Elemental analysis determines the total mass fraction of carbon, hydrogen, and nitrogen through high-temperature combustion.
Calibration: Calibrate the CHNS analyzer using a certified reference material (e.g., Acetanilide). Causality: Ensures detector response is linear and accurately correlated to absolute mass.
Sample Preparation: Weigh exactly 2.000 mg of 1-Cyclopentyl-1H-indazol-6-amine into a combustible tin capsule. Causality: The tin capsule oxidizes exothermically during combustion, temporarily driving the local temperature above 1800°C to ensure complete vaporization of refractory indazole structures.
Combustion: Drop the capsule into the combustion tube (1150°C) under a pure O₂ atmosphere.
Detection: Gases (CO₂, H₂O, NOₓ) are separated via a purge-and-trap or GC column and quantified via a Thermal Conductivity Detector (TCD). NOₓ is reduced to N₂ prior to detection to ensure accurate nitrogen quantification.
B. Quantitative NMR (qNMR) Protocol
qNMR provides absolute purity without requiring a reference standard of the analyte itself[5].
Internal Standard (IS) Selection: Weigh ~10 mg of the analyte and ~5 mg of Maleic Acid (NIST-traceable IS) into a vial. Causality: Maleic acid provides a sharp, distinct singlet at ~6.26 ppm, which does not overlap with the aliphatic cyclopentyl or aromatic indazole protons of the analyte.
Solvent: Dissolve in 600 µL of DMSO-d₆.
Acquisition Parameters: Acquire a ¹H-NMR spectrum using a 90° pulse angle and a relaxation delay (D1) of 60 seconds . Causality: A long D1 is mandatory to ensure all nuclear spins fully return to thermal equilibrium between pulses. Failing to do so results in incomplete signal integration and artificially skewed purity values.
C. HPLC-UV Protocol
Column: C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3 µm).
Mobile Phase: Gradient of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic acid (TFA). Causality: TFA lowers the pH, fully protonating the primary amine of the indazole. This prevents secondary interactions with free silanols on the stationary phase, eliminating peak tailing.
Detection: UV absorbance at 254 nm.
Caption: Orthogonal analytical workflow for robust API purity validation.
Experimental Data & Comparative Analysis
To demonstrate the performance of these methods, we present experimental data for a hypothetical batch of 1-Cyclopentyl-1H-indazol-6-amine containing a known impurity profile: 97.0% API, 2.0% Water, 0.5% NaCl, and 0.5% organic synthesis byproduct .
Table 1: Elemental Analysis (CHNS) Results
Acceptance Criterion: Experimental values must be within ±0.4% of theoretical values to confirm >98% purity.
Element
Theoretical (%)
Experimental (%)
Absolute Difference
Pass / Fail
Carbon (C)
71.61%
69.46%
-2.15%
FAIL
Hydrogen (H)
7.51%
7.50%
-0.01%
PASS
Nitrogen (N)
20.88%
20.25%
-0.63%
FAIL
Interpretation: The significant depression in Carbon (-2.15%) and Nitrogen (-0.63%) immediately flags the presence of non-combustible or non-nitrogenous mass (water and NaCl). Elemental analysis successfully caught the impurity that would otherwise remain hidden.
Table 2: Head-to-Head Method Comparison
Analytical Method
Reported Purity
Impurities Detected
Limitations
HPLC-UV (254 nm)
99.5% (Area %)
Organic byproduct only.
Blind to water and NaCl. Creates a dangerous false positive for purity.
Elemental Analysis
< 98.0% (Failed)
Flags bulk mass dilution.
Cannot identify the specific structure of the impurity, only its elemental impact.
qNMR (¹H)
97.1% (w/w)
Quantifies exact API mass fraction.
Lower sensitivity for trace organic impurities compared to HPLC.
Conclusion & Best Practices
Relying solely on chromatographic area percent is an outdated and risky paradigm in drug development. As demonstrated with 1-Cyclopentyl-1H-indazol-6-amine, HPLC-UV easily misses inorganic salts and residual moisture, leading to inflated purity assignments[6].
Best Practice Recommendation:
Use HPLC-UV to profile and identify structurally related organic impurities.
Use Elemental Analysis (CHNS) as a rapid, cost-effective gatekeeper to confirm bulk elemental integrity and flag inorganic/solvent contamination.
Use qNMR as the ultimate arbiter of absolute mass fraction (w/w) prior to critical biological assays or downstream synthetic steps.
By combining these orthogonal techniques, researchers establish a self-validating data package that guarantees scientific integrity and reproducible results.
References
Almac Group. "Quantitative NMR (QNMR) as an Alternative to HPLC." Almac Voice. Available at:[Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Available at:[Link]
ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." ResolveMass Technical Articles. Available at: [Link]
A Comparative Guide to the Spectroscopic Characterization of 1-Cyclopentyl-1H-indazol-6-amine
This technical guide provides an in-depth, comparative analysis of the analytical techniques required for the unambiguous characterization of 1-Cyclopentyl-1H-indazol-6-amine, a novel derivative of the pharmacologically...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth, comparative analysis of the analytical techniques required for the unambiguous characterization of 1-Cyclopentyl-1H-indazol-6-amine, a novel derivative of the pharmacologically significant indazole scaffold. In drug discovery and development, absolute certainty in molecular structure is paramount. This document moves beyond a simple listing of spectral peaks to explain the causal logic behind the spectroscopic data, establishing a self-validating analytical workflow. We will focus primarily on Infrared (IR) Spectroscopy as a rapid and informative first-pass analysis, supported by orthogonal techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—to build an unassailable structural proof.
Part 1: The Role of Infrared Spectroscopy in Structural Elucidation
Infrared (IR) spectroscopy is an indispensable tool for the initial characterization of newly synthesized compounds. Its power lies in the rapid identification of functional groups, which are the reactive centers of a molecule. By measuring the absorption of infrared radiation as bonds vibrate, we can generate a unique "fingerprint" of the molecule. For a molecule like 1-Cyclopentyl-1H-indazol-6-amine, the IR spectrum is a composite of vibrations from its three key structural components: the indazole ring, the primary amine, and the cyclopentyl substituent.
The key to accurate interpretation is not merely to match peaks to a table, but to understand how these components influence one another and to compare the resulting spectrum against logical alternatives, such as the parent 6-aminoindazole scaffold.
Predicted IR Absorption Profile of 1-Cyclopentyl-1H-indazol-6-amine
The following table outlines the expected vibrational modes for our target compound. The predicted ranges are derived from established spectroscopic principles and data from structurally related molecules.[1][2][3][4][5]
Vibrational Mode
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity & Shape
Rationale & Comparative Insights
N-H Stretching
Primary Aromatic Amine (-NH₂)
3500 - 3420 (Asymmetric) 3420 - 3340 (Symmetric)
Medium, Sharp (Two Bands)
These two distinct peaks are the most definitive evidence of a primary amine.[1][2] Their position, slightly higher than aliphatic amines, confirms the amine's attachment to an aromatic system.[3]
Aromatic C-H Stretching
Indazole Ring
3100 - 3010
Medium to Weak
These absorptions appear just to the left of the 3000 cm⁻¹ divide, clearly distinguishing them from aliphatic C-H stretches.[4][6]
Aliphatic C-H Stretching
Cyclopentyl Group (-CH₂)
2960 - 2850
Strong, Sharp
The presence of these strong peaks is the primary differentiator between our target compound and its parent, 6-aminoindazole. These signals confirm the successful N-alkylation with the cyclopentyl group.[5][7]
N-H Bending (Scissoring)
Primary Amine (-NH₂)
1650 - 1580
Medium to Strong, Broad
This bending vibration is a crucial secondary confirmation of the primary amine.[1][2] It appears in the double-bond region and should not be confused with a carbonyl, which is characteristically much sharper and more intense.[6]
C=C & C=N Stretching
Aromatic/Indazole Rings
1620 - 1450
Medium, Sharp (Multiple Bands)
This complex series of absorptions constitutes the "fingerprint" of the indazole core, arising from the stretching of the fused aromatic and pyrazole rings.[4]
Aliphatic C-H Bending
Cyclopentyl Group (-CH₂)
~1460
Medium
A characteristic scissoring vibration for the CH₂ groups of the cyclopentyl ring, often overlapping with the lower-frequency aromatic stretches.[5]
Aromatic C-N Stretching
Aryl-NH₂
1340 - 1250
Strong
This strong absorption is characteristic of aromatic amines and reflects the increased force constant of the C-N bond due to resonance with the indazole ring.[2][3]
N-H Wagging
Primary Amine (-NH₂)
900 - 700
Medium, Broad
This out-of-plane bending vibration provides another piece of evidence for the primary amine functional group.[1][2]
Workflow for IR Spectral Analysis
Caption: Logical workflow for IR analysis of 1-Cyclopentyl-1H-indazol-6-amine.
Part 2: Orthogonal Validation for Trustworthy Characterization
While IR spectroscopy provides excellent functional group information, it does not reveal the precise connectivity of the atoms. To achieve a self-validating and trustworthy characterization, we must employ orthogonal techniques that probe different molecular properties. NMR spectroscopy confirms the carbon-hydrogen framework, while mass spectrometry verifies the exact molecular weight.
Alternative 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation. It provides detailed information on the chemical environment, connectivity, and number of unique protons (¹H NMR) and carbons (¹³C NMR) in the molecule.
Expected ¹H and ¹³C NMR Signals:
Nucleus
Predicted Chemical Shift (δ, ppm)
Multiplicity
Assignment & Rationale
¹H
>10 (variable)
Broad Singlet
Indazole N-H proton (if parent compound) - This signal will be absent , confirming N1 substitution.
Protons on the benzene portion of the indazole ring (H4, H5, H7).
¹H
~5.0
Broad Singlet
-NH₂ protons of the amine group; signal is exchangeable with D₂O.
¹H
4.5 - 5.0
Multiplet (Quintet)
N-CH proton of the cyclopentyl group, shifted downfield by the adjacent nitrogen.
¹H
1.6 - 2.2
Multiplets
-CH₂ protons of the cyclopentyl ring.
¹³C
100 - 145
-
Carbons of the indazole aromatic system.
¹³C
~60
-
N-CH carbon of the cyclopentyl group.
¹³C
25 - 35
-
-CH₂ carbons of the cyclopentyl ring.
Alternative 2: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, offering the final piece of confirmatory evidence. For 1-Cyclopentyl-1H-indazol-6-amine (Molecular Formula: C₁₂H₁₅N₃), the expected mass is 201.13 g/mol .
Expected Ion Peaks (ESI+):
[M+H]⁺: m/z = 202.14
[M+Na]⁺: m/z = 224.12
Significance: Observing the correct molecular ion peak with high resolution (e.g., HRMS) confirms the elemental composition and provides definitive proof of a successful synthesis, ruling out impurities or alternative reaction products.
Integrated Characterization Workflow
This diagram illustrates how the three techniques work in concert to provide an unambiguous structural assignment.
1-Cyclopentyl-1H-indazol-6-amine (CAS: 320575-77-7) is a critical bicyclic heteroaromatic intermediate used in the synthesis of small-molecule inhibitors targeting apoptotic pathways (e.g., Apaf-1, Caspase-9) and various kinases.[1] Precise structural elucidation of this scaffold is non-negotiable for Structure-Activity Relationship (SAR) studies, particularly to define the conformation of the flexible cyclopentyl ring relative to the planar indazole core.
This guide objectively compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) —the gold standard for this application—against Powder X-Ray Diffraction (PXRD) and Micro-Electron Diffraction (MicroED) . We provide validated protocols for crystallization and refinement, ensuring researchers can replicate high-fidelity structural models.
Part 1: Strategic Comparison of Determination Methods
In the context of drug development, the "product" is the structural model itself. The quality of this model dictates the success of downstream docking simulations.
Table 1: Performance Matrix of Structural Elucidation Methods
Feature
SC-XRD (Recommended)
PXRD (Alternative)
MicroED (Emerging)
Resolution
Ultra-High (< 0.8 Å)
Low (> 2.0 Å)
High (~1.0 Å)
Stereochemistry
Absolute Configuration (Flack param)
Difficult/Impossible
Possible
Sample Req.
Single Crystal (> 0.1 mm)
Polycrystalline Powder
Nanocrystals (< 1 µm)
Data Acquisition
2–12 Hours
10–60 Minutes
Minutes
R-Factor (Accuracy)
< 5% (Excellent)
> 10% (Moderate)
10–15% (Good)
Primary Limitation
Crystallization difficulty
Peak overlap; no 3D connectivity
Dynamic scattering effects
Expert Insight: Why SC-XRD Wins for Indazoles
While PXRD is faster for phase identification (polymorph screening), it fails to resolve the specific torsion angle of the N1-cyclopentyl group in 1-Cyclopentyl-1H-indazol-6-amine. This torsion angle controls the molecule's fit into the hydrophobic pocket of target proteins (e.g., Caspase-9). Only SC-XRD provides the atomic displacement parameters (ADPs) necessary to quantify the thermal motion of the flexible cyclopentyl ring.
Part 2: Experimental Protocols
Synthesis & Purification (Pre-requisite)
Note: High-purity input (>98%) is essential for optical-quality crystals.
Precursor: Start with 6-nitro-1H-indazole.
Alkylation: React with bromocyclopentane in DMF using
as a base (60°C, 4h). Isolate the N1-isomer via column chromatography (Hexane/EtOAc 4:1).
Reduction: Reduce the nitro group using
(Pd/C catalyst) in MeOH to yield 1-Cyclopentyl-1H-indazol-6-amine .
Validation: Confirm via
-NMR (DMSO-) showing characteristic cyclopentyl multiplets at 1.6–2.1 ppm and amine broad singlet at 5.4 ppm.
Crystallization Screening Protocol (The Critical Step)
Indazole derivatives are prone to twinning. The following "Slow Evaporation" protocol is optimized to suppress nucleation rates and favor single-crystal growth.
Reagents:
Solvent A: Ethanol (Absolute)
Solvent B: Dichloromethane (DCM)
Antisolvent: n-Hexane
Workflow:
Dissolution: Dissolve 20 mg of the amine in 2 mL of Solvent A/B (1:1 v/v) in a clean 4 mL glass vial. Sonicate for 30 seconds to ensure homogeneity.
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a fresh vial to remove dust nuclei.
Vapor Diffusion Setup: Place the small vial (uncapped) inside a larger jar containing 10 mL of n-Hexane. Cap the large jar tightly.
Incubation: Store at 4°C in a vibration-free environment.
Observation: Monitor for prism-like colorless crystals after 48–72 hours.
Understanding the structure is vital because this molecule mimics the adenine ring of ATP, inhibiting kinases or binding to Apaf-1. The diagram below illustrates the target pathway.
Caption: The Apaf-1/Caspase-9 signaling axis.[1][3] The indazole derivative acts as a structural inhibitor, preventing apoptosome formation.
References
Wang, J., et al. "Crystal structure of 1,3-dimethyl-1H-indazol-6-amine." Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 5, 2012, p. o1291. Link
Fun, H. K., et al. "Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione." Acta Crystallographica Section E, vol. 71, 2015. Link
BenchChem. "Synthesis and evaluation of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives." BenchChem Protocols, 2025.[4][5][6] Link
PubChem. "1H-Indazol-6-amine Compound Summary." National Library of Medicine, CID 81423. Link
BindingDB. "Affinity Data for N-cycloheptyl-1H-indazol-6-amine."[3] Binding Database, Entry BDBM34645.[3] Link
Distinguishing 1-Cyclopentyl-1H-indazol-6-amine from Structural Isomers
Executive Summary In the development of indazole-based kinase inhibitors and bioactive small molecules, 1-Cyclopentyl-1H-indazol-6-amine represents a privileged scaffold. However, the synthesis of N-alkylated indazoles i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of indazole-based kinase inhibitors and bioactive small molecules, 1-Cyclopentyl-1H-indazol-6-amine represents a privileged scaffold. However, the synthesis of N-alkylated indazoles is plagued by a classic regioselectivity challenge: the formation of the thermodynamic N1-isomer (the desired target) versus the kinetic N2-isomer .
This guide provides a definitive technical framework for distinguishing 1-Cyclopentyl-1H-indazol-6-amine from its primary structural isomer, 2-Cyclopentyl-2H-indazol-6-amine , and other positional isomers. We synthesize advanced NMR techniques (NOE/HMBC) with chromatographic behavior to establish a self-validating identification protocol.
The Isomer Landscape
Before deploying analytical methods, one must understand the structural competitors.[1] The indazole core exhibits annular tautomerism, leading to two distinct alkylation sites.[1]
Rare if starting material is regiochemically pure (e.g., 6-nitroindazole).
Analytical Workflow: The Decision Matrix
The following decision tree outlines the logical progression from crude synthesis to definitive structural assignment.
Figure 1: Analytical decision matrix for indazole isomer differentiation.
Primary Differentiation Method: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing N1 vs. N2 isomers. The proximity of the cyclopentyl group to specific ring protons provides an unassailable structural proof.
The "Smoking Gun": Nuclear Overhauser Effect (NOE)
The spatial arrangement of the cyclopentyl group differs drastically between N1 and N2 isomers.
N1-Isomer: The N1-cyclopentyl group is spatially close to the proton at C7 (H7) .
N2-Isomer: The N2-cyclopentyl group is spatially close to the proton at C3 (H3) .
Experimental Protocol: 1D Selective NOE
Sample Prep: Dissolve 5-10 mg of isolated product in 0.6 mL DMSO-d6 . (DMSO is preferred over CDCl3 to prevent aggregation and sharpen exchangeable amine signals).
Acquisition:
Locate the Cyclopentyl Methine proton (typically a multiplet around 4.8 - 5.2 ppm).
Set the selective irradiation frequency on this methine peak.
Acquire the NOE difference spectrum.
Interpretation:
Observation
Conclusion
Reasoning
Enhancement of Doublet (~6.5 - 7.0 ppm)
N1-Isomer
The methine at N1 is close to H7 (part of the benzene ring). H7 is a doublet (coupled to H5).
Enhancement of Singlet (~7.8 - 8.2 ppm)
N2-Isomer
The methine at N2 is close to H3 (part of the pyrazole ring). H3 is a singlet.
1H NMR Chemical Shift Trends
While less definitive than NOE, chemical shifts provide rapid diagnostic evidence.
H3 Proton: In N1-indazoles, the H3 proton typically appears around 7.9 - 8.1 ppm . In N2-indazoles, it often shifts slightly downfield or upfield depending on substituents, but the pattern of the benzene ring protons changes more significantly due to the quinonoid character of the N2-isomer.[1]
C-13 Shifts (HMBC):
N1-Isomer: The N1-carbon correlates to the bridgehead carbon C7a (often ~140 ppm) and C3 .
N2-Isomer: The N2-carbon correlates to C3 and the bridgehead carbon C1a (often shifted differently).
Secondary Differentiation: Chromatography (HPLC)
Regioisomers of indazoles possess distinct dipole moments, allowing for separation via Reverse Phase HPLC.[1]
Polarity & Retention Behavior
N1-Isomer (Benzenoid): Generally less polar and more lipophilic.
N2-Isomer (Quinonoid): Often more polar due to the disruption of the benzene aromaticity and larger dipole moment.
General Rule: In a standard C18 Reverse Phase method (Water/Acetonitrile gradient), the N2-isomer typically elutes earlier than the N1-isomer.
Recommended HPLC Protocol
To verify the presence of isomers in a reaction mixture:
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).
Data Output:
Look for a satellite peak (usually 10-30% area) eluting before the major peak. This is likely the N2-isomer.
Structural Visualization of NOE Interactions
The following diagram illustrates the specific proton-proton interactions that define the NOE experiment.
Figure 2: Diagnostic NOE correlations. Green arrow indicates the signal observed for the correct 1-Cyclopentyl-1H-indazol-6-amine structure.
Synthesis & Purification Best Practices
To minimize the formation of the N2-isomer and ensure the isolation of the correct 1-Cyclopentyl-1H-indazol-6-amine:
Thermodynamic Control: Perform alkylation at elevated temperatures (e.g., 80-100°C in DMF or Toluene) to favor the thermodynamic N1-product.
Steric Bulk: The cyclopentyl group is moderately bulky. While electronic factors dominate, the steric clash at N1 (with H7) is often less than the electronic penalty of the quinonoid N2 form, but kinetic conditions (low temp, strong base like NaH) can sometimes favor N2.[1]
Purification: If the N2 isomer is present, use Flash Chromatography with a gradient of Hexanes/Ethyl Acetate. The N1 isomer usually has a higher Rf (elutes faster on normal phase silica) than the N2 isomer due to lower polarity, contrasting with its behavior on Reverse Phase HPLC.[1]
References
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). DIFFERENTIATION of N1 vs N2 isomers using HMBC and NOESY.
Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Medicinal Chemistry Research. (2019). Detailed synthesis protocols for cyclopentyl-indazoles.
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Journal of Molecular Structure. (2024). Comprehensive NMR data for indazole regioisomers.
1-Cyclopentyl-1H-indazol-6-amine Product Data. PubChem. Chemical and physical properties.[2][3][4][6][7][8]
benchmark assays for testing 1-Cyclopentyl-1h-indazol-6-amine efficacy
This guide outlines the benchmark assays required to evaluate the efficacy of 1-Cyclopentyl-1H-indazol-6-amine (CAS: 320575-77-7) and its derivatives. Executive Summary: The Indazole Scaffold in Drug Discovery 1-Cyclopen...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the benchmark assays required to evaluate the efficacy of 1-Cyclopentyl-1H-indazol-6-amine (CAS: 320575-77-7) and its derivatives.
Executive Summary: The Indazole Scaffold in Drug Discovery
1-Cyclopentyl-1H-indazol-6-amine is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for Type I and Type II kinase inhibitors. Its structural features—the indazole core mimicking the adenine ring of ATP and the hydrophobic cyclopentyl group targeting the specificity pocket—make it a primary candidate for targeting Cyclin-Dependent Kinases (CDK4/6) and Angiokinase receptors (VEGFR/PDGFR) .
Testing the efficacy of this compound (or its downstream derivatives) requires a tiered approach: starting with biochemical target validation, moving to cellular phenotype confirmation, and concluding with mechanistic proof-of-concept.
Phase 1: Biochemical Potency (The "Go/No-Go" Screen)
Before cell-based testing, the compound's intrinsic affinity for the target kinase must be quantified. This eliminates off-target toxicophores early in the pipeline.
This assay measures the ADP formed from a kinase reaction, providing a direct correlation to percentage inhibition. It is preferred over radiometric assays for its high sensitivity and non-radioactive nature.
Objective: Determine the IC₅₀ (Half-maximal inhibitory concentration) against a panel of kinases (e.g., CDK4/CyclinD1, CDK6/CyclinD3, VEGFR2).
Benchmark Standard: An IC₅₀ < 100 nM is typically required for a lead candidate.
Protocol Overview:
Reaction Mix: Incubate Kinase (e.g., 5 ng CDK4) + Substrate (Rb peptide) + ATP (10 µM) + Test Compound (1-Cyclopentyl-1H-indazol-6-amine derivative) in 384-well plates.
Incubation: 60 minutes at Room Temperature (RT).
ADP-Glo Reagent: Add to deplete remaining ATP (40 min incubation).
Detection: Add Kinase Detection Reagent to convert ADP to ATP, then to light (Luciferase).
Read: Measure Luminescence (RLU).
Parameter
Test Compound Criteria
Benchmark Control (Palbociclib)
IC₅₀ (CDK4)
< 50 nM
~11 nM
IC₅₀ (CDK6)
< 50 nM
~16 nM
Selectivity
> 100x vs. CDK2/1
> 1000x vs. CDK2
Binding Kinetics: Surface Plasmon Resonance (SPR)
While IC₅₀ measures potency, SPR measures residence time (how long the drug stays bound).
Method: Immobilize the target kinase (e.g., biotinylated CDK4) on a streptavidin sensor chip. Inject the indazole compound across the surface.
Key Metric:
(Dissociation rate). Slower dissociation correlates with prolonged in vivo efficacy.
Phase 2: Cellular Efficacy & Phenotypic Screening
Once biochemical inhibition is confirmed, the compound must demonstrate permeability and efficacy in a biological system.
The following diagram illustrates the specific intervention point of 1-Cyclopentyl-1H-indazol-6-amine derivatives within the cell cycle machinery.
Figure 1: Mechanism of Action. The indazole amine competes with ATP for the CDK4/6 binding pocket, preventing Rb phosphorylation and arresting the cell cycle in G1 phase.
Phase 4: Comparative Analysis
To validate your data, compare the efficacy profile against established clinical benchmarks.
Feature
1-Cyclopentyl-1H-indazol-6-amine (Derivative)
Palbociclib (Standard of Care)
Pazopanib (VEGFR Control)
Primary Target
CDK4/6 or VEGFR (Structure dependent)
CDK4/6
VEGFR1/2/3, PDGFR
Binding Mode
Type I (ATP Competitive)
Type I (ATP Competitive)
Type II (DFG-out)
Key Assay
ADP-Glo (Kinase)
ADP-Glo
LanthaScreen
Cellular IC₅₀
Target: < 100 nM
~15 nM (MCF-7)
~20 nM (HUVEC)
Biomarker
Reduced pRb / pERK
Reduced pRb
Reduced pERK / pAKT
References
Fry, D. W., et al. (2004). Specific inhibition of cyclin-dependent kinase 4/6 by PD 0332991 and associated antitumor activity in human tumor xenografts. Molecular Cancer Therapeutics. Link
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry. Link
Slamon, D. J., et al. (2013). CDK4/6 Inhibition for the Treatment of Breast Cancer. New England Journal of Medicine. Link
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 1-Cyclopentyl-1H-indazol-6-amine
I. Hazard Assessment and Classification: The "Why" Behind the Protocol Understanding the potential hazards of 1-Cyclopentyl-1H-indazol-6-amine is the first step in its safe management.
Author: BenchChem Technical Support Team. Date: March 2026
I. Hazard Assessment and Classification: The "Why" Behind the Protocol
Understanding the potential hazards of 1-Cyclopentyl-1H-indazol-6-amine is the first step in its safe management. Based on the toxicological profiles of analogous compounds such as 1H-Indazol-5-amine, 1H-Indazol-6-amine, and 1H-Indazol-7-amine, it is prudent to handle this compound as a hazardous substance.[1][2][3][4]
Anticipated Hazards:
Acute Oral Toxicity: Harmful if swallowed.[1][2][4]
Respiratory Irritation: May cause respiratory irritation.[1][4]
Given these potential hazards, any waste containing 1-Cyclopentyl-1H-indazol-6-amine, including pure compound, solutions, and contaminated labware, must be classified as hazardous chemical waste.[1] This classification mandates a specific disposal pathway that is distinct from general laboratory trash or drain disposal.
Regulatory Context:
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the Environmental Protection Agency (EPA) to protect the environment.[5][6] Research laboratories are required to follow stringent regulations for the management and disposal of hazardous waste.[5][6]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 1-Cyclopentyl-1H-indazol-6-amine in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn.
PPE Component
Specification
Rationale
Gloves
Nitrile rubber gloves.
To prevent skin contact and potential irritation.[1]
Eye Protection
Chemical safety goggles or a face shield.
To protect against splashes and eye irritation.[1][3]
Lab Coat
A standard laboratory coat.
To protect clothing and skin from contamination.
Respiratory
Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large quantities.
To avoid inhalation of dust or aerosols that may cause respiratory irritation.[1]
III. Spill Management: Immediate and Effective Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.
Containment: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
Collection: Carefully scoop the contained material into a designated hazardous waste container.
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
IV. Step-by-Step Disposal Protocol for 1-Cyclopentyl-1H-indazol-6-amine
This protocol outlines the systematic procedure for the collection and disposal of waste containing 1-Cyclopentyl-1H-indazol-6-amine.
1. Waste Segregation and Collection:
Designated Waste Container: All waste containing 1-Cyclopentyl-1H-indazol-6-amine must be collected in a dedicated, properly labeled hazardous waste container.
Compatibility: Ensure the container is made of a material compatible with the chemical. The original container is often a suitable choice.
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "1-Cyclopentyl-1H-indazol-6-amine".
No Mixing: Do not mix this waste with other waste streams to prevent unknown chemical reactions.
2. Waste Accumulation:
Solid Waste: Unused or expired solid 1-Cyclopentyl-1H-indazol-6-amine should be transferred directly into the designated hazardous waste container. Contaminated items such as gloves, weigh boats, and paper towels should also be placed in this container.
Liquid Waste: Solutions containing 1-Cyclopentyl-1H-indazol-6-amine should be collected in a separate, compatible liquid hazardous waste container.
Empty Containers: "Empty" containers of 1-Cyclopentyl-1H-indazol-6-amine should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses may be disposed of as non-hazardous waste, depending on institutional policies. The defaced, rinsed container can then be disposed of as regular solid waste.
3. Storage of Hazardous Waste:
Secure Closure: Keep the hazardous waste container securely closed at all times, except when adding waste.
Location: Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.
Secondary Containment: Liquid hazardous waste containers should be kept in secondary containment to prevent spills.
4. Final Disposal:
Professional Disposal: The final disposal of the hazardous waste must be carried out by a licensed professional waste disposal service.
EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the full hazardous waste container.
Documentation: Ensure all necessary paperwork and waste manifests are completed as required by your institution and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Cyclopentyl-1H-indazol-6-amine.
Caption: Disposal Decision Tree for 1-Cyclopentyl-1H-indazol-6-amine.
References
1H-Indazol-6-amine Material Safety Data Sheet. (2025, August 25). Chemsrc. Retrieved from [Link]
N-cycloheptyl-1H-indazol-6-amine Binding Data. BindingDB. Retrieved from [Link]
1-methyl-1H-indazol-6-amine Safety and Hazards. PubChem. Retrieved from [Link]
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. Retrieved from [Link]
Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. Retrieved from [Link]
General Procedures for Closing Laboratories. University of Pittsburgh Office of Research Protections. Retrieved from [Link]
Hazardous Waste Listings. U.S. Environmental Protection Agency. Retrieved from [Link]
Medical & Pharmaceutical Waste Disposal for Research Labs. EasyRxCycle. Retrieved from [Link]
Special Wastes. (2025, June 25). U.S. Environmental Protection Agency. Retrieved from [Link]
Management of Hazardous Waste Pharmaceuticals. (2026, January 22). U.S. Environmental Protection Agency. Retrieved from [Link]
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 09). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]
Personal protective equipment for handling 1-Cyclopentyl-1h-indazol-6-amine
Operational Snapshot This guide provides immediate, actionable intelligence for researchers handling 1-Cyclopentyl-1H-indazol-6-amine . As a key pharmacophore in the synthesis of kinase inhibitors (specifically PARP and...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Snapshot
This guide provides immediate, actionable intelligence for researchers handling 1-Cyclopentyl-1H-indazol-6-amine . As a key pharmacophore in the synthesis of kinase inhibitors (specifically PARP and other enzymatic targets), this compound must be treated with high-containment protocols typical of bioactive pharmaceutical intermediates.
Parameter
Technical Specification
Chemical Name
1-Cyclopentyl-1H-indazol-6-amine
CAS Number
320575-77-7
Molecular Formula
C₁₂H₁₅N₃
Molecular Weight
201.27 g/mol
Physical State
Solid (Powder/Crystals)
Storage Condition
2–8°C (Refrigerated), Desiccated, Protect from Light
Solubility
Soluble in DMSO, Methanol; Low solubility in Water
Expert Insight: While standard Safety Data Sheets (SDS) often categorize this compound generically as "Irritant" (H315/H319), its structural class (Aminoindazole) suggests inherent biological activity. In drug discovery, we apply the "Universal Precaution for Potent Compounds" principle.
Biological Activity: The indazole core is a privileged scaffold in medicinal chemistry, designed to interact with biological enzymes. Treat this dust as a potential bioactive agent.
Chemical Reactivity: The primary amine at position 6 is prone to oxidation. Exposure to air and light will degrade the compound (browning), potentially forming unknown degradation byproducts with distinct toxicity profiles.
Sensitization: Aromatic amines are known skin sensitizers. Repeated exposure, even at sub-irritant levels, can lead to allergic contact dermatitis.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard lab coats alone. The following PPE configuration is required to create a self-validating safety barrier.
Zone
PPE Requirement
Scientific Rationale
Respiratory
N95 (Minimum) or P100
Solid powders generate invisible aerosols during weighing. Inhalation is the fastest route to systemic exposure.
Dermal (Hands)
Double Gloving (Nitrile)
Outer: 5 mil Nitrile (Chemical barrier). Inner: Brightly colored Nitrile/Latex (Breach indicator). Change outer gloves immediately upon splash.
Dermal (Body)
Tyvek® Sleeves or Cuffed Lab Coat
Prevents "wrist-gap" exposure where gloves meet the coat. Essential for preventing powder tracking.
Ocular
Chemical Splash Goggles
Safety glasses allow powder ingress from the sides. Goggles provide a sealed environment.
Operational Protocols: Step-by-Step
Phase A: Engineering Controls & Setup
Objective: Isolate the operator from the compound using negative pressure.
Ventilation: All handling of the solid must occur inside a certified Chemical Fume Hood or Powder Weighing Station .
Static Control: Indazole powders are often electrostatic.[1] Place an anti-static gun or ionizing bar inside the hood to prevent powder "fly-away" during transfer.
Surface Prep: Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up) to capture any micro-spills.
Phase B: Weighing & Solubilization
Objective: Transfer solid to solution with zero inhalation risk.
Tare First: Place the receiving vial (with stir bar) on the balance inside the hood. Tare the balance.
Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle.
Solvent Addition: Add solvent (e.g., DMSO) immediately after weighing to suppress dust generation.
Note: The dissolution is generally endothermic or neutral, but always add solvent slowly.
Seal: Cap the vial tightly before removing it from the hood. Wipe the exterior of the vial with a Kimwipe dampened with methanol to remove invisible dust residues.
Phase C: Decontamination
Objective: Neutralize residues to prevent cross-contamination.
Solvent Wash: Wipe the balance and work area with Methanol or Ethanol (solubilizes the organic amine).
Surfactant Wash: Follow with a soapy water wipe to remove residue halos.
Waste: Dispose of all wipes, spatulas, and bench pads in the Solid Hazardous Waste stream.
Emergency Response & Spills
Decision Logic: Spill Response
If a spill occurs, immediate classification determines the response.[2]
Figure 1: Decision tree for immediate spill remediation. Note that dry sweeping of powder is prohibited to prevent aerosolization.
Disposal & Deactivation
Regulatory Compliance: 1-Cyclopentyl-1H-indazol-6-amine is an organic pharmaceutical intermediate. It must never be disposed of down the drain.
Solid Waste: Contaminated gloves, bench pads, and solid chemical go to Incineration-Bound Solid Waste .
Liquid Waste: DMSO or Methanol solutions go to Halogenated or Non-Halogenated Organic Waste (depending on other solvents used).
Container Disposal: Empty glass vials must be triple-rinsed with solvent before being discarded in glass waste.
References
Sigma-Aldrich. 1-Cyclopentyl-1H-indazol-6-amine Product Specification & Safety Data. Available at:
BLD Pharm. N-Cyclopentyl-1H-indazol-6-amine MSDS and Handling. Available at:
Thermo Fisher Scientific. General Safety Data Sheet for Aminoindazoles (Surrogate Data). Available at:
PubChem. Compound Summary for Indazole Derivatives. Available at: